molecular formula C10H8O2 B190331 7-Methylcoumarin CAS No. 2445-83-2

7-Methylcoumarin

货号: B190331
CAS 编号: 2445-83-2
分子量: 160.17 g/mol
InChI 键: DLHXRDUXNVEIEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-Methylcoumarin is a member of coumarins.
structure in first source

属性

IUPAC Name

7-methylchromen-2-one
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InChI

InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DLHXRDUXNVEIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062424
Record name 2H-1-Benzopyran-2-one, 7-methyl-
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Molecular Weight

160.17 g/mol
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CAS No.

2445-83-2
Record name 7-Methylcoumarin
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Record name 7-Methylcoumarin
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Record name 7-Methylcoumarin
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Record name 2H-1-Benzopyran-2-one, 7-methyl-
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Record name 7-methylcoumarin
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Record name 7-METHYLCOUMARIN
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Foundational & Exploratory

Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Pechmann condensation, a cornerstone in the synthesis of coumarins, offers a robust and versatile method for the preparation of 7-methylcoumarin and its derivatives. This reaction, involving the condensation of a phenol with a β-ketoester under acidic conditions, is widely employed in academic and industrial settings due to its efficiency and the pharmacological significance of the resulting coumarin core. This guide provides a comprehensive overview of the Pechmann condensation for the synthesis of this compound derivatives, focusing on the reaction mechanism, a comparative analysis of catalytic systems, and detailed experimental protocols.

Reaction Mechanism and Key Parameters

The Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, a key derivative, typically proceeds through the reaction of resorcinol with ethyl acetoacetate.[1][2] The reaction is catalyzed by an acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.[3][4][5]

The generally accepted mechanism involves three key stages:

  • Transesterification: The phenolic hydroxyl group attacks the carbonyl of the β-ketoester, leading to a transesterification reaction and the formation of a β-hydroxy ester intermediate.[5][6]

  • Intramolecular Cyclization: An intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) occurs, where the activated aromatic ring attacks the keto-carbonyl group, forming a new heterocyclic ring.[5]

  • Dehydration: The final step involves the elimination of a water molecule to form the stable aromatic coumarin ring system.[3][6]

The choice of catalyst and reaction conditions significantly influences the reaction rate and yield. While traditional methods employ strong protic acids like concentrated sulfuric acid, a variety of solid acid catalysts have been developed to offer more environmentally friendly and reusable alternatives.[7][8]

Pechmann_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Resorcinol Resorcinol Transesterification_Product β-Hydroxy Ester Intermediate Resorcinol->Transesterification_Product EAA Ethyl Acetoacetate EAA->Transesterification_Product Cyclized_Intermediate Cyclized Intermediate Transesterification_Product->Cyclized_Intermediate Intramolecular Cyclization Coumarin 7-Hydroxy-4-methylcoumarin Cyclized_Intermediate->Coumarin Dehydration (-H₂O) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Transesterification_Product + H⁺ Catalyst->Cyclized_Intermediate + H⁺

Figure 1: Mechanism of Pechmann Condensation.

Comparative Analysis of Catalytic Systems

The efficiency of the Pechmann condensation is highly dependent on the catalyst used. The following tables summarize quantitative data from various studies on the synthesis of 7-hydroxy-4-methylcoumarin, providing a comparison of different catalytic systems and their performance.

Table 1: Homogeneous Catalysts

CatalystReactantsTemperature (°C)TimeYield (%)Reference
Conc. H₂SO₄Resorcinol, Ethyl Acetoacetate5°C to RT18 h88[1]
Conc. H₂SO₄Resorcinol, Ethyl Acetoacetate< 20°C-49[2][6]
Oxalic AcidResorcinol, Ethyl AcetoacetateReflux--[4]

Table 2: Heterogeneous (Solid Acid) Catalysts

CatalystReactantsTemperature (°C)TimeYield (%)Reference
Amberlyst-15Resorcinol, Ethyl Acetoacetate110100 min95[9]
SnCl₂·2H₂OResorcinol, Ethyl Acetoacetate-260 s (MW)55.25[10]
Nano-crystalline sulfated-zirconiam-Hydroxy phenol, Ethyl Acetoacetate1501 h-[7]
Zn₀.₉₂₅Ti₀.₀₇₅OPhloroglucinol, Ethyl Acetoacetate110-88[11][12][13]
Montmorillonite K10Phenols-->90[8]
Sulfated Ceria-ZirconiaPhenols-->90[8]

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of 7-hydroxy-4-methylcoumarin using both a traditional homogeneous catalyst and a modern heterogeneous catalyst.

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol is adapted from methodologies described in multiple sources.[1][6]

Materials:

  • Resorcinol (3.7 g)

  • Ethyl acetoacetate (5 mL)

  • Concentrated sulfuric acid (98%, 15 mL)

  • Ice

  • Distilled water

Procedure:

  • Place a 250 mL beaker containing 15 mL of concentrated sulfuric acid in an ice bath and cool to below 10°C.[6]

  • In a separate 100 mL Erlenmeyer flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate.[6]

  • Slowly add the resorcinol-ethyl acetoacetate solution dropwise to the chilled sulfuric acid with constant stirring, ensuring the temperature remains below 20°C.[6]

  • After the addition is complete, continue stirring the mixture for 10 minutes.[6]

  • Pour the reaction mixture into a beaker containing crushed ice and water.[6]

  • A pale yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.[6]

  • Collect the crude product by vacuum filtration and wash it several times with cold water.[6]

  • Recrystallize the crude product from ethanol to obtain the pure compound.[1]

Protocol 2: Synthesis using Amberlyst-15 (Solvent-Free)

This protocol is based on the efficient and eco-friendly method described by Al-Kadasi et al. (2016).[9]

Materials:

  • Resorcinol (1 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Amberlyst-15 (0.2 g, 10 mol%)

Procedure:

  • Combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g) in a reaction vessel.[9]

  • Heat the mixture in an oil bath at 110°C with stirring.[9]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The optimal reaction time is approximately 100 minutes.[9]

  • After completion, the work-up typically involves dissolving the mixture in a suitable solvent, filtering the catalyst, and removing the solvent under reduced pressure.

  • The solid residue can be further purified by recrystallization.

  • The Amberlyst-15 catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions with minimal loss of activity.[9]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reactants: Phenol + β-Ketoester B Add Catalyst (e.g., H₂SO₄ or solid acid) A->B C Heat and Stir (Specify Temp. & Time) B->C D Quench Reaction (e.g., pour into ice-water) C->D E Filter Crude Product D->E F Wash with Cold Water E->F G Recrystallization (e.g., from Ethanol) F->G H Dry Pure Product G->H I Characterization (TLC, M.P., Spectroscopy) H->I

Figure 2: General experimental workflow.

Conclusion

The Pechmann condensation remains a highly relevant and powerful tool for the synthesis of this compound and its derivatives. While traditional methods using strong mineral acids are effective, the development of heterogeneous solid acid catalysts offers significant advantages in terms of environmental impact, reusability, and often, milder reaction conditions. The choice of synthetic route will depend on factors such as desired scale, available resources, and environmental considerations. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to select and optimize the Pechmann condensation for their specific applications.

References

The Photophysical Landscape of 7-Methylcoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-methylcoumarin scaffold is a cornerstone in the development of fluorescent probes and labels. Its derivatives are renowned for their strong fluorescence, environmental sensitivity, and tunable photophysical properties, making them indispensable tools in biological imaging, enzyme assays, and sensing applications. This guide provides an in-depth analysis of the core photophysical properties of key this compound derivatives, details the experimental protocols for their characterization, and illustrates their mechanisms of action in common applications.

Core Photophysical Properties

The utility of a fluorophore is defined by several key parameters: its absorption (excitation) and emission wavelengths (λ_abs and λ_em), the difference between them (Stokes shift), the efficiency of the fluorescence process (quantum yield, Φ_F), and the duration of the excited state (lifetime, τ_F). The substitution at the 7-position of the coumarin ring dramatically influences these properties. Electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, generally enhance fluorescence through an intramolecular charge transfer (ICT) mechanism.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for several common this compound derivatives. These values are highly dependent on the solvent environment, a phenomenon known as solvatochromism.

DerivativeSolvent/Mediumλ_ex (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
7-Amino-4-methylcoumarin (AMC) Ethanol365440Not specified[1]
General344-345440-445Not specified[2][3][4]
DMSO351430Not specified[5]
7-Hydroxy-4-methylcoumarin (7H4MC) Water/Methanol321~400Not specified[6][7]
General (for ROS sensing)~360~450Not specified[8]
7-Diethylamino-4-methylcoumarin GeneralNot specifiedNot specifiedHigh (e.g., 0.95 for some derivatives)[9]

Note: The photophysical properties of coumarin dyes are highly sensitive to environmental factors such as solvent polarity and pH. The values presented are representative and may vary based on specific experimental conditions.

Mechanisms of Action in Sensing Applications

The sensitivity of this compound derivatives to their local environment is exploited in the design of "smart" probes that report on specific biological activities.

Protease Activity Sensing with 7-Amino-4-methylcoumarin (AMC)

AMC is a cornerstone for creating fluorogenic protease substrates.[3] In this design, a peptide sequence specific to a target protease is covalently attached to the amino group of AMC. This conjugation quenches the fluorescence of the coumarin moiety.[3][10] Upon enzymatic cleavage of the amide bond by the protease, the highly fluorescent free AMC is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[11]

protease_assay Substrate Peptide-AMC Conjugate (Fluorescence Quenched) Enzyme Protease Substrate->Enzyme Product Free AMC (Highly Fluorescent) Enzyme->Product Cleavage Fragments Peptide Fragments ros_sensing Fluorophore_Excited Excited 7H4MC (Fluorescent) ROS ROS (e.g., •OH) Fluorophore_Excited->ROS Collision & Quenching Ground_State Ground State 7H4MC Fluorophore_Excited->Ground_State Fluorescence Quenched Reduced Fluorescence (Non-emissive Decay) ROS->Quenched experimental_workflow cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis A Select Solvents B Prepare Stock Solution A->B C Create Dilution Series (Abs < 0.1) B->C D Record UV-Vis Absorption Spectra C->D E Record Fluorescence Emission Spectra D->E F Measure Fluorescence Lifetime (e.g., TCSPC) E->F G Determine λ_ex and λ_em E->G H Calculate Quantum Yield (Φ_F) (Relative Method) G->H J Calculate Stokes Shift G->J I Analyze Lifetime Decay (τ_F) I->H

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 7-Methylcoumarin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. Among these, 7-methylcoumarin and its related compounds have emerged as a particularly promising class of molecules with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound compounds, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer potential of these compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity
CompoundCell LineActivityValueReference
4-hydroxy-7-methylcoumarin derivative 1 MCF-7 (Breast Cancer)IC500.003 µM[1]
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 (11 )K562 (Leukemia)IC5042.4 µM[2]
LS180 (Colon Adenocarcinoma)IC5025.2 µM[2]
MCF-7 (Breast Cancer)IC5025.1 µM[2]
6-bromo-4-bromomethyl-7-hydroxycoumarin (27 )K562, LS180, MCF-7IC5032.7-45.8 µM[2]
7-hydroxy-4-methylcoumarin derivative 2d MDA-MB-231 (Breast Cancer)IC5010.75 µg/mL[3]
7-hydroxy-4-methylcoumarin derivative 2e MCF-7 (Breast Cancer)IC506.85 µg/mL[3]
7-hydroxy-4-methylcoumarinDMBA-induced skin cancer in miceIn vivoReduction in papilloma growth[4]
Experimental Protocols

MTT Assay for Cytotoxicity:

The cytotoxic effects of this compound derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cancer cells (e.g., K562, LS180, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

Signaling Pathways in Anticancer Activity

This compound compounds exert their anticancer effects by modulating several critical signaling pathways. For instance, in DMBA-induced skin cancer in mice, a synthetic 4-methyl-7-hydroxycoumarin was found to down-regulate the Aryl hydrocarbon receptor and Proliferating Cell Nuclear Antigen (PCNA), while up-regulating apoptotic proteins like Bax, Bad, Cytochrome c, Apaf-1, Caspase-3, and Caspase-9.[4]

anticancer_pathway This compound This compound Aryl Hydrocarbon Receptor Aryl Hydrocarbon Receptor This compound->Aryl Hydrocarbon Receptor down-regulates PCNA PCNA This compound->PCNA down-regulates Bax Bax This compound->Bax up-regulates Bad Bad This compound->Bad up-regulates Cytochrome c Cytochrome c Bax->Cytochrome c Bad->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX COX Arachidonic Acid->COX LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX inhibits This compound->LOX inhibits melanogenesis_pathway cluster_up Upregulation cluster_down Downregulation PKA PKA CREB CREB PKA->CREB MITF MITF CREB->MITF JNK JNK JNK->MITF p38 p38 p38->MITF ERK ERK ERK->MITF PI3K PI3K Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β GSK-3β->MITF 7-Hydroxy-4-Methylcoumarin 7-Hydroxy-4-Methylcoumarin 7-Hydroxy-4-Methylcoumarin->PKA 7-Hydroxy-4-Methylcoumarin->JNK 7-Hydroxy-4-Methylcoumarin->p38 7-Hydroxy-4-Methylcoumarin->ERK 7-Hydroxy-4-Methylcoumarin->PI3K Tyrosinase Tyrosinase MITF->Tyrosinase TRP-1 TRP-1 MITF->TRP-1 TRP-2 TRP-2 MITF->TRP-2 Melanin Synthesis Melanin Synthesis Tyrosinase->Melanin Synthesis TRP-1->Melanin Synthesis TRP-2->Melanin Synthesis

References

7-Methylcoumarin: A Technical Guide to its Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylcoumarin, a derivative of the benzopyrone class of compounds, is a molecule of significant interest in medicinal chemistry and materials science. While its parent compound, coumarin, is a well-known natural product, this compound is primarily recognized as a synthetic compound. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the Pechmann condensation, and delves into its notable biological activities, including its anticancer and antimicrobial properties. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its known signaling pathways to facilitate a deeper understanding of its mechanism of action.

Discovery and Natural Sources

The history of coumarin itself dates back to 1820 when it was first isolated from tonka beans.[1] The first laboratory synthesis of coumarin was achieved by William Henry Perkin in 1868.[1] However, the specific discovery of this compound, including the individual scientist and the exact year, is not well-documented in the available scientific literature.

Despite extensive research into the natural occurrence of coumarins in various plant species, fungi, and bacteria, there is a notable lack of evidence for the natural isolation of this compound.[2][3] While numerous other coumarin derivatives, such as 7-hydroxycoumarin (umbelliferone) and 7-methoxycoumarin, are abundant in nature, this compound is predominantly known as a synthetic compound.[4] Its applications are primarily as a chemical intermediate and an analytical standard in various research fields.[5]

Synthesis of this compound and its Precursors

The most common and historically significant method for the synthesis of 7-hydroxycoumarins is the Pechmann condensation , first reported by Hans von Pechmann in 1883.[6] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of the direct precursor to this compound, 7-hydroxy-4-methylcoumarin, resorcinol is reacted with ethyl acetoacetate.

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

This protocol is adapted from established methodologies for the Pechmann condensation.[1][7][8]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (95%)

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a beaker placed in an ice bath, cautiously add concentrated sulfuric acid.

  • In a separate beaker, dissolve resorcinol in ethyl acetoacetate.

  • Slowly add the resorcinol/ethyl acetoacetate solution to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • Remove the reaction mixture from the ice bath and allow it to stand at room temperature for 18-24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. A precipitate of crude 7-hydroxy-4-methylcoumarin will form.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from 95% ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Characterization:

The synthesized 7-hydroxy-4-methylcoumarin can be characterized using the following techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • Thin Layer Chromatography (TLC): To assess the purity of the compound.

  • Spectroscopic Methods:

    • FT-IR: To identify the characteristic functional groups (e.g., hydroxyl, lactone carbonyl).

    • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure of the molecule.

Conversion of 7-Hydroxy-4-Methylcoumarin to this compound

The conversion of 7-hydroxy-4-methylcoumarin to this compound can be achieved through a two-step process involving the reduction of the hydroxyl group. A common method is the conversion of the phenol to a tosylate followed by reductive detosylation.

Biological Activities and Mechanisms of Action

While this compound itself has been investigated for some biological activities, much of the in-depth mechanistic research has been conducted on its closely related derivatives, particularly 7,8-dihydroxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin. These studies provide valuable insights into the potential pharmacological effects of the 7-methylated scaffold.

Anticancer Activity

Several studies have demonstrated the pro-apoptotic and anti-proliferative effects of 4-methylcoumarin derivatives in various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineObserved EffectIC₅₀ ValueReference
7,8-dihydroxy-4-methylcoumarinHuman Leukemic CellsInduction of apoptosisConcentration-dependent[4]
7,8-dihydroxy-4-methylcoumarinHuman Lung Adenocarcinoma (A549)Induction of apoptosis via mitochondrial pathwayNot specified[9]
4-hydroxy-7-methylcoumarin derivativeBreast Cancer (MCF-7)Anti-proliferative0.003 µM[10]

The anticancer mechanism of these coumarin derivatives involves the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

The pro-apoptotic activity of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells is mediated by the activation of the JNK pathway and the inhibition of the ERK1/2 and PI3K/Akt pathways.[4] This leads to the downregulation of the proto-oncogene c-myc and the induction of the cell cycle inhibitor p21.[4]

anticancer_pathway 7,8-dihydroxy-4-methylcoumarin 7,8-dihydroxy-4-methylcoumarin JNK JNK 7,8-dihydroxy-4-methylcoumarin->JNK activates ERK1_2 ERK1_2 7,8-dihydroxy-4-methylcoumarin->ERK1_2 inhibits PI3K_Akt PI3K_Akt 7,8-dihydroxy-4-methylcoumarin->PI3K_Akt inhibits Apoptosis Apoptosis JNK->Apoptosis c_myc c_myc ERK1_2->c_myc PI3K_Akt->c_myc c_myc->Apoptosis p21 p21 p21->Apoptosis

Anticancer signaling pathway of a this compound derivative.
Antimicrobial Activity

Coumarin derivatives have shown promising activity against a range of microbial pathogens. This compound has been reported to inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus.[6] The mechanism of action is believed to involve the disruption of the bacterial cell membrane.[11]

Table 2: Antimicrobial Activity of this compound

CompoundMicroorganismActivityMIC/Inhibition ZoneReference
This compoundStaphylococcus aureusInhibitory0.8–3.6 μg/ml[6]
7-hydroxy-4-methylcoumarinEscherichia coliInhibitory9 mm at 125 ppm

A common method to assess the antimicrobial activity of a compound is the agar well diffusion assay.

antimicrobial_workflow start Start prepare_agar Prepare bacterial culture and agar plates start->prepare_agar create_wells Create wells in the agar prepare_agar->create_wells add_compound Add this compound solution to wells create_wells->add_compound incubate Incubate plates add_compound->incubate measure_zone Measure zone of inhibition incubate->measure_zone end End measure_zone->end

Workflow for the agar well diffusion assay.
Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are often attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. While specific data for this compound is limited, studies on other coumarins provide a likely mechanism.

In response to inflammatory stimuli like LPS, the activation of MAPK and NF-κB pathways leads to the production of pro-inflammatory cytokines. Coumarins can inhibit the phosphorylation of key proteins in these pathways, thereby reducing inflammation.

anti_inflammatory_pathway LPS LPS MAPK MAPK LPS->MAPK NF_kB NF-κB LPS->NF_kB Coumarin Coumarin Derivative Coumarin->MAPK inhibits Coumarin->NF_kB inhibits Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NF_kB->Cytokines

Anti-inflammatory signaling pathway of coumarins.

Conclusion

This compound stands as a versatile synthetic building block with significant potential in the development of new therapeutic agents. While its natural occurrence remains unconfirmed, its synthesis is readily achievable through established chemical reactions like the Pechmann condensation. The biological activities of this compound and its derivatives, particularly their anticancer and antimicrobial effects, are well-documented and offer exciting avenues for future research. The elucidation of their mechanisms of action, involving key signaling pathways, provides a solid foundation for the rational design of novel and more potent coumarin-based drugs. This guide serves as a foundational resource for researchers aiming to explore the full potential of this intriguing molecule.

References

Spectroscopic Analysis of 7-Methylcoumarin and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse biological activities and applications as fluorescent probes and molecular sensors.[1] Their spectroscopic properties are highly sensitive to the nature and position of substituents on the coumarin framework.[1] This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Methylcoumarin and its analogues, focusing on the core techniques used for their characterization: UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the structural elucidation and characterization of these versatile compounds.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For coumarins, the absorption spectra are influenced by the substitution pattern on the benzopyrone ring, which affects the energy of the π→π* transitions.[2][3]

Experimental Protocol

A generalized protocol for obtaining UV-Vis absorption spectra of coumarin analogues is as follows:

  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 200-400 nm). Methanol, ethanol, and acetonitrile are commonly used.[2][4][5]

  • Solution Preparation: Prepare a stock solution of the coumarin analogue at a known concentration, typically in the range of 1.0 × 10⁻⁵ mol/L.[4] Working solutions of various concentrations (e.g., 2-10 µg/ml) can be prepared by serial dilution from the stock solution.[5]

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank reference.

  • Data Acquisition: Record the absorption spectrum of the sample solution against the solvent blank. The typical scanning range for coumarins is from 200 nm to 400 nm.[5] The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Data Summary: UV-Vis Absorption

The following table summarizes the reported UV-Vis absorption maxima for this compound and several of its key analogues.

CompoundSolventλmax (nm)Reference
7-Hydroxy-4-methylcoumarinMethanol322[6]
7-Hydroxy-4-methylcoumarinMethanol235, 337[2][7]
7-Hydroxy-4-methylcoumarinWater:Methanol (70:30)321[5]
7-Mercapto-4-methylcoumarinNot Specified~380[8]

Fluorescence Spectroscopy

Many coumarin derivatives are highly fluorescent, making fluorescence spectroscopy a powerful tool for their analysis. The emission properties are highly dependent on the molecular structure, particularly the substituent at the 7-position, and the solvent environment.[9][10] Hydroxycoumarins, for instance, exhibit complex fluorescence spectra in aqueous solutions due to ground-state equilibrium between the phenol and phenolate anion forms.[9][11]

Experimental Protocol
  • Solution Preparation: Prepare dilute solutions of the analyte in a spectroscopic grade solvent (e.g., ethanol, ethyl acetate, water) in a quartz fluorescence cuvette. Concentrations are typically in the micromolar range to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector (e.g., a photomultiplier tube).

  • Spectrum Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of shorter wavelengths.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax) and scan the emission monochromator over a range of longer wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Summary: Fluorescence Emission
CompoundSolventλex (nm)λem (nm)NotesReference
7-Hydroxy-4-methylcoumarinMethanol275, 337, 365Cyan EmissionHighest intensity at λex = 275 nm[2][7]
7-HydroxycoumarinsAqueous AlcoholWavelength DependentComplex SpectraMultiple fluorescent species observed[9]
7-Diethylamino-4-methylcoumarinWaterNot SpecifiedNot SpecifiedFluorescence intensity greatly increased with cucurbit[9]uril[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of coumarin analogues.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified coumarin sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[4][13][14]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum, typically using a 300 MHz or higher field instrument.[4]

    • Acquire the ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and finalize the structural assignment.

Data Summary: ¹H and ¹³C NMR

The chemical shifts are highly dependent on the substituents. Electron-withdrawing groups (e.g., -NO₂) and halogens tend to shift signals of nearby nuclei downfield (higher δ), while electron-donating groups have a smaller shielding effect.[1]

Table 3: Selected ¹H NMR Data for this compound Analogues

CompoundSolventProtonChemical Shift (δ, ppm)Reference
8-formyl-7-hydroxy-4-methylcoumarinCDCl₃-CH₃2.45 (s, 3H)[4]
8-formyl-7-hydroxy-4-methylcoumarinCDCl₃H-57.76-7.73 (d, 1H)[4]
8-formyl-7-hydroxy-4-methylcoumarinCDCl₃H-66.94-6.91 (d, 1H)[4]
8-formyl-7-hydroxy-4-methylcoumarinCDCl₃H-36.23 (s, 1H)[4]
7-hydroxy-4-methylcoumarinAcetone-d₆-CH₃2.41 (s, 3H)[14]
7-hydroxy-4-methylcoumarinAcetone-d₆H-36.16 (s, 1H)[14]
7-hydroxy-4-methylcoumarinAcetone-d₆H-57.59 (d, 1H, J=8.7 Hz)[14]
7-hydroxy-4-methylcoumarinAcetone-d₆H-66.84 (dd, 1H, J=8.7, 2.4 Hz)[14]
7-hydroxy-4-methylcoumarinAcetone-d₆H-86.72 (d, 1H, J=2.4 Hz)[14]

Table 4: Selected ¹³C NMR Data for this compound Analogues

CompoundSolventCarbonChemical Shift (δ, ppm)Reference
8-formyl-7-hydroxy-4-methylcoumarinCDCl₃-CH₃18.8[4]
8-formyl-7-hydroxy-4-methylcoumarinCDCl₃C=O (lactone)160.2[4]
8-formyl-7-hydroxy-4-methylcoumarinCDCl₃C=O (aldehyde)191.7[4]
This compoundNot Specified-CH₃Not Reported[15]
This compoundNot SpecifiedC-2, C-3, C-4, etc.Not Reported[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC-MS) can be used. For non-volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is common.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) at 70 eV is common for GC-MS and provides reproducible fragmentation patterns.[16] ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.[17]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and deduce the elemental formula.[16] A common fragmentation pathway for coumarins involves the loss of CO, followed by the loss of a second CO molecule.[16]

Data Summary: Mass Spectrometry
CompoundIonization MethodObserved Ion (m/z)NotesReference
7-Methoxy-4-methylcoumarinElectron Ionization190.1953 (M⁺)Molecular Weight[18]
7-Amino-4-methylcoumarinESI-QFT176.0706 ([M+H]⁺)Precursor Ion for MS2[17]
7-Hydroxy-4-methylcoumarinLC-MS199.17 ([M+Na]⁺)Sodium Adduct[2]
8-formyl-7-hydroxy-4-methylcoumarin analogueElectron Ionization295.1 (M⁺)Molecular Ion[4]

Visualized Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of experimental processes and logical connections between different analytical techniques.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel this compound analogue.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Reporting synthesis Synthesis & Purification sample_prep Sample Preparation (Dissolution in Solvent) synthesis->sample_prep uv_vis UV-Vis Spectroscopy (λmax) sample_prep->uv_vis fluorescence Fluorescence Spectroscopy (λex, λem, ΦF) sample_prep->fluorescence nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample_prep->nmr ms Mass Spectrometry (MW, Fragmentation) sample_prep->ms data_proc Data Processing & Analysis uv_vis->data_proc fluorescence->data_proc nmr->data_proc ms->data_proc elucidation Structural Elucidation data_proc->elucidation report Final Report / Publication elucidation->report

Caption: General workflow for spectroscopic analysis of coumarins.

Relationship between Structure and Spectroscopic Data

This diagram shows the logical relationship between the different spectroscopic techniques and the structural features they help to determine.

G cluster_techniques Analytical Techniques cluster_properties Determined Properties structure Molecular Structure conjugation π-System Conjugation structure->conjugation emission Emission Properties structure->emission connectivity C-H Framework & Connectivity structure->connectivity mol_weight Molecular Weight & Formula structure->mol_weight uv UV-Vis uv->conjugation fluor Fluorescence fluor->emission nmr NMR nmr->connectivity ms MS ms->mol_weight conjugation->structure emission->structure connectivity->structure mol_weight->structure

Caption: How spectroscopic techniques reveal molecular structure.

References

Quantum yield determination of 7-Methylcoumarin in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 7-Methylcoumarin in various solvents. Understanding the quantum yield, a measure of the efficiency of photon emission through fluorescence, is crucial for applications ranging from the development of fluorescent probes and sensors to the characterization of drug delivery systems. This document outlines the theoretical basis, experimental protocols, and data interpretation for accurate and reproducible quantum yield measurements.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for many fluorescence-based applications.

The quantum yield of a molecule is highly sensitive to its environment. Factors such as solvent polarity, viscosity, temperature, and the presence of quenchers can significantly influence the fluorescence efficiency. Therefore, determining the quantum yield of a compound like this compound in different solvents provides valuable insights into its photophysical behavior and its potential utility in various chemical and biological contexts.

Experimental Determination of Quantum Yield

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ is a commonly used standard with a quantum yield of 0.54.[1]

Principle of the Relative Method

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

  • Φ_r is the quantum yield of the reference standard.

  • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

  • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

To minimize errors due to the inner filter effect, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is typically below 0.1.[1]

Detailed Experimental Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Quinine sulfate (fluorescence standard)

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane, DMSO, water)

  • 0.1 M Sulfuric acid (for quinine sulfate standard)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in each of the chosen solvents. The concentration should be accurately known.

    • Prepare a stock solution of the quinine sulfate standard in 0.1 M H₂SO₄.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions for both this compound in each solvent and the quinine sulfate standard.

    • The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to ensure linearity and avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all working solutions.

    • Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements. The same excitation wavelength should ideally be used for both the sample and the standard. If different excitation wavelengths are used, the photon flux of the excitation source at each wavelength must be corrected.

  • Fluorescence Measurements:

    • Using the fluorometer, record the fluorescence emission spectra of all working solutions.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

    • For each solvent, plot the integrated fluorescence intensity versus the absorbance for the series of this compound solutions. The plot should be linear, and the slope of this line is the gradient (Grad_s).

    • Similarly, plot the integrated fluorescence intensity versus the absorbance for the quinine sulfate standard solutions. The slope of this line is the gradient (Grad_r).

    • Calculate the quantum yield of this compound in each solvent using the following equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Data Presentation: Quantum Yield of a 7-Substituted Coumarin in Different Solvents

SolventDielectric Constant (ε)Refractive Index (n)Quantum Yield (Φ) of 7-hydroxy-4-methylcoumarin
Water80.11.3330.356
Methanol32.71.3290.266
Ethanol24.61.3610.208
Acetonitrile37.51.344-
Cyclohexane2.021.427-
DMSO46.71.4790.132
Chloroform4.811.4460.099
n-Hexane1.881.3750.063

Data for 7-hydroxy-4-methylcoumarin is adapted from the literature and is intended to be illustrative of the expected trends for this compound. The photophysical properties of coumarin derivatives are known to be sensitive to solvent polarity.[2][3]

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in quantum yield determination.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_stock_sample Prepare this compound Stock Solution prep_working_sample Prepare Serial Dilutions of this compound prep_stock_sample->prep_working_sample prep_stock_std Prepare Quinine Sulfate Stock Solution prep_working_std Prepare Serial Dilutions of Quinine Sulfate prep_stock_std->prep_working_std measure_abs UV-Vis Absorbance Measurements prep_working_sample->measure_abs prep_working_std->measure_abs measure_fluor Fluorescence Emission Measurements measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy logical_relationship cluster_inputs Inputs cluster_calculation Calculation cluster_output Output abs_sample Absorbance of Sample (As) calculation Φs = Φr * (Is/Ir) * (Ar/As) * (ns²/nr²) abs_sample->calculation abs_std Absorbance of Standard (Ar) abs_std->calculation fluor_sample Integrated Fluorescence of Sample (Is) fluor_sample->calculation fluor_std Integrated Fluorescence of Standard (Ir) fluor_std->calculation qy_std Quantum Yield of Standard (Φr) qy_std->calculation n_sample Refractive Index of Sample Solvent (ns) n_sample->calculation n_std Refractive Index of Standard Solvent (nr) n_std->calculation qy_sample Quantum Yield of Sample (Φs) calculation->qy_sample

References

7-Methylcoumarin Derivatives: A Privileged Scaffold for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers

Introduction

Coumarins, a class of natural compounds characterized by a benzopyrone core, are a significant scaffold in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, derivatives of 7-methylcoumarin have garnered substantial interest as potential anticancer agents. Their structural versatility allows for modifications that can enhance potency and selectivity against various cancer cell lines.[1][3] These compounds exert their antitumor effects through diverse mechanisms, such as inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways crucial for cancer cell proliferation and survival.[2][4][5] This guide provides a comprehensive overview of the synthesis, anticancer activity, mechanisms of action, and key experimental protocols related to this compound derivatives, aimed at researchers and professionals in the field of drug development.

Synthesis of this compound Derivatives

The foundational structure, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), is typically synthesized via the Pechmann condensation.[6][7] This reaction involves the cyclo-condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.[6] From this core structure, a variety of derivatives can be generated through reactions like bromination, nitration, and the introduction of different functional groups at various positions to explore structure-activity relationships (SAR).[6][7][8]

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_core Core Scaffold cluster_derivatization Derivatization Reactions cluster_final Final Products Resorcinol Resorcinol Pechmann Pechmann Condensation (Acid Catalyst) Resorcinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann HMC 7-Hydroxy-4-methylcoumarin Pechmann->HMC Reactions Alkylation Halogenation Nitration Hybridization HMC->Reactions Derivatives Anticancer this compound Derivatives Reactions->Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies significantly based on the substitutions on the coumarin ring and the specific cancer cell line being tested.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives from recent literature.

Table 1: Activity Against Breast Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
4-hydroxy-7-methylcoumarin-piperazine conjugate (Cpd 1) MCF-7 0.003 [9]
Novobiocin analogue (Cpd 6) MCF-7 0.36 [9]
3-Arylcoumarin derivative (Cpd 7) MCF-7 0.18 [9]
4-Methylumbelliferone (7-hydroxy-4-methylcoumarin) MCF-7 10.31 [9]
4-Methylumbelliferone (7-hydroxy-4-methylcoumarin) MDA-MB-231 15.56 [9]
Coumarin-thiazole derivative (Cpd 54a) MCF-7 10.5 [10]
Coumarin-thiazole derivative (Cpd 54b) MCF-7 11.2 [10]
7,8-dihydroxy-3-decyl-4-methylcoumarin (Cpd 11) MCF-7 25.1 [11]

| Coumarin-hydrazide derivative (Cpd 15) | MCF-7 | 1.24 |[4] |

Table 2: Activity Against Other Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
7-hydroxy-4-methylcoumarin-hydrazone (Cpd III) HepG2 (Liver) 2.84 (µg/mL) [12]
7-hydroxy-4-methylcoumarin-hydrazone (Cpd IV) HepG2 (Liver) 4.67 (µg/mL) [12]
7-Hydroxy-3,6,8-tribromo-4-methylcoumarin (Cpd 4) HL60 (Leukemia) 8.09 [6][12]
Coumarin-cinnamic acid hybrid (Cpd 8b) HepG2 (Liver) 13.14 [6][12]
4,7-dihydroxycoumarin-acryloylcyanohydrazone (Cpd 117) A549 (Lung) 4.31 [10]
4,7-dihydroxycoumarin-acryloylcyanohydrazone (Cpd 117) HeLa (Cervical) 5.14 [10]
4-trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) A549 (Lung) 1.21 [8]
7,8-dihydroxy-3-decyl-4-methylcoumarin (Cpd 11) K562 (Leukemia) 42.4 [11]
7,8-dihydroxy-3-decyl-4-methylcoumarin (Cpd 11) LS180 (Colon) 25.2 [11]

| Coumarin-acetohydrazide derivative (Cpd 1) | PC-3 (Prostate) | 3.56 |[4] |

Mechanisms of Anticancer Action

This compound derivatives employ multiple mechanisms to inhibit cancer growth, primarily by inducing programmed cell death (apoptosis) and interfering with critical cell signaling pathways that regulate proliferation and survival.

Induction of Apoptosis

Apoptosis is a key mechanism for eliminating cancerous cells. Coumarin derivatives can trigger this process through the intrinsic (mitochondrial) pathway.[13] They modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][13] An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome C from mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), culminating in cell death.[13]

G Coumarin This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by this compound derivatives.

Inhibition of Pro-Survival Signaling Pathways

Cancer cells often exhibit overactive signaling pathways that promote their growth and survival. This compound derivatives have been shown to inhibit key pathways like PI3K/Akt and MAPK/ERK.[12][13][14]

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Some coumarin derivatives inhibit Phosphoinositide 3-kinase (PI3K), preventing the activation of Akt, a key downstream effector, thereby suppressing pro-survival signals.[5][6][12]

  • MAPK/ERK Pathway: This pathway regulates cell proliferation and differentiation. Inhibition of key components like MEK1/2 or ERK1/2 by coumarin derivatives can lead to cell cycle arrest and reduced proliferation.[13]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Coumarin This compound Derivatives PI3K PI3K Coumarin->PI3K Inhibits MEK MEK1/2 Coumarin->MEK Inhibits ERK ERK1/2 Coumarin->ERK Reduces Akt Akt PI3K->Akt Survival Cell Proliferation & Survival Akt->Survival RAF RAF RAF->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by coumarin derivatives.

Experimental Protocols

This section provides generalized methodologies for key experiments used to evaluate the anticancer potential of this compound derivatives.

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes a common method for synthesizing the core scaffold.[6]

  • Reactants: Equimolar amounts of resorcinol (1) and ethyl acetoacetate (2) are used.

  • Catalyst: A strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, is added.[6][7]

  • Reaction Conditions: The mixture is heated, often under reflux or solvent-free conditions at elevated temperatures (e.g., 110-120°C), for a period of 1-2 hours.[6][7]

  • Work-up: The reaction mixture is cooled and poured into cold water or onto crushed ice.

  • Purification: The precipitated solid product is filtered, washed thoroughly with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 7-hydroxy-4-methylcoumarin.[7]

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test this compound derivative. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[5][12]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests cell cycle arrest.[5]

Conclusion and Future Perspectives

This compound derivatives represent a highly promising and adaptable scaffold for the development of novel anticancer agents.[3] Their ability to be synthesized with relative ease and modified to target multiple oncogenic pathways, including apoptosis and pro-survival signaling, makes them attractive candidates for further investigation.[2][4] Structure-activity relationship studies have shown that substitutions at various positions of the coumarin ring are critical for enhancing potency.[8][9][11] Future research should focus on optimizing these derivatives to improve selectivity for cancer cells over non-malignant cells, enhancing their pharmacokinetic profiles, and validating their efficacy in more complex preclinical models beyond xenografts.[4] The exploration of hybrid molecules that combine the this compound scaffold with other known anticancer pharmacophores may also lead to the development of next-generation therapies with improved efficacy and the ability to overcome drug resistance.[3][10]

References

The Dance of Light and Solvent: A Technical Guide to the Solvatochromic Behavior of 7-Methylcoumarin Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic sensitivity of certain fluorescent molecules to their surrounding environment has paved the way for a new era of molecular sensing and imaging. Among these, 7-methylcoumarin derivatives have emerged as a versatile class of fluorescent probes, prized for their pronounced solvatochromic behavior—the remarkable ability to change their light absorption and emission properties in response to the polarity of their solvent environment. This technical guide provides an in-depth exploration of the core principles governing the solvatochromism of this compound probes, offering practical insights for their application in biological research and drug development.

Understanding Solvatochromism in this compound Derivatives

The solvatochromic properties of this compound and its derivatives are rooted in changes in their electronic charge distribution upon excitation. The core structure, a benzopyran-2-one fused ring system, can be functionalized at the 7-position with electron-donating groups such as hydroxyl (-OH) or amino (-NH2) groups. These substitutions create a "push-pull" system where photoexcitation leads to an intramolecular charge transfer (ICT) from the electron-donating substituent to the electron-withdrawing lactone carbonyl group.

In a polar solvent, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent. This differential stabilization of the ground and excited states leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The magnitude of this shift, known as the Stokes shift, is a key indicator of the solvent's polarity. This phenomenon allows researchers to use this compound probes to map the polarity of microenvironments, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes.

Quantitative Solvatochromic Data

The following tables summarize the photophysical properties of two key this compound derivatives, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone) and 7-amino-4-methylcoumarin, in a range of solvents with varying polarities. This data provides a quantitative basis for selecting the appropriate probe and interpreting experimental results.

Table 1: Solvatochromic Properties of 7-Hydroxy-4-Methylcoumarin (4-Methylumbelliferone)

SolventPolarity (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)
n-Hexane31.03203855635
Toluene33.93223905814
Chloroform39.13234006521
Ethyl Acetate38.13213956325
Dichloromethane40.73244056813
Methanol55.43214157845
Water63.132045410050

Note: Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.

Table 2: Solvatochromic Properties of 7-Amino-4-Methylcoumarin

SolventPolarity (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)
Cyclohexane31.23504154987
Dioxane36.03584255112
Ethyl Acetate38.13604305263
Acetonitrile45.63654455670
Ethanol51.93684555890
Methanol55.43704606024
Water63.13654807393

Note: Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.

Experimental Protocols

Synthesis of 7-Substituted-4-Methylcoumarins via Pechmann Condensation

The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins.[1][2] This one-pot reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Materials:

  • Resorcinol (for 7-hydroxy-4-methylcoumarin) or m-Aminophenol (for 7-amino-4-methylcoumarin)

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or other suitable acid catalyst like Amberlyst-15)[2]

  • Ethanol

  • Ice

Procedure:

  • Carefully add the phenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) to a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the mixture with constant stirring. The temperature should be kept below 10°C.

  • After the addition of the acid, continue stirring the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 7-substituted-4-methylcoumarin.

  • Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

cluster_reactants Reactants cluster_reaction Pechmann Condensation cluster_workup Work-up & Purification phenol Phenol (e.g., Resorcinol) mixing Mixing & Cooling phenol->mixing ketoester β-Ketoester (Ethyl acetoacetate) ketoester->mixing catalyst Acid Catalyst (e.g., H₂SO₄) reaction Stirring at RT catalyst->reaction mixing->catalyst mixing->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure 7-Substituted-4-Methylcoumarin recrystallization->product

Caption: General workflow for the synthesis of 7-substituted-4-methylcoumarins.

Characterization of Solvatochromic Behavior

A systematic study of the photophysical properties of the synthesized coumarin in a range of solvents is essential to characterize its solvatochromic behavior.

Materials:

  • Synthesized this compound derivative

  • A series of solvents of varying polarity (e.g., n-hexane, toluene, chloroform, ethyl acetate, methanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the coumarin derivative in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Prepare a series of dilute solutions of the coumarin in each of the selected solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of each solution using the UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the λabs determined in the previous step. Determine the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λabs - 1/λem) x 10⁷.

    • Correlate the Stokes shift with a solvent polarity scale, such as the ET(30) scale, to quantify the solvatochromic sensitivity of the probe.

cluster_solvents Solvent Series cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis probe This compound Probe s1 Non-polar probe->s1 s2 ... probe->s2 s3 Polar probe->s3 uvvis UV-Vis Spectroscopy (Determine λabs) s1->uvvis s2->uvvis s3->uvvis fluor Fluorescence Spectroscopy (Determine λem) uvvis->fluor stokes Calculate Stokes Shift fluor->stokes correlation Correlate with Solvent Polarity stokes->correlation characterization Solvatochromic Characterization correlation->characterization

Caption: Workflow for the characterization of solvatochromic behavior.

Applications in Biological Systems

The sensitivity of this compound probes to their local environment makes them powerful tools for studying biological systems.

Sensing Intracellular Viscosity

Certain this compound derivatives, often referred to as "molecular rotors," exhibit fluorescence properties that are sensitive to the viscosity of their microenvironment.[3][4] These probes typically possess a rotatable group. In low-viscosity environments, the excited state can deactivate non-radiatively through intramolecular rotation, resulting in low fluorescence. In more viscous environments, this rotation is hindered, leading to an increase in fluorescence intensity and lifetime. This principle allows for the mapping of viscosity changes within cellular compartments, which is crucial for understanding processes like protein aggregation and membrane dynamics.[5]

The mechanism often involves a Twisted Intramolecular Charge Transfer (TICT) state.[1][6] In the excited state, the molecule can twist, leading to a non-emissive TICT state. Increased viscosity restricts this twisting motion, favoring emission from the planar excited state.

cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment low_excited Excited State low_rotation Intramolecular Rotation (Fast) low_excited->low_rotation low_tict TICT State (Non-emissive) low_rotation->low_tict low_fluorescence Low Fluorescence low_tict->low_fluorescence high_excited Excited State high_rotation Intramolecular Rotation (Hindered) high_excited->high_rotation high_fluorescence High Fluorescence high_rotation->high_fluorescence excitation Excitation excitation->low_excited excitation->high_excited probe_ground Coumarin Rotor (Ground State) probe_ground->excitation

Caption: Mechanism of a coumarin-based molecular rotor for viscosity sensing.

Enzyme Activity Assays

7-Hydroxycoumarin and its derivatives are widely used as fluorogenic substrates for various enzymes, including glycosidases, phosphatases, and proteases.[6][7] In their conjugated form (e.g., as a glycoside or phosphate), the fluorescence of the coumarin is often quenched. Enzymatic cleavage of the substrate releases the highly fluorescent 7-hydroxy-4-methylcoumarin, leading to a significant increase in fluorescence intensity that can be monitored over time to determine enzyme activity. This "turn-on" fluorescence response provides a highly sensitive and continuous assay format suitable for high-throughput screening in drug discovery.[7] For example, 7-hydroxycoumarin derivatives have been developed as high-affinity fluorescent probes for the macrophage migration inhibitory factor (MIF), enabling competitive binding studies.[8][9][10]

Conclusion

This compound-based fluorescent probes represent a powerful and versatile class of tools for researchers in the life sciences and drug development. Their pronounced solvatochromic behavior, coupled with the relative ease of their synthesis and modification, allows for the rational design of probes tailored to specific applications. From mapping the polarity and viscosity of cellular microenvironments to quantifying enzyme activity, these probes continue to illuminate the intricate workings of biological systems, driving new discoveries and innovations. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the potential of these remarkable fluorescent molecules.

References

7-Methylcoumarin as a Fluorescent Marker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylcoumarin, a synthetically versatile heterocyclic compound, serves as a fundamental scaffold in the development of fluorescent probes and markers. Its inherent fluorescence, arising from the benzopyrone structure, can be fine-tuned through chemical modifications, leading to a broad palette of derivatives with tailored photophysical properties. These characteristics make this compound and its analogues invaluable tools in a multitude of research and development applications, including cellular imaging, enzyme activity assays, and as labels for biomolecules. This technical guide provides a comprehensive overview of this compound's properties, synthesis, and applications as a fluorescent marker, with a focus on providing practical experimental protocols and data for laboratory use.

Core Properties of this compound and its Derivatives

The utility of this compound as a fluorescent marker is underpinned by its photophysical properties. While data for the parent this compound is less abundant, its derivatives, particularly 7-amino-4-methylcoumarin (AMC) and 7-hydroxy-4-methylcoumarin, are well-characterized and their properties provide a strong indication of the potential of the this compound core.

Spectroscopic Data

The excitation and emission maxima, quantum yield, and molar extinction coefficient are critical parameters for any fluorescent marker. The following table summarizes these properties for key this compound derivatives.

CompoundExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Solvent
7-Amino-4-methylcoumarin (AMC)341-351 nm[1]430-441 nm[1]1.78 x 10⁴ L·mol⁻¹·cm⁻¹Ethanol
7-Hydroxy-4-methylcoumarin320 nm387 nmNot SpecifiedMethanol
7-Hydroxy-4-methylcoumarin320 nm450 nmNot SpecifiedWater

Synthesis of this compound

The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins, including this compound and its derivatives.[2] This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

This protocol for the synthesis of 7-hydroxy-4-methylcoumarin can be adapted for the synthesis of other 7-substituted coumarins.[2][3][4]

Materials:

  • Resorcinol (1 mmol)

  • Ethyl acetoacetate (1.1 mmol)[2]

  • Concentrated Sulfuric Acid (H₂SO₄)[1][3] or Amberlyst-15[2]

  • Ice bath

  • Stirring apparatus

  • Beaker

  • Ethanol (for recrystallization)

Procedure:

  • In a beaker, dissolve resorcinol (1 mmol) in ethyl acetoacetate (1.1 mmol).[2]

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (or Amberlyst-15) to the cooled mixture while stirring continuously. Maintain the temperature below 10°C.[4]

  • After the addition of the acid catalyst, continue stirring the reaction mixture at room temperature for the desired time (this can range from a few minutes to several hours depending on the catalyst and specific reactants).[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[3]

  • Collect the precipitate by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 7-hydroxy-4-methylcoumarin.[3]

Applications of this compound Derivatives as Fluorescent Markers

The versatility of the this compound scaffold has led to its widespread use in various biological and chemical applications.

Enzyme Activity Assays

7-Amino-4-methylcoumarin (AMC) is a widely used fluorogenic substrate for detecting protease activity.[5] When AMC is conjugated to a peptide, its fluorescence is quenched. Upon enzymatic cleavage of the peptide by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence that can be readily measured.

Materials:

  • Enzyme of interest

  • AMC-conjugated peptide substrate

  • Assay buffer (e.g., Tris buffer, pH 7.0)

  • N,N-dimethylformamide (DMF) for dissolving the substrate

  • Fluorometer or microplate reader

Procedure:

  • Prepare a stock solution of the AMC-conjugated peptide substrate by dissolving it in DMF.

  • Dilute the stock solution to the desired working concentration in the assay buffer.

  • Prepare the enzyme solution in the assay buffer.

  • In a microplate well, mix the enzyme solution with the substrate solution.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the increase in fluorescence over time at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[5] The rate of fluorescence increase is proportional to the enzyme activity.

Fluorescence Microscopy and Staining

7-amino-4-methylcoumarin can be used as a fluorescent stain in microscopy, functioning as a substitute for Schiff's reagent in Periodic acid-Schiff (PAS) staining to visualize aldehydes.[6]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Aqueous solution of 7-amino-4-methylcoumarin (AMC)

  • Hemalum and Eosin (for counterstaining)

  • Mounting medium

  • Fluorescence microscope with a UV excitation filter

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Incubate the sections with an aqueous solution of AMC.

  • Rinse with distilled water.

  • Counterstain with hemalum and eosin.

  • Dehydrate and mount the sections.

  • Visualize the H&E staining under a bright-field microscope and the AMC fluorescence under a fluorescence microscope with UV excitation.

7-Hydroxy-4-Methylcoumarin in Signaling Pathway Modulation

Recent studies have demonstrated that 7-hydroxy-4-methylcoumarin (7H-4M) can enhance melanogenesis in B16-F10 melanoma cells by modulating several key signaling pathways.[7][8][9] This highlights the potential of this compound derivatives as tools for studying cellular signaling.

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival.[10][11][12][13] 7-hydroxy-4-methylcoumarin has been shown to downregulate this pathway as part of its effect on melanogenesis.[8][9]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment Downstream Downstream Effectors Akt->Downstream Activation PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) 7H4M 7-Hydroxy-4-Methylcoumarin 7H4M->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory effect of 7-Hydroxy-4-Methylcoumarin.

The PKA/CREB pathway is involved in the transcriptional regulation of various genes. 7-hydroxy-4-methylcoumarin has been found to upregulate this pathway in the context of melanogenesis.[7][8][9]

PKA_CREB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation 7H4M 7-Hydroxy-4-Methylcoumarin 7H4M->PKA Upregulation Gene Target Gene Expression CREB->Gene Transcription

Caption: Upregulation of the PKA/CREB signaling pathway by 7-Hydroxy-4-Methylcoumarin.

The MAPK signaling cascade is another critical pathway in cell proliferation, differentiation, and apoptosis.[14] 7-hydroxy-4-methylcoumarin has been shown to modulate this pathway by upregulating JNK and p38 while downregulating ERK.[8][9]

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathway Growth_Factors Growth Factors/ Stress Ras Ras Growth_Factors->Ras MAPKKK MAPKKK Growth_Factors->MAPKKK 7H4M 7-Hydroxy-4-Methylcoumarin ERK1_2 ERK1/2 7H4M->ERK1_2 Downregulation p38 p38 7H4M->p38 Upregulation JNK JNK 7H4M->JNK Upregulation Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 MEK1_2->ERK1_2 Cellular_Response Cellular Response (e.g., Melanogenesis) ERK1_2->Cellular_Response MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6->p38 p38->Cellular_Response MKK4_7->JNK JNK->Cellular_Response

Caption: Modulation of the MAPK signaling pathways by 7-Hydroxy-4-Methylcoumarin.

Conclusion

This compound and its derivatives represent a robust and versatile class of fluorescent markers with broad applicability in biological and chemical research. Their straightforward synthesis, tunable photophysical properties, and utility in a range of applications, from enzyme assays to cellular imaging and signaling pathway studies, ensure their continued importance in the scientific community. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound-based fluorescent markers in the laboratory. Further research into the specific properties and applications of the parent this compound will undoubtedly expand its utility as a core fluorescent scaffold.

References

Methodological & Application

7-Methylcoumarin in Biological Imaging: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a versatile fluorescent platform, has been extensively utilized in the development of probes for biological imaging and microscopy. Among these, 7-methylcoumarin and its derivatives stand out due to their favorable photophysical properties, including high quantum yields and sensitivity to the microenvironment. This document provides detailed application notes and protocols for the use of this compound and its key derivatives—7-amino-4-methylcoumarin (AMC), 7-hydroxy-4-methylcoumarin (HMC), and 7-mercapto-4-methylcoumarin (MMC)—in biological imaging and microscopy.

While this compound itself has limited direct applications in biological imaging due to lower fluorescence compared to its derivatives, its substituted forms are workhorses in the field. This guide will focus on the practical applications of these derivatives, providing researchers with the necessary information to integrate them into their experimental workflows.

Core Applications

Substitutions at the 7-position of the coumarin ring with electron-donating groups, such as amino (-NH2), hydroxyl (-OH), and thiol (-SH) groups, significantly enhance their fluorescence properties, making them highly valuable for a range of biological applications.

  • 7-Amino-4-methylcoumarin (AMC): Widely used as a blue fluorescent probe for cell staining and as a reporter in enzyme assays.[1] Its fluorescence is quenched when conjugated to a substrate and is restored upon enzymatic cleavage.[2]

  • 7-Hydroxy-4-methylcoumarin (HMC): Also known as 4-methylumbelliferone, it is a pH-sensitive fluorophore and a common substrate for detecting enzymatic activities, particularly hydrolases.

  • 7-Mercapto-4-methylcoumarin (MMC): A thiol-containing coumarin that is weakly fluorescent. However, upon alkylation of the thiol group, its fluorescence is significantly enhanced, making it a useful "turn-on" probe for detecting various biological molecules and processes.[1]

Quantitative Data

The photophysical properties of this compound and its derivatives are summarized in the table below for easy comparison. These properties can vary depending on the solvent and local environment.

CompoundExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
7-Amino-4-methylcoumarin (AMC) 341 - 351430 - 445~19,000 at 350 nm~0.6~4.0
7-Hydroxy-4-methylcoumarin (HMC) 321 - 360450 - 460~11,820 at 324 nm~0.25 - 0.32~4.2
7-Mercapto-4-methylcoumarin (MMC) ~330 (acidic) / ~380 (basic)~440Not widely reportedLow (weakly fluorescent)Not widely reported
S-Alkyl-7-mercapto-4-methylcoumarin Not widely reportedNot widely reportedNot widely reportedHigh (strongly fluorescent)Not widely reported

Experimental Protocols

Detailed methodologies for key experiments using this compound derivatives are provided below.

Protocol 1: Live and Fixed Cell Staining with 7-Amino-4-methylcoumarin (AMC)

This protocol is a general guideline for staining both live and fixed cells with AMC.[1]

Materials:

  • 7-Amino-4-methylcoumarin (AMC)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • 4% Paraformaldehyde (for fixed cells)

  • 0.1-0.5% Triton X-100 in PBS (optional, for permeabilization in fixed cells)

  • Mounting medium

Procedure:

A. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of AMC by dissolving the appropriate amount in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light.

B. Live Cell Staining:

  • Culture cells to the desired confluency on glass-bottom dishes or coverslips.

  • Prepare a working solution of AMC by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the AMC working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

  • Image the cells immediately using a fluorescence microscope with a DAPI filter set.

C. Fixed Cell Staining:

  • Culture cells on coverslips to the desired confluency.

  • Wash cells once with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a working solution of AMC in PBS at a final concentration of 1-10 µM.

  • Incubate the fixed cells with the AMC working solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the slides using a fluorescence microscope with a DAPI filter set.

Protocol 2: Enzyme Activity Assay using AMC-Conjugated Substrates

This protocol describes a general method for measuring protease activity using a peptide substrate conjugated to AMC.[2]

Materials:

  • AMC-conjugated peptide substrate

  • Enzyme solution (e.g., protease)

  • Assay buffer (e.g., Tris-HCl, pH 7.0)

  • N,N-dimethylformamide (DMF)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of the AMC-conjugated peptide substrate in DMF (e.g., 2 mM).

  • Dilute the stock solution with the assay buffer to the desired final concentration. This solution can be stored at -20°C for up to 3 months.[3]

  • Prepare the enzyme solution in the assay buffer.

  • In a 96-well microplate, add the enzyme solution to the wells.

  • Initiate the reaction by adding the AMC-conjugated substrate solution to the wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the increase in fluorescence over time using a microplate reader. The excitation wavelength is typically around 360-380 nm, and the emission is measured at approximately 460 nm.[4]

  • The rate of increase in fluorescence is proportional to the enzyme activity.

Protocol 3: Detection of Copper Ions (Cu²⁺) using 7-Amino-4-methylcoumarin

This protocol provides a method for the detection of Cu²⁺ ions based on the fluorescence quenching of AMC in the presence of o-phenylenediamine (OPD).[3]

Materials:

  • 7-Amino-4-methylcoumarin (AMC)

  • o-phenylenediamine (OPD)

  • Tris-HCl buffer (0.2 M, pH 7.4)

  • Copper sulfate (CuSO₄) solution of known concentrations

  • Fluorometer

Procedure:

  • Prepare a 50 µM solution of AMC and a 50 mM solution of OPD in 0.2 M Tris-HCl buffer (pH 7.4).

  • Prepare a series of copper sulfate solutions with concentrations ranging from 0 to 300 µM by diluting a stock solution.

  • In a reaction tube, mix 20 µL of the 50 µM AMC solution, 50 µL of the 50 mM OPD solution, and 830 µL of the 0.2 M Tris-HCl buffer.

  • Add 100 µL of the different concentrations of the Cu²⁺ solution to the respective tubes.

  • Mix thoroughly and incubate the mixture in a water bath at 37°C for 2 hours.

  • Measure the fluorescence intensity of the solutions using a fluorometer with an excitation wavelength around 351 nm and an emission wavelength around 430 nm.

  • A decrease in fluorescence intensity indicates the presence of Cu²⁺.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging culture Culture cells on glass-bottom dish wash1 Wash cells with PBS culture->wash1 prepare_amc Prepare 1-10 µM AMC in culture medium incubate Incubate with AMC solution (15-30 min, 37°C) prepare_amc->incubate wash1->incubate wash2 Wash cells 2-3x with PBS/imaging buffer incubate->wash2 image Image with fluorescence microscope (DAPI filter set) wash2->image

Caption: Workflow for staining live cells with 7-Amino-4-methylcoumarin.

Fixed_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging culture Culture cells on coverslips fix Fix with 4% paraformaldehyde culture->fix wash1 Wash 3x with PBS fix->wash1 permeabilize (Optional) Permeabilize with Triton X-100 permeabilize->wash1 wash1->permeabilize incubate Incubate with AMC solution (20-30 min, RT) wash1->incubate prepare_amc Prepare 1-10 µM AMC in PBS prepare_amc->incubate wash2 Wash 3x with PBS incubate->wash2 mount Mount coverslip wash2->mount image Image with fluorescence microscope (DAPI filter set) mount->image

Caption: Workflow for staining fixed cells with 7-Amino-4-methylcoumarin.

Enzyme_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prepare_substrate Prepare AMC-conjugated substrate solution add_substrate Add substrate to initiate reaction prepare_substrate->add_substrate prepare_enzyme Prepare enzyme solution add_enzyme Add enzyme to microplate well prepare_enzyme->add_enzyme add_enzyme->add_substrate incubate Incubate at optimal temperature add_substrate->incubate measure_fluorescence Measure fluorescence increase over time incubate->measure_fluorescence analyze Calculate enzyme activity measure_fluorescence->analyze

Caption: Workflow for an enzyme activity assay using an AMC-conjugated substrate.

Conclusion

This compound and its derivatives, particularly 7-amino-4-methylcoumarin, are powerful tools for biological imaging and microscopy. Their robust fluorescence and sensitivity to the cellular environment allow for a wide range of applications, from simple cell staining to complex enzyme activity assays. The protocols and data presented here provide a solid foundation for researchers to effectively utilize these versatile fluorophores in their studies. As with any fluorescent probe, optimization of experimental conditions is crucial for obtaining high-quality and reproducible results.

References

Application Notes and Protocols: 7-Methylcoumarin Derivatives as Fluorescent Standards in Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-methylcoumarin derivatives, specifically 7-amino-4-methylcoumarin (AMC) and 7-hydroxy-4-methylcoumarin (7H4MC or 4-MU), as fluorescent standards in spectroscopy. These coumarin-based compounds are widely utilized due to their stable and well-characterized fluorescence properties.

Introduction

This compound itself is less commonly used as a primary fluorescent standard compared to its more fluorescent derivatives. The introduction of an amino or hydroxyl group at the 7-position significantly enhances the fluorescence quantum yield and shifts the excitation and emission wavelengths to a more practical range for many biological and chemical applications. These derivatives serve as excellent reference standards for calibrating fluorescence instruments, determining the quantum yields of unknown fluorescent compounds, and as tracers in various assays.

Core Principles of Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the excited singlet state and subsequently returns to the ground electronic state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and this difference in wavelength is known as the Stokes shift.

A fluorescent standard is a compound with well-defined and stable photophysical properties, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime. These standards are crucial for ensuring the accuracy and reproducibility of fluorescence measurements.

Data Presentation

The photophysical properties of 7-amino-4-methylcoumarin and 7-hydroxy-4-methylcoumarin are summarized below. These values can be influenced by the solvent and pH of the medium.

Table 1: Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)

PropertyValueSolvent/Conditions
Excitation Maximum (λex)341-351 nm[1][2]Varies with solvent
344 nm[3]General
345 nm[4]General
365 nmEthanol
Emission Maximum (λem)430-441 nm[1][2]Varies with solvent
440 nm[3]General
445 nm[4]General
Molar Absorptivity (ε)~19,000 M⁻¹cm⁻¹at 350 nm in Methanol
Quantum Yield (Φf)0.43-0.63Ethanol, Cyclohexane

Table 2: Photophysical Properties of 7-Hydroxy-4-methylcoumarin (7H4MC/4-MU)

PropertyValueSolvent/Conditions
Excitation Maximum (λex)360 nm[5][6]General
321 nm[7]Water:Methanol
Emission Maximum (λem)448 nm[5][6]General
460 nm[8]General
Molar Absorptivity (ε)~18,000 M⁻¹cm⁻¹at 360 nm in Ethanol
Quantum Yield (Φf)0.32[9]PBS (pH 7.4)
0.55in 1 N H₂SO₄[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a standard stock solution for either 7-amino-4-methylcoumarin or 7-hydroxy-4-methylcoumarin.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) or 7-Hydroxy-4-methylcoumarin (7H4MC) powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (spectroscopic grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Micro-pipettes

Procedure:

  • Accurately weigh a small amount of the coumarin derivative powder (e.g., 1-2 mg).

  • Dissolve the powder in a minimal amount of DMSO or ethanol in the volumetric flask. For example, dissolve 1.75 mg of AMC in 1 mL of DMSO to get a 10 mM stock solution.

  • Once fully dissolved, bring the solution to the final volume with the same solvent.

  • Store the stock solution in a dark, airtight container at -20°C. These solutions are typically stable for several months.

Protocol 2: Determination of Excitation and Emission Spectra

This protocol outlines the procedure for recording the fluorescence spectra of a coumarin standard.

Materials:

  • Stock solution of AMC or 7H4MC

  • Solvent of choice (e.g., ethanol, water, PBS)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute working solution (e.g., 1-10 µM) of the coumarin standard from the stock solution in the desired solvent.

  • Turn on the fluorometer and allow the lamp to stabilize.

  • Excitation Spectrum:

    • Set the emission wavelength to the expected maximum (e.g., 440 nm for AMC).

    • Scan a range of excitation wavelengths (e.g., 300-400 nm).

    • The peak of the resulting spectrum is the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 400-550 nm).

    • The peak of this spectrum is the emission maximum (λem).

Protocol 3: Relative Quantum Yield Measurement

This protocol describes how to determine the fluorescence quantum yield of an unknown sample relative to a known coumarin standard.

Materials:

  • Stock solutions of the coumarin standard and the unknown sample

  • Solvent

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum for each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown.

  • The quantum yield of the unknown (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • Grad_x and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.

    • n_x and n_std are the refractive indices of the solvents used for the unknown and the standard (if different).

Visualizations

Fluorescence_Process cluster_absorption Absorption cluster_nonradiative Non-Radiative Decay S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν_ex) S1->S0 Fluorescence (hν_em) S1->S0 Internal Conversion T1 Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental_Workflow cluster_spectra Spectral Characterization cluster_qy Quantum Yield Determination prep Prepare Stock Solution (AMC or 7H4MC in DMSO/Ethanol) dilute Prepare Dilute Working Solutions (1-10 µM in desired solvent) prep->dilute abs_spec Measure Absorbance (UV-Vis Spectrophotometer) dilute->abs_spec fluor_spec Measure Fluorescence (Fluorometer) dilute->fluor_spec plot Plot Integrated Fluorescence vs. Absorbance abs_spec->plot ex_spec Record Excitation Spectrum fluor_spec->ex_spec em_spec Record Emission Spectrum fluor_spec->em_spec fluor_spec->plot calc Calculate Relative Quantum Yield plot->calc

Caption: Experimental workflow for characterizing a fluorescent standard.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 7-Methylcoumarin Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents.[1][2] Fluorescent assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and amenability to automation.[1][3] Among the various fluorescent probes utilized, those based on the 7-methylcoumarin scaffold have proven to be versatile and reliable tools for monitoring a variety of enzymatic activities. This document provides detailed application notes and protocols for conducting HTS assays using this compound-based probes, with a primary focus on assays for deubiquitinating enzymes (DUBs) and cytochrome P450 (CYP) enzymes.

The core principle of these assays lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent this compound derivative into the highly fluorescent 7-hydroxy-4-methylcoumarin or 7-amino-4-methylcoumarin (AMC).[4][5] This enzymatic release of the fluorophore results in a quantifiable increase in fluorescence intensity, which is directly proportional to enzyme activity.

I. High-Throughput Screening for Deubiquitinating Enzyme (DUB) Inhibitors using Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC)

Deubiquitinating enzymes (DUBs) are a large family of proteases that remove ubiquitin from substrate proteins, playing critical roles in numerous cellular processes, including cell cycle regulation, DNA damage repair, and signal transduction.[6][7][8] Dysregulation of DUB activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[6]

The Ubiquitin-AMC (Ub-AMC) assay is a widely used method for screening DUB inhibitors in a high-throughput format.[4][5][9] The substrate consists of ubiquitin covalently linked at its C-terminus to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[4] Cleavage of the amide bond by a DUB releases AMC, which exhibits strong fluorescence upon excitation.

Signaling Pathway: The USP7-p53 Axis

A prominent example of a therapeutically relevant DUB is Ubiquitin-Specific Protease 7 (USP7).[10][11][12] USP7 is a key regulator of the p53 tumor suppressor pathway. Under normal cellular conditions, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[10][11][13] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[10][11] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger apoptosis in cancer cells.[12][13]

USP7_p53_Pathway cluster_0 Normal Conditions cluster_1 USP7 Inhibition USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome Degradation Inhibitor USP7 Inhibitor USP7_inhibited USP7 Inhibitor->USP7_inhibited Inhibits MDM2_degraded MDM2 USP7_inhibited->MDM2_degraded No Deubiquitination (MDM2 Degraded) p53_stabilized p53 MDM2_degraded->p53_stabilized Reduced Ubiquitination Apoptosis Apoptosis p53_stabilized->Apoptosis Induces

Figure 1: USP7-p53 Signaling Pathway Under Normal and Inhibitory Conditions.
Experimental Workflow

The general workflow for a DUB inhibitor HTS campaign using Ub-AMC is outlined below.

DUB_HTS_Workflow start Start dispense_compounds Dispense Compound Library (384-well plate) start->dispense_compounds add_enzyme Add DUB Enzyme (e.g., USP7) dispense_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Ub-AMC Substrate pre_incubate->add_substrate incubate_reaction Incubate at Room Temperature add_substrate->incubate_reaction read_fluorescence Read Fluorescence (Ex: 355-380 nm, Em: 460 nm) incubate_reaction->read_fluorescence analyze_data Data Analysis (IC50 determination) read_fluorescence->analyze_data end End analyze_data->end

Figure 2: General Workflow for a DUB Inhibitor HTS Assay.
Detailed Protocol: USP7 Inhibition Assay

This protocol is adapted for a 384-well plate format and is suitable for HTS.

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.15 M NaCl, 5 mM DTT, 0.05% CHAPS.[14]

  • USP7 Enzyme: Recombinant human USP7, diluted in Assay Buffer.

  • Substrate: Ubiquitin-AMC (Ub-AMC), stock solution in DMSO.

  • Test Compounds: Compound library dissolved in DMSO.

  • Positive Control Inhibitor: USP7 inhibitor (e.g., P5091 or HBX 41,108) or Ubiquitin Aldehyde (a general DUB inhibitor).

  • Plates: 384-well, black, low-volume plates.

  • Plate Reader: Fluorescence plate reader with excitation at ~355-380 nm and emission at ~460 nm.[5][9]

Procedure:

  • Compound Plating:

    • Dispense test compounds and controls into the 384-well plate. Typically, a small volume (e.g., 100 nL) of a 10 mM stock solution in DMSO is used.

    • Include wells for "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background fluorescence.

  • Enzyme Addition:

    • Prepare a working solution of USP7 in Assay Buffer. The final concentration in the assay should be determined empirically but is typically in the low nanomolar range (e.g., 1-15 nM).[9]

    • Add the diluted USP7 enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the enzyme.[9]

  • Reaction Initiation:

    • Prepare a working solution of Ub-AMC in Assay Buffer. The final concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors (typically 0.5-1 µM).[9][15]

    • Add the Ub-AMC solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for AMC (Ex: ~355-380 nm, Em: ~460 nm).[5][9] Readings can be taken in kinetic mode (every minute) or as an endpoint measurement.[9]

Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" wells from all other wells.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (100% activity) control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative IC50 values for known USP7 inhibitors obtained using Ub-AMC based assays.

InhibitorTarget DUBAssay SubstrateIC50 (µM)Reference
Compound 12USP7Ub-AMC18.40 ± 1.75[2]
HBX 41,108USP7Ub-AMC~10[16]
P5091USP7Ub-AMCNot specified[11]
P22077USP7Ub-AMCNot specified[11]

II. High-Throughput Screening for Cytochrome P450 (CYP) Enzyme Inhibitors

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including the majority of clinically used drugs.[17][18][19] Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions, leading to altered pharmacokinetic profiles and potential toxicity.[20] Therefore, screening for CYP inhibition is a critical component of preclinical drug development.

Fluorogenic assays provide a rapid and cost-effective method for assessing the inhibitory potential of compounds against various CYP isoforms.[3][21] A common approach utilizes 7-alkoxycoumarin derivatives, such as 7-ethoxycoumarin, as substrates. These non-fluorescent compounds are O-dealkylated by CYP enzymes to produce the highly fluorescent 7-hydroxycoumarin.

Metabolic Pathway: CYP-Mediated Metabolism

The general mechanism of CYP-mediated metabolism involves the binding of the substrate to the enzyme's active site, followed by a series of electron transfers and the incorporation of an oxygen atom into the substrate.[22] This process typically increases the hydrophilicity of the substrate, facilitating its excretion.

CYP_Metabolism substrate Lipophilic Substrate (e.g., 7-Ethoxycoumarin) cyp_enzyme CYP Enzyme (e.g., CYP1A2, CYP2C9) substrate->cyp_enzyme Binds product Hydroxylated Metabolite (e.g., 7-Hydroxycoumarin) cyp_enzyme->product Catalyzes Oxidation nadph NADPH nadph->cyp_enzyme Provides Electrons oxygen O2 oxygen->cyp_enzyme Oxygen Source excretion Excretion product->excretion

Figure 3: Simplified Cytochrome P450 Metabolic Pathway.
Detailed Protocol: CYP Inhibition Assay (Fluorogenic)

This protocol is designed for a 96- or 384-well plate format and is suitable for HTS.

Materials and Reagents:

  • Buffer: Potassium phosphate buffer (0.1 M, pH 7.4).[1]

  • CYP Enzymes: Human liver microsomes or recombinant human CYP isoforms.[20][21]

  • Cofactor: NADPH regenerating system.[21]

  • Substrate: Isoform-specific fluorogenic substrate (e.g., 7-ethoxycoumarin for multiple CYPs, or more specific probes like 3-cyano-7-ethoxycoumarin for CYP1A2/2A6).[23][24]

  • Test Compounds: Compound library dissolved in DMSO.

  • Positive Control Inhibitors: Known isoform-specific inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9).[1]

  • Plates: 96- or 384-well, black plates.

  • Plate Reader: Fluorescence plate reader with appropriate filters for the chosen substrate (e.g., for 7-hydroxycoumarin, Ex: ~370 nm, Em: ~450 nm).[23]

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, and the specific CYP enzyme/microsomes.

  • Compound Plating:

    • Dispense test compounds and controls into the plate. The final DMSO concentration should typically not exceed 1%.

  • Pre-incubation:

    • Add the enzyme master mix to the wells containing the test compounds.

    • Pre-incubate at 37°C for a short period (e.g., 10 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

    • Stop the reaction (e.g., by adding acetonitrile or by acidification).

    • Read the fluorescence on a plate reader.

Data Analysis:

  • Data analysis is performed similarly to the DUB assay, calculating percent inhibition relative to controls and determining IC50 values from dose-response curves.

Quantitative Data Summary

The following table provides examples of substrates and inhibitors for common CYP isoforms in fluorogenic assays.

CYP IsoformFluorogenic SubstrateKnown InhibitorTypical IC50Reference
CYP1A23-Cyano-7-ethoxycoumarinFurafylline~1-10 µM[1][24]
CYP2C97-Methoxy-4-(trifluoromethyl)coumarinSulfaphenazole~0.1-1 µM[1][24]
CYP2C193-Cyano-7-ethoxycoumarinTiclopidine~1-10 µM[1]
CYP2D63-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC)Quinidine~0.01-0.1 µM[1][24]
CYP3A47-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)Ketoconazole~0.01-0.1 µM[24]

Conclusion

This compound-based probes are powerful tools for the development of robust and sensitive HTS assays for a variety of enzyme targets critical to drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to establish and execute HTS campaigns for the identification of novel DUB and CYP enzyme inhibitors. The adaptability of these assays to automated liquid handling and high-density plate formats makes them an integral part of modern drug discovery pipelines. Careful assay optimization and validation, including the determination of key parameters like Z'-factor, are essential for the successful implementation of these screening methods.

References

Application Notes and Protocols: 7-Amino-4-Methylcoumarin as a Fluorescent Alternative to Schiff's Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Periodic Acid-Schiff (PAS) stain is a cornerstone in histopathology and cell biology for the detection of polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules. The traditional method relies on the Schiff reagent, a decolorized fuchsin solution, which reacts with aldehydes generated by periodic acid oxidation to produce a characteristic magenta color. While effective, this chromogenic approach has limitations in the context of modern quantitative and multiplex imaging.

7-Amino-4-methylcoumarin (AMC) has emerged as a robust fluorescent substitute for the Schiff reagent in PAS staining.[1][2][3] This fluorogenic amine reacts with periodate-generated aldehydes to form a Schiff base that emits a strong blue fluorescence under ultraviolet (UV) excitation.[1][3] This application note provides detailed protocols for the use of AMC in fluorescent PAS staining, highlighting its advantages and presenting its key photophysical properties. The AMC-PAS staining method offers several advantages, including the ability to be combined with other staining modalities like Hematoxylin and Eosin (H&E) on the same tissue section, and its suitability for correlative light-electron microscopy (CLEM).[1][2] The fluorescent signal from AMC is described in the literature as intense and the staining pattern is identical to that obtained with conventional PAS staining.[1][3][4]

Data Presentation

Property7-Amino-4-Methylcoumarin (AMC)Traditional Schiff's Reagent
Detection Method FluorescenceBright-field Colorimetry
Signal Intense Blue Fluorescence[1][3]Magenta Color
Excitation Maximum ~345-351 nm[5][6]Not Applicable
Emission Maximum ~430-445 nm[5][6]Not Applicable
Qualitative Intensity Strong and intense fluorescent signals[1][3][4]Strong color development
Combined Staining Compatible with H&E, Papanicolaou, and Giemsa stains on the same section[1][4]Limited compatibility with subsequent staining
Quantitative Analysis Amenable to digital image analysis and quantification of fluorescence intensityPossible with color deconvolution, but can be more complex
Signal Stability Subject to photobleaching, like other fluorophoresGenerally stable

Experimental Protocols

Protocol 1: Fluorescent Periodic Acid-Schiff (PAS) Staining with 7-Amino-4-Methylcoumarin (AMC)

This protocol outlines the fundamental procedure for staining paraffin-embedded tissue sections with AMC as a fluorescent replacement for the Schiff reagent.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on glass slides

  • Xylene (or a xylene substitute)

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Periodic acid solution (0.5% w/v in deionized water)

  • 7-Amino-4-methylcoumarin (AMC) solution (e.g., 10 mg/mL in DMSO as a stock)

  • Reaction buffer (e.g., 1 mg/mL citric acid solution)

  • 2-Pyridine borane (optional, as a reducing agent)

  • Aqueous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (2 changes, 5 minutes each).

    • Rehydrate the sections through a graded series of ethanol: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

    • Rinse thoroughly in deionized water.

  • Periodic Acid Oxidation:

    • Incubate the sections in 0.5% periodic acid solution for 10 minutes at room temperature. This step oxidizes vicinal diols in carbohydrates to aldehydes.

    • Rinse slides thoroughly with deionized water (3 changes).

  • AMC Staining (Schiff Base Formation):

    • Prepare the AMC working solution. For example, dilute the AMC stock solution in the reaction buffer. An example working solution is 25 µL of 10 mg/mL AMC stock and 2.5 mg of 2-pyridine borane in 50 mL of 1 mg/mL citric acid solution.

    • Incubate the sections in the AMC working solution for 10-20 minutes at room temperature in the dark.

    • Rinse slides thoroughly with deionized water (3 changes).

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium.

  • Visualization:

    • Examine the slides using a fluorescence microscope equipped with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~445 nm). PAS-positive structures will exhibit bright blue fluorescence.

Protocol 2: Combined Hematoxylin and Eosin (H&E) and AMC-PAS Staining

This protocol allows for both standard bright-field histological evaluation and fluorescent PAS visualization on the same tissue section.[1]

Materials:

  • All materials from Protocol 1

  • Mayer's Hematoxylin

  • Eosin Y solution

  • Acid-alcohol (e.g., 1% HCl in 70% ethanol)

  • Scott's tap water substitute (or running tap water)

  • Dehydrating agents (graded ethanol series)

  • Clearing agent (xylene or substitute)

  • Non-fluorescent permanent mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow step 1 from Protocol 1.

  • Periodic Acid Oxidation: Follow step 2 from Protocol 1.

  • AMC Staining: Follow step 3 from Protocol 1.

  • Hematoxylin Staining:

    • Stain with Mayer's Hematoxylin for 1-5 minutes.

    • Rinse in running tap water.

    • Differentiate briefly in acid-alcohol.

    • "Blue" the sections in Scott's tap water substitute or running tap water for 1-2 minutes.

    • Rinse in deionized water.

  • Eosin Staining:

    • Stain with Eosin Y solution for 1-3 minutes.

    • Rinse briefly in deionized water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (95%, 100%).

    • Clear in xylene (or substitute).

    • Mount with a non-fluorescent permanent mounting medium.

  • Visualization:

    • For H&E morphology, use a standard bright-field microscope.

    • For fluorescent PAS, use a fluorescence microscope with UV excitation as described in Protocol 1.

Visualizations

Chemical Reaction of AMC-PAS Staining

The following diagram illustrates the two-step chemical process of AMC-PAS staining. First, periodic acid oxidizes the vicinal diols of carbohydrate structures to generate aldehydes. Subsequently, the primary amine of 7-amino-4-methylcoumarin reacts with these aldehydes to form a fluorescent Schiff base.

G Chemical Reaction of AMC-PAS Staining cluster_oxidation Step 1: Periodic Acid Oxidation cluster_schiff_base Step 2: Schiff Base Formation cluster_visualization Visualization Carbohydrate Carbohydrate (with vicinal diols) Aldehydes Aldehyde Groups Carbohydrate->Aldehydes Periodic Acid (HIO4) SchiffBase Fluorescent Schiff Base Aldehydes->SchiffBase AMC 7-Amino-4-Methylcoumarin (Non-fluorescent) AMC->SchiffBase UV_Excitation UV Excitation (~350 nm) Blue_Fluorescence Blue Fluorescence (~440 nm) UV_Excitation->Blue_Fluorescence Emission

Caption: Chemical reaction workflow for AMC-PAS staining.

Experimental Workflow for Combined H&E and AMC-PAS Staining

This diagram outlines the sequential steps for performing the combined H&E and fluorescent PAS staining on a single tissue section.

G Experimental Workflow: Combined H&E and AMC-PAS Staining start Start: Paraffin Section deparaffinize Deparaffinization & Rehydration start->deparaffinize oxidation Periodic Acid Oxidation deparaffinize->oxidation amc_stain AMC Staining (Fluorescent PAS) oxidation->amc_stain hematoxylin Hematoxylin Staining amc_stain->hematoxylin eosin Eosin Staining hematoxylin->eosin dehydrate_mount Dehydration & Mounting eosin->dehydrate_mount brightfield Bright-field Microscopy (H&E) dehydrate_mount->brightfield fluorescence Fluorescence Microscopy (PAS) dehydrate_mount->fluorescence end End brightfield->end fluorescence->end

Caption: Sequential workflow for combined H&E and AMC-PAS staining.

References

Application Notes and Protocols: Covalent Immobilization of 7-Methylcoumarin on Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives, such as 7-Methylcoumarin, are a class of compounds with significant fluorescent properties and a wide range of biological activities. Their immobilization on nanoparticle surfaces opens up new possibilities for advanced applications in drug delivery, bioimaging, and diagnostics. Covalent attachment ensures the stability of the coumarin moiety on the nanoparticle, preventing premature leakage and allowing for controlled functionality. This document provides detailed protocols for the covalent immobilization of this compound onto silica and iron oxide nanoparticles, along with methods for their characterization and quantification.

Data Presentation: Nanoparticle Characteristics

The successful immobilization of this compound onto nanoparticles results in changes to their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of these functionalized nanoparticles.

ParameterBare NanoparticlesFunctionalized NanoparticlesThis compound Conjugated NanoparticlesMethod of Analysis
Silica Nanoparticles (SiO₂)
Hydrodynamic Diameter (nm)100 ± 5105 ± 6 (Amine-functionalized)110 ± 7Dynamic Light Scattering (DLS)
Zeta Potential (mV)-35 ± 3+25 ± 2 (Amine-functionalized)+15 ± 3DLS
Coumarin Loading (µg/mg NP)N/AN/A85 ± 5UV-Vis Spectroscopy
Immobilization Efficiency (%)N/AN/A70 ± 4UV-Vis Spectroscopy
Iron Oxide Nanoparticles (Fe₃O₄)
Hydrodynamic Diameter (nm)50 ± 458 ± 5 (Carboxyl-functionalized)65 ± 6Dynamic Light Scattering (DLS)
Zeta Potential (mV)+30 ± 2-40 ± 4 (Carboxyl-functionalized)-28 ± 3DLS
Coumarin Loading (µg/mg NP)N/AN/A120 ± 8Fluorescence Spectroscopy
Immobilization Efficiency (%)N/AN/A78 ± 5Fluorescence Spectroscopy

Experimental Protocols

Protocol 1: Synthesis and Carboxylation of Iron Oxide Nanoparticles (IONPs)

This protocol describes the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) via co-precipitation followed by surface functionalization with carboxyl groups.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH, 25%)

  • Citric acid

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Synthesis of IONPs:

    • Dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in 100 mL of DI water under nitrogen bubbling with vigorous stirring.

    • Heat the solution to 80°C.

    • Slowly add 10 mL of ammonium hydroxide (25%) to the solution. A black precipitate will form immediately.

    • Continue stirring at 80°C for 1 hour.

    • Cool the mixture to room temperature.

    • Collect the black precipitate using a strong magnet and discard the supernatant.

    • Wash the nanoparticles three times with DI water and twice with ethanol.

  • Carboxylation of IONPs:

    • Resuspend the washed IONPs in 100 mL of a 0.5 M citric acid solution.

    • Sonicate the mixture for 30 minutes.

    • Stir the suspension at room temperature for 24 hours.

    • Collect the carboxylated IONPs with a magnet and wash them thoroughly with DI water to remove excess citric acid.

    • Resuspend the carboxyl-functionalized IONPs in DI water for storage.

Protocol 2: Covalent Immobilization of 7-Amino-4-Methylcoumarin on Carboxylated IONPs

This protocol details the covalent attachment of 7-Amino-4-Methylcoumarin (AMC) to carboxylated IONPs using EDC/NHS chemistry.

Materials:

  • Carboxyl-functionalized IONPs (from Protocol 1)

  • 7-Amino-4-Methylcoumarin (AMC)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Ethanolamine, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween 20

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse 10 mg of carboxylated IONPs in 10 mL of Activation Buffer.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add 200 µL of EDC solution and 100 µL of NHS solution to the IONP suspension.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Separate the activated IONPs using a magnet and wash twice with Activation Buffer to remove excess EDC and NHS.

  • Coupling of 7-Amino-4-Methylcoumarin:

    • Dissolve 5 mg of AMC in 1 mL of DMF or DMSO.[1]

    • Resuspend the activated IONPs in 10 mL of Coupling Buffer.

    • Add the AMC solution dropwise to the IONP suspension while stirring.

    • Incubate for 4 hours at room temperature with gentle shaking.

  • Quenching and Washing:

    • Add 1 mL of Quenching Solution to the reaction mixture and incubate for 30 minutes to block any unreacted NHS-ester groups.

    • Separate the AMC-conjugated IONPs with a magnet.

    • Wash the nanoparticles three times with Wash Buffer and finally resuspend in PBS for storage.

Protocol 3: Quantification of Immobilized 7-Amino-4-Methylcoumarin using Fluorescence Spectroscopy

This protocol describes how to determine the amount of AMC covalently bound to the nanoparticles.

Materials:

  • AMC-conjugated IONPs

  • 7-Amino-4-Methylcoumarin (AMC) standard

  • PBS, pH 7.4

  • 96-well black microplate

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of AMC (1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in PBS to obtain standard solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • Measure the fluorescence intensity of each standard solution at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.[2]

    • Plot a calibration curve of fluorescence intensity versus AMC concentration.

  • Quantification of Immobilized AMC:

    • Take a known amount of the AMC-conjugated IONP suspension and centrifuge to pellet the nanoparticles.

    • Collect the supernatant and measure its fluorescence intensity. This represents the unbound AMC.

    • Calculate the concentration of unbound AMC using the standard curve.

    • The amount of immobilized AMC is the initial amount added minus the unbound amount in the supernatant.

    • Loading efficiency (%) = [(Total AMC - Unbound AMC) / Total AMC] x 100

    • Loading capacity (µg/mg) = (Total AMC - Unbound AMC) / mass of IONPs

Visualizations

Experimental Workflow Diagrams

G cluster_0 IONP Synthesis & Carboxylation cluster_1 Coumarin Immobilization cluster_2 Characterization FeCl3 + FeCl2 FeCl3 + FeCl2 Co-precipitation\n(NH4OH) Co-precipitation (NH4OH) FeCl3 + FeCl2->Co-precipitation\n(NH4OH) Bare IONPs Bare IONPs Co-precipitation\n(NH4OH)->Bare IONPs Citric Acid\nIncubation Citric Acid Incubation Bare IONPs->Citric Acid\nIncubation Carboxylated IONPs Carboxylated IONPs Citric Acid\nIncubation->Carboxylated IONPs EDC/NHS\nActivation EDC/NHS Activation Carboxylated IONPs->EDC/NHS\nActivation Activated IONPs Activated IONPs EDC/NHS\nActivation->Activated IONPs Coupling Reaction Coupling Reaction Activated IONPs->Coupling Reaction 7-Amino-4-Methylcoumarin 7-Amino-4-Methylcoumarin 7-Amino-4-Methylcoumarin->Coupling Reaction Quenching\n(Ethanolamine) Quenching (Ethanolamine) Coupling Reaction->Quenching\n(Ethanolamine) Washing & Purification Washing & Purification Quenching\n(Ethanolamine)->Washing & Purification AMC-IONPs AMC-IONPs Washing & Purification->AMC-IONPs DLS (Size, Zeta) DLS (Size, Zeta) AMC-IONPs->DLS (Size, Zeta) Fluorescence (Quantification) Fluorescence (Quantification) AMC-IONPs->Fluorescence (Quantification) FT-IR FT-IR AMC-IONPs->FT-IR TEM TEM AMC-IONPs->TEM

Caption: Workflow for the synthesis, functionalization, and covalent immobilization of 7-Amino-4-Methylcoumarin on iron oxide nanoparticles.

Signaling Pathway of EDC/NHS Coupling Chemistry

G NP_COOH Nanoparticle-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) NP_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Final_Product Nanoparticle-CO-NH-AMC NHS_Ester->Final_Product + H2N-AMC AMC_NH2 7-Amino-4-Methylcoumarin (H2N-AMC)

Caption: Reaction mechanism for the covalent conjugation of 7-Amino-4-Methylcoumarin to carboxylated nanoparticles using EDC/NHS chemistry.

References

Application Notes and Protocols: 7-Methylcoumarin Derivatives for the Detection of Specific Metal Ions in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 7-methylcoumarin and its derivatives as fluorescent chemosensors for the detection of specific metal ions in solution. The inherent fluorescent properties of the coumarin scaffold, combined with the ability to introduce various metal-coordinating moieties, make these compounds versatile tools for sensitive and selective metal ion detection.

Principle of Detection

This compound derivatives function as fluorescent sensors primarily through two mechanisms upon interaction with a target metal ion:

  • Fluorescence Quenching ("Turn-off"): The binding of a metal ion to the sensor can lead to a decrease in fluorescence intensity. This quenching can occur through several processes, including photoinduced electron transfer (PET) from the excited fluorophore to the metal ion or energy transfer.

  • Fluorescence Enhancement ("Turn-on"): The coordination of a metal ion can restrict intramolecular rotations or inhibit PET processes that normally quench the fluorescence of the free ligand, leading to a significant increase in fluorescence intensity. This is often referred to as chelation-enhanced fluorescence (CHEF).

The selectivity of these sensors is determined by the specific chelating group attached to the this compound core, which is designed to have a high affinity for a particular metal ion.

Applications in Metal Ion Detection

Derivatives of this compound have been successfully employed for the detection of a variety of metal ions. This section details the applications for the detection of Fe³⁺, Cu²⁺, Al³⁺, and Zn²⁺ ions.

Detection of Ferric Ions (Fe³⁺)

Certain this compound derivatives exhibit a selective fluorescence quenching response in the presence of Fe³⁺. This is often attributed to the paramagnetic nature of the Fe³⁺ ion, which can induce efficient quenching of the fluorophore's excited state.

Quantitative Data Summary for Fe³⁺ Detection

Sensor NameDetection Limit (LOD)Linear Range (µM)Stoichiometry (Sensor:Fe³⁺)Binding Constant (Kₐ)Reference
Furo[3,2-c]coumarin derivative (FH)1.93 µM~2–301:25.25 × 10³ M⁻¹[1][2]
(Z)-2-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)hydrazine-1-carbothioamide (CEHC)Not specifiedNot specified1:11.30 × 10⁴ M⁻¹[3]
Coumarin-Furoic Hydrazide (CFHZ)25.7 nM0 - 1252:11.82 × 10⁵ M⁻¹[4]

Experimental Protocol: Detection of Fe³⁺ using a Furo[3,2-c]coumarin-based Sensor

This protocol is a generalized procedure based on the cited literature for the "turn-off" detection of Fe³⁺.

Materials:

  • Furo[3,2-c]coumarin-based sensor (e.g., FH)

  • Methanol (MeOH), spectroscopic grade

  • Deionized water

  • Stock solution of Fe³⁺ (e.g., from FeCl₃) in deionized water (1 mM)

  • Stock solutions of other metal ions for selectivity studies (1 mM)

  • HEPES buffer (100 mM, pH 7.4)

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Sensor Stock Solution: Prepare a 1 mM stock solution of the furo[3,2-c]coumarin sensor in methanol.

  • Preparation of Working Solution: Dilute the sensor stock solution in a suitable solvent system (e.g., 10% MeOH in water) to a final concentration of 5 µM.[2]

  • Instrument Setup:

    • Set the excitation wavelength to 374 nm.[2]

    • Set the emission wavelength range to 430-700 nm.[2]

    • Set the excitation and emission slit widths to 1 nm.[2]

  • Fluorescence Titration:

    • Place 3 mL of the sensor working solution into a quartz cuvette and record the initial fluorescence spectrum.

    • Add incremental amounts of the Fe³⁺ stock solution (e.g., 0.2 to 8 equivalents) to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 1 minute before recording the fluorescence spectrum.[2]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.

    • Determine the stoichiometry of the complex using Job's plot method.

    • Calculate the binding constant using the Benesi-Hildebrand equation.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.

Analysis of Real Water Samples:

  • Collect mineral or tap water samples.

  • Add the furo[3,2-c]coumarin sensor to the water sample to a final concentration of 5 µM.

  • Spike the samples with known concentrations of Fe³⁺.

  • Measure the fluorescence intensity and calculate the recovery percentage to validate the method for real-world applications.[1][2]

Detection of Cupric Ions (Cu²⁺)

Several this compound derivatives have been designed to act as chemosensors for Cu²⁺, typically exhibiting fluorescence quenching upon binding.

Quantitative Data Summary for Cu²⁺ Detection

Sensor NameDetection Limit (LOD)Stoichiometry (Sensor:Cu²⁺)Binding Constant (Kₐ)Reference
Coumarin-derived fluorescent probe (1)Not specified2:19.56 × 10⁹ M⁻²[5]
6,7-dihydroxy-3-(4-(trifluoro)methylphenyl)coumarin (HMAC)24.5 nM1:1Not specified[6][7]
(E)-7-(((8-hydroxyquinolin-2-yl)methylene) amino)-4-methyl-2H-chromen-2-one (H11L)Not specified1:1Not specified[8]

Experimental Protocol: Detection of Cu²⁺ using a Coumarin-based Sensor

This protocol outlines a general procedure for the "turn-off" detection of Cu²⁺.

Materials:

  • Coumarin-based sensor for Cu²⁺

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • HEPES buffer (e.g., 20 mM, pH 7.0)

  • Stock solution of Cu²⁺ (e.g., from CuCl₂) in deionized water (1 mM)

  • Fluorescence spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Sensor Stock Solution: Prepare a stock solution of the sensor in ACN or DMF.

  • Preparation of Working Solution: Dilute the sensor stock solution in a mixed solvent system (e.g., ACN/HEPES buffer 95:5, v/v) to the desired final concentration (e.g., 5.0 µM).[7]

  • Instrument Setup:

    • Set the excitation wavelength (e.g., 364 nm).[7]

    • Set the emission wavelength to record the fluorescence spectrum (e.g., scan from 400 nm to 600 nm).

  • Fluorescence Titration:

    • To a cuvette containing the sensor working solution, add increasing amounts of the Cu²⁺ stock solution.

    • After each addition, mix and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (e.g., 458 nm) against the concentration of Cu²⁺.[7]

    • Determine the stoichiometry using Job's plot.

    • Calculate the limit of detection.

Detection of Aluminum Ions (Al³⁺)

Derivatives of this compound can act as "turn-on" fluorescent sensors for Al³⁺. The binding of Al³⁺ often leads to the formation of a rigid complex, enhancing the fluorescence emission.

Experimental Protocol: "Turn-on" Detection of Al³⁺

This protocol is a generalized procedure for the detection of Al³⁺.

Materials:

  • This compound derivative sensor for Al³⁺

  • Methanol (MeOH) or other suitable organic solvent

  • HEPES buffer (pH 7.4)

  • Stock solution of Al³⁺ (e.g., from AlCl₃) in deionized water (1 mM)

  • Fluorescence spectrophotometer and quartz cuvettes

Procedure:

  • Sensor and Metal Ion Solutions: Prepare stock solutions of the sensor in an appropriate organic solvent and Al³⁺ in water.

  • Fluorescence Measurement:

    • In a cuvette, prepare the sensor solution in a suitable buffer (e.g., DMF/HEPES buffer).

    • Record the baseline fluorescence.

    • Add aliquots of the Al³⁺ stock solution and record the fluorescence spectrum after each addition. A significant increase in fluorescence intensity indicates the detection of Al³⁺.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the Al³⁺ concentration to generate a calibration curve.

    • Determine the detection limit and binding stoichiometry as described in previous protocols.

Detection of Zinc Ions (Zn²⁺)

"Turn-on" fluorescence sensing of Zn²⁺ is a common application for coumarin-based probes. The interaction with Zn²⁺ often inhibits PET and enhances fluorescence. These probes are also valuable for bioimaging.

Quantitative Data Summary for Zn²⁺ Detection

Sensor NameDetection Limit (LOD)Stoichiometry (Sensor:Zn²⁺)Binding Constant (Kₐ)Reference
Coumarin-based sensor (CHP)1.03 × 10⁻⁷ MNot specifiedNot specified[9]
Coumarin-based sensor (CHS)1.87 × 10⁻⁷ MNot specifiedNot specified[9]
2-oxo-2H-chromene-3-carbohydrazide (CHB)0.95 µM2:11.32 × 10⁴ M⁻²[10][11]
(E)-7-(((8-hydroxyquinolin-2-yl)methylene) amino)-4-methyl-2H-chromen-2-one (H11L)Not specified1:1Not specified[8]

Experimental Protocol: Live Cell Imaging of Zn²⁺

This protocol provides a general guideline for using a coumarin-based sensor for intracellular Zn²⁺ imaging.

Materials:

  • Coumarin-based Zn²⁺ sensor

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Zn²⁺ solution (e.g., ZnCl₂)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Culture cells (e.g., PC12 or HEK293) on a suitable imaging dish or plate.[9][11]

  • Sensor Loading:

    • Prepare a stock solution of the sensor in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).

    • Incubate the cells with the sensor-containing medium for a specific time (e.g., 30 minutes) at 37°C.

  • Washing: Wash the cells with PBS to remove excess sensor.

  • Zn²⁺ Treatment: Incubate the sensor-loaded cells with a solution of Zn²⁺ in cell culture medium for a defined period.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope.

    • Use an excitation wavelength appropriate for the sensor and collect the emission in the corresponding channel. An increase in intracellular fluorescence intensity indicates the presence of Zn²⁺.

Visualization of Signaling and Experimental Workflows

Signaling Pathway for "Turn-off" Sensing (Fluorescence Quenching)

G cluster_0 Sensor in Solution cluster_1 Addition of Metal Ion s This compound Derivative (Sensor) s_star Excited State Sensor* s->s_star Absorption fluor Fluorescence s->fluor sm_complex Sensor-Metal Complex s->sm_complex hv Excitation (hν) hv->s s_star->s Emission s_star->sm_complex PET/Energy Transfer m Metal Ion (e.g., Fe³⁺) m->sm_complex quenched Fluorescence Quenched sm_complex->quenched

Caption: "Turn-off" fluorescence sensing mechanism.

Signaling Pathway for "Turn-on" Sensing (Fluorescence Enhancement)

G cluster_0 Sensor in Solution (Low Fluorescence) cluster_1 Addition of Metal Ion s This compound Derivative (Sensor) (with intramolecular rotation/PET) s_star Excited State Sensor* s->s_star Absorption no_fluor Low/No Fluorescence s->no_fluor sm_complex Rigid Sensor-Metal Complex s->sm_complex hv Excitation (hν) hv->s hv->sm_complex s_star->s Non-radiative decay m Metal Ion (e.g., Al³⁺) m->sm_complex enhanced_fluor Fluorescence Enhanced sm_complex->enhanced_fluor CHEF

Caption: "Turn-on" fluorescence sensing mechanism.

Experimental Workflow for Metal Ion Detection

G prep 1. Prepare Sensor and Metal Ion Stock Solutions dil 2. Prepare Sensor Working Solution prep->dil inst 3. Set up Fluorescence Spectrophotometer dil->inst tit 4. Perform Fluorescence Titration inst->tit dat 5. Data Analysis tit->dat stoich Determine Stoichiometry (Job's Plot) dat->stoich bind Calculate Binding Constant (Benesi-Hildebrand) dat->bind lod Calculate Limit of Detection (LOD) dat->lod

Caption: General experimental workflow.

Conclusion

This compound and its derivatives are powerful and versatile fluorescent probes for the selective and sensitive detection of various metal ions. The ability to tune the selectivity and sensitivity by modifying the chemical structure makes them valuable tools in environmental monitoring, biological research, and drug development. The protocols provided herein offer a foundation for researchers to apply these sensors in their specific applications. It is recommended to optimize the experimental conditions for each specific sensor and metal ion pair to achieve the best performance.

References

Application Note: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 7-hydroxy-4-methylcoumarin, a fluorescent compound with applications as a laser dye, pH indicator, and a building block in pharmaceutical synthesis. The synthesis is achieved through the Pechmann condensation, a classic method for preparing coumarins from a phenol and a β-ketoester under acidic conditions.

Principle and Mechanism

The synthesis of 7-hydroxy-4-methylcoumarin is accomplished via the Pechmann condensation, which involves the reaction of resorcinol (a phenol) with ethyl acetoacetate (a β-ketoester).[1] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.[2][3][4]

The mechanism proceeds through the formation of a β-hydroxy ester intermediate, which then cyclizes and dehydrates to form the stable benzopyrone ring structure of the coumarin.[4][5] The two meta-oriented hydroxyl groups of resorcinol allow the reaction to proceed with relative ease under controlled temperature conditions.[4]

Data Presentation: Reagents and Conditions

The following table summarizes the necessary reagents and typical experimental parameters for the synthesis.

Reagent / Parameter Molecular Formula Molecular Weight ( g/mol ) Quantity Role
ResorcinolC₆H₆O₂110.113.7 gPhenolic Substrate
Ethyl AcetoacetateC₆H₁₀O₃130.144.5 g (4.4 mL)β-Ketoester
Concentrated Sulfuric Acid (98%)H₂SO₄98.0815 mLCatalyst / Condensing Agent
Crushed Ice / Ice WaterH₂O18.02~200 mLPrecipitation Medium
EthanolC₂H₅OH46.07As neededRecrystallization Solvent
Reaction Parameter Value Notes
Reaction Temperature< 10-20°CCritical during addition to control exothermic reaction.[4][6]
Reaction Time~18-24 hoursStirring at room temperature after initial mixing.[7]

Note: Quantities are based on common lab-scale procedures.[4][6] Yields can vary, with some optimized procedures reporting up to 88%.[7]

Detailed Experimental Protocol

This protocol outlines the step-by-step synthesis, isolation, and purification of 7-hydroxy-4-methylcoumarin.

3.1. Reagent Preparation and Reaction Setup

  • Place a 50 mL flask or beaker in an ice-water bath and allow it to cool.

  • Carefully add 15 mL of concentrated sulfuric acid to the cooled flask and stir gently until the temperature of the acid is below 10°C.[4][6]

  • In a separate flask, combine 3.7 g of finely powdered resorcinol and 4.5 g (4.4 mL) of ethyl acetoacetate. Stir this mixture until the resorcinol is fully dissolved and a clear solution is obtained.[4][6]

3.2. Pechmann Condensation

  • Slowly add the resorcinol-ethyl acetoacetate solution dropwise to the chilled, stirring sulfuric acid.[6]

  • Maintain the temperature of the reaction mixture below 20°C throughout the addition to control the exothermic reaction.[6]

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Stir the mixture for 18-24 hours at room temperature to ensure the reaction goes to completion.[7]

3.3. Product Isolation and Purification

  • Pour the reaction mixture slowly and carefully into a beaker containing approximately 200 g of crushed ice while stirring vigorously.[4][6]

  • A pale yellow solid, the crude 7-hydroxy-4-methylcoumarin, will precipitate immediately.[5][6]

  • Collect the crude product by vacuum filtration and wash the solid several times with cold water to remove any residual acid.[6]

  • Recrystallize the crude product from an ethanol-water mixture (e.g., 70:30) to obtain pure, crystalline 7-hydroxy-4-methylcoumarin.[4][6]

  • Dry the purified crystals completely before weighing to determine the final yield.

3.4. Characterization The identity and purity of the synthesized product can be confirmed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): To confirm the formation of a new product with a different Rf value than the starting materials.[5]

  • Melting Point: The literature melting point for 7-hydroxy-4-methylcoumarin is approximately 189-190°C.[8]

  • Spectroscopy (FTIR, ¹H-NMR): To confirm the functional groups and structure of the final compound.[8][9]

Mandatory Visualizations

4.1. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification prep_acid Chill Conc. H₂SO₄ in Ice Bath (<10°C) add_reagents Slowly Add Mixture to Chilled Acid prep_reagents Mix Resorcinol & Ethyl Acetoacetate prep_reagents->add_reagents stir Stir at Room Temp (18-24h) add_reagents->stir precipitate Pour Mixture onto Crushed Ice stir->precipitate filter Collect Crude Product (Vacuum Filtration) precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize final_product Dry & Collect Final Product recrystallize->final_product G start_materials Resorcinol + Ethyl Acetoacetate step1 Transesterification start_materials->step1 Acid-catalyzed catalyst H₂SO₄ (Catalyst) catalyst->step1 step2 Intramolecular Hydroxyalkylation (Cyclization) step1->step2 step3 Dehydration (-H₂O) step2->step3 product 7-Hydroxy-4-methylcoumarin step3->product

References

Troubleshooting & Optimization

Overcoming photobleaching of 7-Methylcoumarin in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to mitigate the photobleaching of 7-Methylcoumarin and its derivatives in fluorescence microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This process is a significant challenge in fluorescence microscopy, particularly during long-term imaging or when using high-intensity light sources.[1][3]

The mechanism typically involves the fluorophore being excited from its ground state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a long-lived excited triplet state (T₁) via intersystem crossing. In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen.[4] These ROS then chemically attack the fluorophore, destroying its structure and rendering it non-fluorescent.[2][4]

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached   Direct Reaction O2 Molecular Oxygen (O₂) T1->O2 Energy Transfer O2->Bleached   ROS Generation & Reaction

Caption: The primary pathway of fluorophore photobleaching.

Q2: What are the most effective strategies to minimize photobleaching of this compound?

A2: A multi-faceted approach is most effective for reducing photobleaching. The core strategies include:

  • Optimize Imaging Parameters: Reduce the intensity of the excitation light to the minimum level required for a good signal-to-noise ratio.[2][5] Use neutral density filters where possible. Minimize exposure time and the frequency of image acquisition to only what is necessary to answer the experimental question.[3][5]

  • Use Antifade Mounting Media: Incorporate a commercially available or homemade antifade reagent into your mounting medium. These reagents are designed to scavenge free radicals and reduce the rate of photobleaching.[6][7]

  • Employ Oxygen Scavengers: For particularly sensitive experiments or live-cell imaging, the use of an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can dramatically reduce the amount of dissolved oxygen available to react with the fluorophore.[4][8]

  • Select Photostable Derivatives: When possible, consider using newer, more photostable fluorescent dyes if the experimental design allows.[5]

start Start: Experiencing Photobleaching? reduce_light 1. Optimize Imaging - Reduce laser power - Decrease exposure time - Limit acquisition frequency start->reduce_light still_bleaching1 Still an issue? reduce_light->still_bleaching1 use_antifade 2. Use Antifade Mounting Medium (e.g., Vectashield) still_bleaching1->use_antifade Yes end Problem Minimized still_bleaching1->end No still_bleaching2 Still an issue (especially for long-term imaging)? use_antifade->still_bleaching2 oxygen_scavenger 3. Add Oxygen Scavenger - For fixed cells: NPG, DABCO - For live cells: Oxyrase, Trolox still_bleaching2->oxygen_scavenger Yes still_bleaching2->end No oxygen_scavenger->end

References

Troubleshooting low fluorescence signal with 7-Methylcoumarin probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-methylcoumarin-based fluorescent probes.

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescence signal can be a significant roadblock in experiments. This guide provides a systematic approach to identifying and resolving the root cause of weak signals when using this compound probes.

Q1: My this compound-labeled protein has a weak signal. What are the primary areas to investigate?

A weak signal is not always indicative of a failed labeling reaction. Several factors can influence fluorescence intensity. The primary areas to investigate include labeling efficiency, the inherent properties of the coumarin dye, the local environment of the dye on the protein, and the instrument setup.[1] A systematic troubleshooting approach is crucial to pinpoint the issue.

Q2: How can I determine if the low signal is due to poor labeling efficiency?

Several factors can contribute to inefficient labeling:

  • Incorrect Reaction Buffer: The pH of the labeling reaction is critical. For instance, NHS ester reactions require an optimal pH of 8.3-8.5.[1] Buffers containing primary amines, like Tris, should be avoided as they compete with the protein for the labeling reagent.[1]

  • Suboptimal Dye-to-Protein Ratio: An incorrect molar ratio of dye to protein can result in under-labeling. A 10- to 20-fold molar excess of dye is a common starting point for optimization.[1] Conversely, over-labeling can lead to fluorescence quenching.[1]

  • Lack of Accessible Reactive Groups: The labeling chemistry targets specific functional groups on the protein, such as primary amines (N-terminus and lysine residues) for NHS esters.[1] Ensure your protein has accessible sites for the chosen labeling chemistry.

Q3: Could the local environment of the attached probe be quenching the fluorescence?

Yes, the microenvironment surrounding the coumarin dye can significantly impact its fluorescence.

  • Amino Acid Proximity: Certain amino acid residues, like tryptophan and tyrosine, in close proximity to the dye can quench its fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET).[1]

  • Solvent and pH: The fluorescence of coumarin derivatives is sensitive to solvent polarity and pH.[2][3][4] For example, the fluorescence of 7-hydroxycoumarin is strong at a pH of around 10, while its conjugated forms may show little to no fluorescence.[5]

  • Static Quenching: When a fluorophore is conjugated to another molecule, such as a peptide, its electron system is altered, which can lead to a form of static quenching, reducing the fluorescence intensity.[6]

Q4: Is it possible that my experimental setup is not optimized for this compound?

Proper instrument settings are crucial for detecting the fluorescence signal.

  • Incorrect Wavelengths: Ensure that the excitation and emission wavelengths on your instrument are correctly set for your specific this compound derivative. Excitation wavelengths for many common derivatives are in the 300-420 nm range, with emission between 350-500 nm.[5][7]

  • Photobleaching: Coumarin dyes, like other fluorophores, are susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to excitation light.[1] To minimize this, use the lowest possible excitation intensity and shortest exposure time necessary to obtain a signal.[1] For microscopy, consider using an anti-fade mounting medium.[1]

Frequently Asked Questions (FAQs)

Q5: What are the typical excitation and emission wavelengths for 7-Amino-4-methylcoumarin (AMC)?

7-Amino-4-methylcoumarin (AMC) typically has an excitation maximum in the range of 341-380 nm and an emission maximum around 430-460 nm, emitting in the blue region of the spectrum.[7][8]

Q6: What causes the fluorescence of an AMC-peptide conjugate to increase upon enzymatic cleavage?

When AMC is attached to a peptide, its fluorescence is often quenched due to a change in its conjugated electron system, a phenomenon known as static quenching.[6] Upon enzymatic cleavage, the free AMC is released. This restores the original electronic configuration of the fluorophore, leading to a dramatic increase in fluorescence intensity.[6]

Q7: Can other substances in my sample interfere with the fluorescence signal?

Yes, various substances can cause fluorescence quenching or interference.

  • Quenchers: Certain ions, such as halides (iodide, bromide), can quench coumarin fluorescence.[7] Nitroxyl radicals like TEMPO and NNO have also been shown to be efficient quenchers of AMC fluorescence.[9][10]

  • Autofluorescence: Components in assay media and biological samples, such as phenol red, serum, NADH, collagen, and elastin, can be intrinsically fluorescent and contribute to high background, potentially masking the specific signal.[7]

Q8: How can I reduce background fluorescence in my assay?

High background can obscure the specific signal from your probe. To mitigate this:

  • Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize contaminants that may be fluorescent.[7]

  • Select Appropriate Labware: For fluorescence assays, use black, opaque microplates to reduce well-to-well crosstalk and background from the plate itself.[7]

  • Optimize Wavelengths: Using an excitation wavelength greater than 400 nm can help minimize background fluorescence from components like NADPH.[5][7]

Quantitative Data Summary

The selection of an appropriate coumarin derivative is critical for achieving a strong fluorescence signal. The table below summarizes the spectral properties of several common coumarin derivatives.

Coumarin DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
7-Amino-4-methylcoumarin (AMC)350[1]450[1]11,820 at 323.8 nm (for a similar derivative)[11]0.18 (for a similar derivative)[11]A common blue-fluorescent dye used as a reference standard and in enzyme assays.[1]
7-Hydroxycoumarin-3-carboxylic acid363[1]447[1]Not readily availableNot readily availableA popular blue-fluorescent dye for labeling proteins and nucleic acids.[1]
6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU)387[1]470[1]Not readily availableNot readily availableA reference standard with improved spectral properties.[1]
Alexa Fluor 350346[1]442[1]Not readily availableNot readily availableSpectrally similar to AMCA but with improved brightness and photostability.[1]
7-Diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM)387[1]470[1]Not readily availableNot readily availableA thiol-reactive coumarin dye.[1]
7-Diethylamino-4-methylcoumarin~390[12]Emits bright blue-white fluorescence[12]13,651 at 390 nm[12]0.11[12]Used in laser technology and biological imaging.[12]

Experimental Protocols

Protocol 1: General Procedure for an Enzyme Cleavage Assay Using a this compound-Peptide Substrate

This protocol outlines the general steps for measuring enzyme activity by monitoring the increase in fluorescence upon cleavage of a this compound-conjugated peptide substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-peptide substrate (e.g., 10 mM in DMSO).

    • Dilute the substrate stock to a working concentration (e.g., 2 times the final desired concentration) in an appropriate assay buffer. The optimal concentration is typically near the enzyme's Michaelis-Menten constant (Km).

    • Prepare the enzyme solution at a working concentration (e.g., 2 times) in the assay buffer and keep it on ice.

  • Assay Setup:

    • In a black, opaque microplate, add the diluted enzyme solution to the wells.

    • To initiate the reaction, add the diluted substrate solution to the wells.

    • Include appropriate controls:

      • No-enzyme control: Substrate in assay buffer without the enzyme.

      • No-substrate control: Enzyme in assay buffer without the substrate.

      • Positive control: A known amount of free this compound to generate a standard curve.

  • Fluorescence Measurement:

    • Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time.

    • Use excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For endpoint assays, subtract the blank (no-enzyme control) reading from all other readings.

    • Convert the fluorescence units to the concentration of the product formed using the standard curve generated with the free this compound.

Visualizations

Enzyme_Cleavage_Assay cluster_workflow Enzyme Cleavage Assay Workflow Substrate Non-fluorescent Substrate (Peptide-AMC) Cleavage Enzymatic Cleavage Substrate->Cleavage Enzyme Enzyme Enzyme->Cleavage Product Fluorescent Product (Free AMC) Cleavage->Product Release of AMC Detection Fluorescence Detection Product->Detection Signal Generation

Caption: Workflow of an enzyme cleavage assay using a this compound probe.

Troubleshooting_Low_Signal cluster_labeling Labeling Issues cluster_environment Environmental Effects cluster_setup Instrumental Factors Start Low Fluorescence Signal CheckLabeling Check Labeling Efficiency Start->CheckLabeling CheckEnvironment Evaluate Local Environment Start->CheckEnvironment CheckSetup Optimize Instrument Setup Start->CheckSetup Buffer Incorrect Buffer pH? CheckLabeling->Buffer Ratio Suboptimal Dye:Protein Ratio? CheckLabeling->Ratio ReactiveGroups No Accessible Reactive Groups? CheckLabeling->ReactiveGroups Quenching Proximity to Quenching Residues? CheckEnvironment->Quenching Solvent Incorrect Solvent/pH? CheckEnvironment->Solvent StaticQuench Static Quenching? CheckEnvironment->StaticQuench Wavelengths Incorrect Ex/Em Wavelengths? CheckSetup->Wavelengths Photobleaching Photobleaching? CheckSetup->Photobleaching

Caption: Troubleshooting flowchart for low fluorescence signals with this compound probes.

References

Preventing aggregation of 7-Methylcoumarin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aggregation of 7-Methylcoumarin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound has low solubility in water, estimated at approximately 1189 mg/L at 25°C[1]. When the concentration in your aqueous buffer exceeds this solubility limit, the compound will precipitate. Aggregation can also occur at concentrations below the solubility limit, which can lead to the formation of larger particles that precipitate over time[2][3].

Q2: I've dissolved this compound in a co-solvent like DMSO first, but it still precipitates when I add it to my aqueous medium. Why?

A2: This is a common issue. While this compound is highly soluble in DMSO (up to 30 mg/mL)[4], adding this stock solution to an aqueous buffer can cause the compound to rapidly precipitate if the final concentration in the aqueous phase is above its solubility limit. The DMSO percentage in the final solution is often too low to keep the this compound dissolved.

Q3: My experimental results are inconsistent. Could aggregation of this compound be the cause?

A3: Yes, aggregation can lead to inconsistent results, particularly in assays that rely on the optical properties of the molecule, such as fluorescence-based experiments. Aggregation can alter the photophysical properties of coumarin derivatives, leading to quenching or shifts in fluorescence spectra[2]. This can result in poor reproducibility between experiments.

Q4: What are the primary methods to prevent the aggregation of this compound in aqueous solutions?

A4: The two most effective methods for preventing aggregation and increasing the aqueous solubility of this compound are the use of cyclodextrins to form inclusion complexes and the addition of surfactants to create micellar solutions. Adjusting the pH of the solution can also influence solubility, although this is often dependent on the specific coumarin derivative[5][6].

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Addition to Aqueous Buffer

Root Cause: The concentration of this compound exceeds its aqueous solubility limit.

Solutions:

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex"[7]. This is a highly effective method for preventing aggregation and increasing solubility.

    • Recommended Cyclodextrins:

      • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[8][9][10]

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[6][11]

      • β-Cyclodextrin (β-CD)[2]

    • Action: Prepare the this compound solution by co-dissolving it with the chosen cyclodextrin in your aqueous buffer. See the detailed protocol below.

  • Use of Surfactants: Surfactants can be used to create micelles that encapsulate this compound, thereby increasing its solubility in aqueous solutions[12][13].

    • Recommended Surfactants:

      • Polysorbate 20 (Tween 20)

      • Polysorbate 80 (Tween 80)

    • Action: Add a small amount of surfactant to your aqueous buffer before introducing the this compound. A good starting point is a 5:1 to 10:1 weight ratio of surfactant to this compound[14].

Issue 2: Low or Inconsistent Fluorescence Signal

Root Cause: Aggregation-caused quenching of the this compound fluorescence.

Solutions:

  • Disrupt Aggregates with Cyclodextrins: The formation of inclusion complexes with cyclodextrins can break up aggregates and restore the monomeric fluorescence of this compound[2].

    • Action: Prepare your experimental samples using a buffer containing the appropriate concentration of a cyclodextrin (e.g., SBE-β-CD or HP-β-CD) to ensure the this compound remains in its monomeric form.

  • Optimize pH: For some coumarin derivatives, the pH of the solution can affect the charge state of the molecule, which in turn can influence its aggregation and interaction with solubilizing agents like cyclodextrins[9][10].

    • Action: If your experimental conditions allow, test a range of pH values for your buffer to see if this improves the consistency of your fluorescence signal. For example, the monocationic form of a similar compound, Coumarin 7, shows stronger interaction with SBE-β-CD at pH 3 compared to its neutral form at pH 7[9][10].

Data Presentation

The following tables provide quantitative data on the effectiveness of cyclodextrins in improving the stability and solubility of coumarin derivatives. While this data is for 7-hydroxy-4-methylcoumarin and Coumarin 7, the trends are highly relevant for this compound.

Table 1: Stability Constants (Kc) for the Inclusion Complex of 7-Hydroxy-4-methylcoumarin (7H4MC) with SBE-β-CD at Different Temperatures and pH values. [5]

Temperature (°C)Kc (M-1) at pH 6.0Kc (M-1) at pH 7.4Kc (M-1) at pH 9.0
2515831247986
3013451088854
351152943741
40996821645

Data adapted from a study on 7-hydroxy-4-methylcoumarin, demonstrating the formation of a stable 1:1 complex with SBE-β-CD.

Table 2: Binding Constants for the Inclusion Complex of Coumarin 7 with SBE-β-CD at Different pH Values. [9][10]

pHForm of Coumarin 7Binding Constant (K) in M-1
3Monocationic (C7H+)(2.3 ± 0.2) x 104
7Neutral (C7)(8.1 ± 0.8) x 103

This data illustrates that the protonated form of Coumarin 7 has a significantly stronger interaction with SBE-β-CD.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution using the Cyclodextrin Co-dissolution Method

This protocol describes the preparation of a 1 mM this compound solution in a 10 mM phosphate buffer (pH 7.4) using HP-β-CD.

Materials:

  • This compound (MW: 160.17 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 10 mM Phosphate buffer (pH 7.4)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Determine the required amounts:

    • For 10 mL of a 1 mM this compound solution, you will need 1.60 mg of this compound.

    • To achieve a 1:1 molar ratio with this compound, you will need a 1 mM concentration of HP-β-CD. The molecular weight of HP-β-CD can vary, so use the value provided by your supplier (typically ~1400 g/mol ). For this example, we will assume a 5-fold molar excess of HP-β-CD to ensure complete complexation, so a 5 mM solution is prepared. For 10 mL, this would be 70 mg of HP-β-CD.

  • Dissolve the HP-β-CD: Add 70 mg of HP-β-CD to 10 mL of the 10 mM phosphate buffer in a clean glass vial.

  • Stir to dissolve: Place a magnetic stir bar in the vial and stir the solution until the HP-β-CD is completely dissolved.

  • Add this compound: Weigh out 1.60 mg of this compound and add it to the HP-β-CD solution.

  • Vortex and stir: Vortex the mixture vigorously for 1-2 minutes. Then, stir the solution at room temperature for at least 1-2 hours to ensure complete inclusion complex formation. The solution should become clear.

  • Filter the solution: To remove any remaining undissolved material, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution protected from light.

Visualizations

Aggregation_Prevention cluster_problem Problem cluster_solutions Solutions cluster_mechanism Mechanism Agg This compound Aggregation CD Cyclodextrin (e.g., HP-β-CD) Agg->CD Surf Surfactant (e.g., Polysorbate 20) Agg->Surf IC Inclusion Complex (Soluble) CD->IC Forms Micelle Micelle Encapsulation (Soluble) Surf->Micelle Forms

Caption: Methods for preventing this compound aggregation.

Experimental_Workflow cluster_prep Preparation of Cyclodextrin Solution cluster_addition Addition of this compound cluster_final Final Steps A Weigh Cyclodextrin B Add to Aqueous Buffer A->B C Stir until Dissolved B->C E Add to Cyclodextrin Solution C->E D Weigh this compound D->E F Vortex and Stir (1-2 hours) E->F G Filter (0.22 µm) F->G H Store Protected from Light G->H

Caption: Workflow for preparing a this compound solution with cyclodextrins.

Troubleshooting_Flowchart start Start: Precipitation Observed q1 Is the final concentration above ~1 mg/mL? start->q1 a1_yes Concentration is too high. Reduce concentration or use solubilizing agents. q1->a1_yes Yes q2 Are you using a solubilizing agent? q1->q2 No a2_no Use Cyclodextrins or Surfactants. (See Protocol 1) q2->a2_no No q3 Is the molar ratio of Cyclodextrin:Coumarin > 1? q2->q3 Yes end_success Solution should be clear. Problem Solved. a2_no->end_success q3->end_success Yes a3_no Increase Cyclodextrin concentration. (e.g., 5:1 molar ratio) a3_no->end_success

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Minimizing Background Fluorescence in 7-Methylcoumarin-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence in assays utilizing 7-Methylcoumarin and its derivatives. High background signals can mask true results, reduce assay sensitivity, and lead to false positives. By systematically identifying and addressing the sources of interference, you can significantly improve the quality and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound derivatives?

This compound and its common derivatives are blue-emitting fluorophores. Their spectral properties are crucial for setting up plate readers and imaging instruments correctly. While exact wavelengths can vary slightly depending on the solvent and local environment, the typical ranges are in the violet-to-blue spectrum.

Coumarin DerivativeExcitation Max (nm)Emission Max (nm)Key Characteristics
7-Amino-4-methylcoumarin (AMC)~341-351~430-450A common blue-fluorescent dye often used as a cleavage product in enzyme assays.[1][2][3]
7-Hydroxy-4-methylcoumarin~320-363~385-450A highly fluorescent molecule whose properties can be sensitive to solvent polarity.[4]
Ac-IETD-AMC~380~460A specific substrate for caspase-8 where AMC is released upon cleavage.[5]

Q2: What are the primary sources of high background fluorescence in my assay?

High background fluorescence is a common issue, especially in the blue region of the spectrum. The main culprits can be grouped into several categories:

  • Assay Media and Buffers: Many standard cell culture media, such as DMEM, contain fluorescent components. Phenol red, a common pH indicator, and components of Fetal Bovine Serum (FBS) like aromatic amino acids, are known to increase background fluorescence.[6][7] Even some buffers or cofactors like NADPH can fluoresce when excited below 390 nm.[8][9]

  • Cellular Autofluorescence: Cells naturally contain molecules that fluoresce, including NADH, riboflavin, collagen, and elastin.[6][7][10] This intrinsic fluorescence is most prominent in the blue-to-green emission range and can be a significant source of background in cell-based assays.[6][10]

  • Test Compounds: The compounds being screened in drug discovery campaigns can be intrinsically fluorescent, emitting light in the same range as this compound.[11] They can also interfere through other mechanisms, such as quenching the signal or forming aggregates.[11][12]

  • Labware: Standard plastic labware, particularly clear microplates, can contribute to background fluorescence.[7][13]

Q3: How do I properly subtract background fluorescence from my data?

Proper background correction is essential for accurate data. The standard method involves using a "blank" or "F0" control. This control should contain all assay components (media, buffer, substrate) except for the source of the specific signal (e.g., enzyme or cells). The background fluorescence is the average signal from these blank wells. This value is then subtracted from the raw fluorescence readings of all experimental wells.[14]

Formula: Corrected Signal = F_sample - F_blank Where F_sample is the raw fluorescence of the experimental well and F_blank is the average fluorescence of the blank wells.[14]

Q4: My test compound is fluorescent. How can I correct for this interference?

If a test compound is fluorescent, it will artificially increase the signal, potentially masking true inhibition or creating a false-positive activation signal. To address this, you must run a specific counter-screen.

  • Prepare a plate with wells containing the assay buffer and the test compound at the same concentration used in the main experiment, but without the enzyme or cells .

  • Measure the fluorescence of these wells. This value represents the fluorescence contribution from the compound itself.

  • Subtract this value from the corresponding wells in your primary assay plate that contain the enzyme/cells and the compound.

Q5: What type of microplate should I use for a this compound assay?

For fluorescence intensity assays, black, opaque microplates are the best choice.[13] The black plastic helps to absorb scattered light and quench background fluorescence from the well walls and the medium, which significantly improves the signal-to-blank ratio.[13] White plates are suitable for luminescence, and clear plates are used for absorbance.[13]

Troubleshooting Guides

Problem 1: High background in all wells (including no-enzyme/no-cell controls)

This indicates that one or more of the assay reagents are autofluorescent.

  • Possible Cause: Assay Buffer or Media Autofluorescence.[6]

    • Troubleshooting Steps:

      • Identify the Source: Measure the fluorescence of each individual component (e.g., base media, FBS, specific additives) in separate wells.

      • Use Phenol Red-Free Media: Phenol red is a known fluorophore. Switch to a phenol red-free version of your medium for the assay.[6]

      • Reduce Serum: If FBS is the culprit, try reducing its concentration or, if possible for the duration of the assay, replace the media with a serum-free formulation or a simple buffer like PBS.[13]

      • Check Buffers and Cofactors: Cofactors like NADPH can fluoresce at the excitation wavelengths used for coumarins.[8][9] If possible, use an excitation wavelength greater than 400 nm to minimize this interference.[8]

Problem 2: High background signal only in wells containing cells

This is a classic case of cellular autofluorescence.

  • Possible Cause: Intrinsic Fluorescence from Cellular Components.[6][10]

    • Troubleshooting Steps:

      • Include Unstained Cell Controls: Always run controls with unstained cells to quantify the baseline level of autofluorescence.[7]

      • Wash Cells: Before adding the assay reagents, gently wash the cell monolayer with Phosphate-Buffered Saline (PBS) to remove residual fluorescent media components.

      • Use a Bottom-Reading Plate Reader: If your cells are adherent, setting the microplate reader to measure from the bottom can reduce interference from the supernatant/media.[13]

      • Use Red-Shifted Dyes: If cellular autofluorescence in the blue channel is too high to overcome, consider switching to an assay that uses a red-shifted fluorophore, as autofluorescence is significantly lower at longer wavelengths.[6][10]

Problem 3: Apparent inhibition or activation is caused by compound interference

Test compounds can interfere with assays in multiple ways beyond their intended biological activity.

  • Possible Cause A: Intrinsic Compound Fluorescence.

    • Solution: As described in the FAQ, run a parallel experiment with the compound in buffer alone to measure and subtract its specific contribution to the signal.

  • Possible Cause B: Fluorescence Quenching.

    • Solution: Some compounds can absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal that mimics inhibition. To test for this, run an assay with a fixed, known amount of the fluorescent product (e.g., pure AMC) and add your test compound. A decrease in fluorescence indicates quenching.

  • Possible Cause C: Compound Reactivity or Aggregation.

    • Solution: Compounds can react with assay components or form aggregates that sequester the enzyme or substrate.[11][15] These "Pan-Assay Interference Compounds" (PAINS) are a known challenge.[12][15] If you suspect this, consult medicinal chemistry resources and consider running counter-screens with detergents (for aggregators) or thiol-containing reagents like DTT (for reactive compounds).[15]

Key Experimental Protocols

Protocol 1: General Background Measurement and Subtraction
  • Materials: Black, opaque 96-well or 384-well plates, multichannel pipette, microplate reader.

  • Procedure:

    • Designate at least three wells as "blank" controls.

    • To the blank wells, add all assay components (buffer, media, substrate, vehicle control like DMSO) in the same volume as the sample wells, but omit the enzyme or cells.

    • To the sample wells, add all components including the enzyme or cells.

    • Incubate the plate according to your assay protocol.

    • Measure fluorescence on a plate reader using the optimal excitation and emission wavelengths for your this compound derivative.

  • Data Analysis:

    • Calculate the average fluorescence intensity of the blank wells.

    • Subtract this average value from the reading of each individual sample well to get the corrected fluorescence.[14][16]

Protocol 2: Counter-Screen for Test Compound Interference
  • Materials: Black, opaque microplate, test compounds, assay buffer.

  • Procedure:

    • On a separate plate from your main assay, add assay buffer to a set of wells.

    • Add your test compounds to these wells at the final concentration used in the primary screen. Include vehicle-only (e.g., DMSO) wells as a control.

    • Measure the fluorescence of this plate using the same instrument settings as the primary assay.

  • Data Analysis:

    • The fluorescence value for each compound-containing well is the interference value.

    • Subtract this value from the corresponding well in the primary assay to obtain a corrected signal.

    • Formula: Corrected Signal = (F_primary_assay) - (F_interference_screen)

Visual Guides

Troubleshooting_Workflow Start High Background Signal Detected CheckBlanks Is background high in 'no-enzyme' / 'no-cell' blanks? Start->CheckBlanks CheckMedia Investigate Media & Buffers CheckBlanks->CheckMedia  Yes CheckCells Investigate Cellular Autofluorescence CheckBlanks->CheckCells  No Sol_Media 1. Switch to Phenol-Red Free Media 2. Reduce FBS Concentration 3. Test Individual Reagents CheckMedia->Sol_Media Sol_Cells 1. Wash Cells with PBS 2. Use Bottom-Read Mode 3. Include Unstained Cell Control CheckCells->Sol_Cells

Caption: A workflow for diagnosing the source of high background fluorescence.

Compound_Interference_Workflow Start Hit Identified in Primary Screen CheckFluorescence Is the compound intrinsically fluorescent? Start->CheckFluorescence RunCounterScreen Run Counter-Screen (Compound in buffer alone) CheckFluorescence->RunCounterScreen  Yes CheckQuenching Does compound quench signal of free AMC/product? CheckFluorescence->CheckQuenching  No SubtractSignal Subtract interference signal from primary data RunCounterScreen->SubtractSignal TrueHit Potential True Hit SubtractSignal->TrueHit If activity remains FalsePositive Likely False Positive (Interference) SubtractSignal->FalsePositive If activity is lost QuenchingAssay Run Quenching Assay CheckQuenching->QuenchingAssay  Yes CheckQuenching->TrueHit  No QuenchingAssay->FalsePositive

Caption: A decision tree for identifying and mitigating test compound interference.

References

Solving for spectral overlap with 7-Methylcoumarin in multi-color imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for multi-color imaging experiments involving 7-Methylcoumarin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to spectral overlap and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound and its derivatives are popular blue fluorescent dyes. The spectral characteristics can vary slightly depending on the specific derivative. For instance, 7-Amino-4-methylcoumarin has an excitation maximum in the range of 341-351 nm and an emission maximum between 430-445 nm. It is crucial to consult the specific product datasheet for the exact spectral properties of the this compound derivative you are using.

Q2: I am observing signal from my this compound stain in my green channel. What is causing this?

This phenomenon is known as spectral bleed-through or crosstalk. It occurs when the emission spectrum of one fluorophore (in this case, this compound) extends into the detection channel of another fluorophore.[1][2] Most fluorophores have broad emission spectra, making some degree of overlap common in multi-color experiments.[1][3]

Q3: How can I minimize spectral bleed-through from this compound?

There are several strategies to minimize spectral bleed-through:

  • Careful Fluorophore Selection: Choose fluorophores with the largest possible separation between their emission spectra.

  • Optimized Filter Sets: Use narrow bandpass emission filters to specifically capture the peak emission of each fluorophore and exclude unwanted signals from other channels.[1]

  • Sequential Imaging: Excite and capture the signal for each fluorophore individually in a sequential manner. This is a highly effective method to eliminate bleed-through.

  • Compensation: For quantitative analysis, especially in flow cytometry, compensation can be used. This is a mathematical correction that subtracts the contribution of one fluorophore's signal from another channel.[4][5][6][7][8]

  • Spectral Unmixing: Advanced microscopy systems may offer spectral imaging and linear unmixing algorithms to computationally separate overlapping spectra.[3]

Troubleshooting Guides

Problem: Significant spectral overlap between this compound and a green fluorophore (e.g., FITC, Alexa Fluor 488).

Solution Workflow:

Troubleshooting_Workflow start Start: Spectral Overlap Detected fluorophore_selection 1. Review Fluorophore Selection start->fluorophore_selection filter_check 2. Verify Filter Compatibility fluorophore_selection->filter_check Sub-optimal fluorophore choice end_fail Further Assistance Required fluorophore_selection->end_fail Limited fluorophore options sequential_imaging 3. Implement Sequential Imaging filter_check->sequential_imaging Filters are optimal filter_check->end_fail Incorrect filters compensation 4. Apply Compensation (for quantitation) sequential_imaging->compensation Bleed-through persists end_success Resolution: Overlap Minimized sequential_imaging->end_success Bleed-through eliminated spectral_unmixing 5. Utilize Spectral Unmixing (if available) compensation->spectral_unmixing Quantitative accuracy needed compensation->end_success Data corrected spectral_unmixing->end_success Overlap resolved Apoptosis_Pathway apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation cleaved_reporter Cleaved Reporter (Green Fluorescence) caspase_activation->cleaved_reporter Cleaves nuclear_condensation Nuclear Condensation & Fragmentation caspase_activation->nuclear_condensation caspase_reporter Green Caspase Reporter (Non-fluorescent) dapi_stain This compound/DAPI (Blue Nuclear Stain) nuclear_condensation->dapi_stain Visualized by

References

Technical Support Center: Enhancing the Quantum Yield of 7-Methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to optimizing the fluorescence quantum yield of 7-methylcoumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the quantum yield of this compound derivatives?

The fluorescence quantum yield of this compound derivatives is highly sensitive to a variety of factors, including:

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent play a critical role. Polar solvents can stabilize non-emissive, twisted intramolecular charge-transfer (TICT) states in some derivatives, leading to quenching of fluorescence.[1]

  • Molecular Structure: The nature and position of substituents on the coumarin ring are paramount. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position generally enhance fluorescence intensity.[2]

  • pH of the Solution: The fluorescence of many this compound derivatives, especially those with hydroxyl or amino groups, is pH-sensitive due to changes in the protonation state of the molecule.[3][4][5]

  • Concentration: High concentrations can lead to aggregation and self-quenching, which reduces the overall quantum yield.[1][3]

  • Presence of Quenchers: Impurities in the sample or solvent, such as molecular oxygen or heavy atoms, can quench fluorescence.[1]

  • Temperature: Increased temperatures can promote non-radiative decay pathways, thus lowering the quantum yield.[1]

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon prolonged or high-intensity light exposure can lead to a decrease in fluorescence signal over time.[1]

Q2: How can I troubleshoot a lower-than-expected quantum yield for my this compound derivative?

A systematic approach is crucial for identifying the cause of low quantum yield.[6] Start by verifying the purity of your compound and the integrity of your experimental setup. Then, consider the following troubleshooting steps:

  • Solvent Screening: Test the fluorescence of your compound in a range of solvents with varying polarities to identify the optimal environment.[3]

  • pH Optimization: If your derivative has pH-sensitive groups, perform a pH titration to determine the pH at which fluorescence is maximal.[4][5]

  • Concentration Dependence Study: Measure the fluorescence intensity at different concentrations to check for aggregation-caused quenching.[3]

  • Purity Analysis: Use techniques like HPLC or mass spectrometry to confirm the purity of your compound, as impurities can act as quenchers.[3]

  • Deoxygenate Solution: In some cases, removing dissolved oxygen from the solvent can reduce quenching and minimize photobleaching.[1]

Q3: What structural modifications can be made to a this compound derivative to enhance its quantum yield?

Structural modification is a powerful strategy to improve quantum yield by minimizing non-radiative decay pathways.[1] Key strategies include:

  • Increasing Molecular Rigidity: Introducing structural elements that restrict molecular vibrations and rotations can decrease the dissipation of excited-state energy as heat.[1]

  • Introducing Electron-Donating Groups: Placing strong electron-donating groups, such as amino or hydroxyl groups, at the 7-position can significantly enhance the fluorescence intensity through an intramolecular charge transfer (ICT) process.[2]

  • Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups at the 3-position can also contribute to enhancing the fluorescence of coumarins.[2]

  • Substitution at the 4-position: Adding a methyl group at the 4-position can cause a red-shift in the fluorescence spectra.

Q4: My fluorescence signal is unstable and decreases over time. What is the likely cause and how can I mitigate it?

This phenomenon is typically due to photobleaching, the irreversible photochemical destruction of the fluorophore.[1] To minimize photobleaching:

  • Reduce Excitation Power: Use the lowest possible intensity from your light source that still provides an adequate signal-to-noise ratio.[1]

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters or acquiring data efficiently.[1]

  • Deoxygenate the Solution: Removing dissolved oxygen can sometimes reduce the rate of photobleaching.[1]

Troubleshooting Guides

Guide 1: Diagnosing Low Quantum Yield

This guide provides a step-by-step workflow to identify the root cause of unexpectedly low quantum yield in your experiments.

LowQuantumYieldTroubleshooting start Start: Low Quantum Yield Observed purity Check Compound Purity (HPLC, Mass Spec) start->purity impure Impurity Quenching purity->impure Impure? solvent Screen Solvents (Varying Polarity) bad_solvent Suboptimal Solvent solvent->bad_solvent Improvement? ph Optimize pH (If applicable) bad_ph Incorrect pH ph->bad_ph Improvement? concentration Perform Concentration Dependence Study aggregation Aggregation/ Self-Quenching concentration->aggregation Concentration Dependent? instrument Verify Instrument Settings (Wavelengths, Slits) instrument_error Instrumental Error instrument->instrument_error Settings Correct? impure->solvent No purify Action: Purify Compound impure->purify Yes bad_solvent->ph No change_solvent Action: Select Optimal Solvent bad_solvent->change_solvent Yes bad_ph->concentration No adjust_ph Action: Adjust Buffer pH bad_ph->adjust_ph Yes aggregation->instrument No lower_conc Action: Reduce Concentration aggregation->lower_conc Yes calibrate Action: Calibrate Instrument instrument_error->calibrate No end End: Quantum Yield Enhanced instrument_error->end Yes purify->end change_solvent->end adjust_ph->end lower_conc->end calibrate->end

Caption: Troubleshooting workflow for low quantum yield.

Guide 2: Understanding Solvent Effects on Excited States

The polarity of the solvent can significantly influence the excited-state dynamics of this compound derivatives, particularly those with flexible amino groups. In polar solvents, the molecule can relax into a twisted intramolecular charge-transfer (TICT) state, which is often non-emissive and thus quenches fluorescence.

TICT_State_Formation cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Planar Conformation LE Locally Excited (LE) State (Planar, Emissive) S0->LE Excitation (hν) LE->S0 Fluorescence (hν') TICT TICT State (Twisted, Non-Emissive) LE->TICT Relaxation in Polar Solvents TICT->S0 Non-radiative Decay QuantumYieldProtocol prep_solutions 1. Prepare Stock Solutions (Sample & Standard) prep_dilutions 2. Prepare Dilutions (Absorbance < 0.1) prep_solutions->prep_dilutions measure_abs 3. Measure Absorbance (at λex) prep_dilutions->measure_abs measure_fluor 4. Measure Fluorescence (Same λex and settings) measure_abs->measure_fluor integrate 5. Integrate Fluorescence Intensity measure_fluor->integrate plot 6. Plot Integrated Intensity vs. Absorbance integrate->plot gradient 7. Determine Gradients plot->gradient calculate 8. Calculate Quantum Yield gradient->calculate

References

Technical Support Center: Enhancing Coumarin Dye Photostability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the photostability of coumarin dyes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving coumarin dyes, focusing on strategies to mitigate photodegradation.

Q1: My coumarin dye is photobleaching rapidly during my experiment. What are the primary causes and immediate troubleshooting steps?

Rapid photobleaching is a common issue stemming from the inherent photochemical properties of the coumarin scaffold and its interaction with the environment. The primary causes include reaction with singlet oxygen, concentration-dependent self-quenching, and degradation accelerated by solvent interactions.

Immediate Troubleshooting Steps:

  • Reduce Excitation Power: Use the lowest laser power or excitation light intensity that provides an adequate signal-to-noise ratio. The rate of photobleaching is often non-linearly dependent on the excitation power.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-lapse imaging with longer intervals.

  • Deoxygenate the Solvent: The presence of molecular oxygen can lead to the formation of reactive singlet oxygen, a major contributor to photobleaching.[1] Purging the solvent with nitrogen or argon can significantly improve dye stability.

  • Check Dye Concentration: At high concentrations (typically above 10⁻⁵ M), some coumarin dyes exhibit self-quenching, which can lead to photodegradation.[2][3][4][5] Diluting the sample may improve photostability.

Q2: How does the choice of solvent affect the photostability of my coumarin dye?

The solvent environment plays a critical role in the photostability of coumarin dyes. Polarity, viscosity, and the ability to form hydrogen bonds can all influence the rate of photodegradation.[6][7]

  • Polarity: Highly polar solvents can, in some cases, decrease the fluorescence quantum yield and photostability of certain 7-aminocoumarins by promoting the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state.[8][9]

  • Viscosity: More viscous solvents, like alcohol-glycerol mixtures, can enhance photostability by restricting molecular movements that lead to non-radiative decay pathways.[6]

  • Solvent Type: Protic solvents can engage in hydrogen bonding, which may influence the excited-state properties of the dye. Non-polar solvents have been shown to sometimes accelerate photodamage.[6] The highest photostability for some coumarins has been observed in alcohol-water and alcohol-glycerol mixtures.[6]

Q3: Can I use additives to improve the photostability of my coumarin dye?

Yes, several types of additives can enhance the photostability of coumarin dyes.

  • Antioxidants and Radical Scavengers: Ascorbic acid (Vitamin C), Trolox, and n-propyl gallate can mitigate photobleaching by quenching reactive oxygen species or radical intermediates.[10][11] The effectiveness and optimal concentration of an antioxidant are system-dependent.

  • Singlet Oxygen Quenchers: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) can deactivate singlet oxygen, thereby preventing it from reacting with and degrading the coumarin dye.[12]

  • Cyclodextrins: These macrocyclic molecules can encapsulate the coumarin dye, shielding it from interaction with reactive species in the bulk solution and thereby enhancing its photostability.

Q4: I've noticed a shift in the absorption or emission spectrum of my coumarin dye over time. What could be causing this?

Spectral shifts can be indicative of photodegradation, leading to the formation of new chemical species with different spectral properties.[6] It can also be a result of changes in the local environment of the dye, such as alterations in solvent polarity or pH. It is crucial to monitor both the absorption and emission spectra during photostability measurements to check for the appearance of new bands that would indicate the formation of photoproducts.

Q5: How do structural modifications of the coumarin dye itself influence its photostability?

The chemical structure of a coumarin dye is a key determinant of its photostability.

  • Substituents at the 7-position: The nature of the amino group at the 7-position is critical. Replacing N,N-dialkylamino groups with a more rigid azetidinyl group has been shown to significantly improve the photostability of certain coumarin derivatives.

  • Substituents at the 3 and 4-positions: Electron-withdrawing or -donating groups at these positions can modulate the electronic properties of the dye, affecting its excited-state lifetime and susceptibility to photodegradation. For instance, fluorination of the methyl group in some aminocoumarins has been shown to increase their operational lifetime.

Quantitative Data on Coumarin Dye Photostability

The photostability of a dye can be quantified by its photodecomposition quantum yield (Φc), which represents the probability that an absorbed photon will lead to the irreversible destruction of the dye molecule. A lower Φc indicates higher photostability.

Coumarin DerivativeSolventPhotodecomposition Quantum Yield (Φc) x 10⁻³Reference
6'-[(7-diethylaminocoumarin-4-yl)methoxy]-D-luciferinAqueous3.87 (at 325 nm)[13]
6'-[(7-diethylaminocoumarin-4-yl)methoxy]-D-luciferinAqueous0.583 (at 405 nm)[13]
7-diethylamino-3-(pyridin-2-yl)coumarin (DAPC)Acetonitrile-[14]
3-(pyridin-2-yl)-benzo[2][15]coumarin (PBC)Acetonitrile-[14]

Note: The table above provides examples of photobleaching quantum yields. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The following table presents data on the fluence (J/cm²) required to reduce the fluorescence of COUPY and azetidinyl-COUPY dyes to half of their initial intensity, illustrating the impact of structural modification on photostability. A higher fluence value indicates greater photostability.

Dye PairFluence (J/cm²) for 50% Bleaching (COUPY)Fluence (J/cm²) for 50% Bleaching (Azetidinyl-COUPY)Reference
4 vs 4Az 5765[16]
5 vs 5Az 89289[16]
6 vs 6Az -442[16]
7 vs 7Az 1.8226[16]

Experimental Protocols

Protocol 1: Determination of Photodecomposition Quantum Yield (Φc) using UV-Vis Spectroscopy

This protocol describes a method for determining the photodecomposition quantum yield of a coumarin dye in solution by monitoring the change in its absorbance over time upon irradiation.

Materials:

  • Coumarin dye stock solution of known concentration.

  • Spectroscopic grade solvent.

  • Quartz cuvette with a known path length (e.g., 1 cm).

  • UV-Vis spectrophotometer.

  • Light source with a known and stable output at the desired excitation wavelength (e.g., a filtered lamp or a laser).

  • Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate).

  • Stirring bar and magnetic stirrer.

Procedure:

  • Actinometry (to determine photon flux):

    • Fill the quartz cuvette with the actinometer solution.

    • Irradiate the solution with the light source for a specific period, ensuring the solution is stirred.

    • Measure the change in absorbance of the actinometer at the appropriate wavelength to determine the number of photons absorbed per unit time (photon flux).

  • Sample Preparation:

    • Prepare a dilute solution of the coumarin dye in the chosen solvent. The initial absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the solution.

  • Irradiation and Spectral Monitoring:

    • Place the cuvette containing the dye solution in the spectrophotometer, which is equipped for irradiation.

    • Record the initial UV-Vis absorption spectrum of the dye solution.

    • Begin irradiation of the sample while continuously stirring.

    • At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum. Continue this process until a significant decrease in the main absorption peak is observed.

  • Data Analysis:

    • From the recorded spectra, plot the absorbance at the maximum absorption wavelength (λmax) as a function of irradiation time.

    • The initial rate of photodegradation can be determined from the initial slope of this plot.

    • The photodecomposition quantum yield (Φc) is calculated using the following equation: Φc = (Initial rate of dye decomposition) / (Photon flux)

Protocol 2: Evaluating the Effect of an Antioxidant on Coumarin Photostability

This protocol provides a method to assess the ability of an antioxidant, such as ascorbic acid, to improve the photostability of a coumarin dye.

Materials:

  • Coumarin dye stock solution.

  • Antioxidant stock solution (e.g., ascorbic acid in the appropriate solvent).

  • Spectroscopic grade solvent.

  • Fluorometer or a fluorescence microscope equipped with a camera for time-lapse imaging.

  • Two identical sample holders (e.g., cuvettes or wells in a microplate).

Procedure:

  • Sample Preparation:

    • Prepare two identical solutions of the coumarin dye at the desired experimental concentration.

    • To one solution (the "test" sample), add the antioxidant to the desired final concentration (e.g., 1 mM ascorbic acid).[15]

    • To the other solution (the "control" sample), add an equivalent volume of the solvent without the antioxidant.

  • Photobleaching Experiment:

    • Place both the test and control samples in the fluorometer or on the microscope stage.

    • Expose both samples to continuous excitation light of the same intensity.

    • Record the fluorescence intensity of both samples over time. For microscopy, this can be done by acquiring a time-lapse series of images.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (intensity at time t / initial intensity) as a function of time for both the test and control samples.

    • Compare the photobleaching curves. A slower decay in fluorescence for the sample containing the antioxidant indicates a stabilizing effect.

    • The photostability can be quantified by determining the time it takes for the fluorescence intensity to decrease by 50% (the half-life, t₁/₂). An increase in t₁/₂ in the presence of the antioxidant demonstrates its protective effect.

Visualizations of Mechanisms and Workflows

Caption: Photodegradation pathway of a coumarin dye involving singlet oxygen.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Dye Prepare Dilute Dye Solution (Abs < 0.1) Prep_Control Prepare Control Sample (Dye + Solvent) Prep_Dye->Prep_Control Prep_Test Prepare Test Sample (Dye + Solvent + Stabilizer) Prep_Dye->Prep_Test Irradiate Irradiate Samples with Constant Light Source Prep_Control->Irradiate Prep_Test->Irradiate Monitor Monitor Fluorescence Intensity Over Time Irradiate->Monitor Plot Plot Normalized Intensity vs. Time Monitor->Plot Compare Compare Photobleaching Curves Plot->Compare Calculate Calculate Photostability Half-Life (t½) Compare->Calculate

Caption: Workflow for evaluating the effect of a stabilizer on dye photostability.

References

Validation & Comparative

A Head-to-Head Comparison: 7-Methylcoumarin and Fluorescein as Fluorescent Labels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely utilized fluorophores: 7-Methylcoumarin derivatives and Fluorescein. By examining their photophysical properties, conjugation chemistry, and performance in labeling applications, this document aims to equip researchers with the necessary information to make an informed choice for their specific needs.

Quantitative Data Summary

The selection of a fluorescent label is often dictated by its intrinsic photophysical properties. The following table summarizes the key quantitative data for common derivatives of this compound and Fluorescein, providing a basis for direct comparison. It is crucial to note that these parameters can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule.

Property7-Amino-4-methylcoumarin (AMC)7-Hydroxy-4-methylcoumarin (4-MU)Fluorescein (FITC derivative)
Maximum Excitation (λex) ~341-351 nm[1][2]~321-360 nm[3][4]~492-495 nm[5][6]
Maximum Emission (λem) ~430-441 nm[1][2]~448-460 nm~515-525 nm[5][6]
Molar Extinction Coefficient (ε) ~18,000 - 19,000 M⁻¹cm⁻¹[7][8]~18,000 M⁻¹cm⁻¹[9]~75,000 M⁻¹cm⁻¹[6]
Quantum Yield (Φ) ~0.18[8] (can be higher for derivatives)~0.08 - 0.32[10][11] (highly solvent dependent)High, approaching 0.95 in some conditions
Photostability Generally considered to have good photostabilityModerate, dependent on environmentProne to photobleaching[]
pH Sensitivity Less sensitive than fluorescein in the physiological rangeFluorescence is pH-dependentHighly pH-sensitive; fluorescence decreases significantly in acidic conditions[]
Molecular Weight ~175 g/mol ~176 g/mol ~389 g/mol (FITC)

Performance Comparison

Brightness

Brightness is a critical parameter for a fluorescent label and is proportional to the product of its molar extinction coefficient and quantum yield. Fluorescein, with its significantly higher molar extinction coefficient and generally high quantum yield, is an exceptionally bright fluorophore in the green spectrum.[] This makes it an excellent choice for applications where high sensitivity is required. While this compound derivatives are inherently less bright due to their lower extinction coefficients, they offer distinct advantages in other areas.

Photostability

A significant drawback of fluorescein is its susceptibility to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light.[] This can be a limiting factor in applications requiring long-term imaging or repeated measurements. Coumarin dyes, in general, exhibit greater photostability, making them more suitable for such applications.

Environmental Sensitivity

The fluorescence of fluorescein is highly dependent on the pH of its environment, with a significant decrease in fluorescence in acidic conditions.[] This can be a disadvantage for experiments in variable pH environments but can be exploited for developing pH sensors. This compound derivatives are generally less sensitive to pH in the physiological range, providing a more stable signal in cellular environments where pH can fluctuate.

Spectral Properties

This compound derivatives are excited by UV or near-UV light and emit in the blue region of the spectrum.[13] This can be advantageous in multicolor imaging experiments to minimize spectral overlap with other fluorophores that emit in the green or red regions. However, UV excitation can be phototoxic to living cells and can also excite endogenous fluorophores, leading to background autofluorescence.[13] Fluorescein is excited by blue light (around 488 nm), which is compatible with common laser lines in flow cytometers and confocal microscopes and is generally less phototoxic than UV light.[14]

Experimental Protocols

The following are generalized protocols for the conjugation of amine-reactive derivatives of this compound and Fluorescein to proteins. The optimal conditions, including the molar ratio of dye to protein, should be determined empirically for each specific application.

Protein Labeling with a 7-Amino-4-methylcoumarin Succinimidyl Ester

This protocol is a general guideline for labeling proteins with an amine-reactive succinimidyl ester of a this compound derivative.

Materials:

  • Protein to be labeled (2-3 mg/mL in amine-free buffer, e.g., 50 mM sodium borate, pH 8.5)

  • 7-Amino-4-methylcoumarin succinimidyl ester (10 mM stock solution in anhydrous DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)

Procedure:

  • Prepare the protein solution at the desired concentration in the reaction buffer.

  • Add the 7-Amino-4-methylcoumarin succinimidyl ester stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.

  • Collect the fractions containing the labeled protein.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the coumarin dye (around 350 nm). The following formula can be used:

    DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

    Where:

    • A_max is the absorbance at the dye's excitation maximum.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

    • CF is the correction factor for the dye's absorbance at 280 nm.

Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol outlines the general procedure for labeling proteins with FITC.

Materials:

  • Purified antibody or protein (1-2 mg/mL in 0.2 M sodium carbonate-bicarbonate buffer, pH 9.0)[5]

  • Fluorescein isothiocyanate (FITC) (5 mg/mL in anhydrous DMSO, prepared fresh)[5]

  • Ammonium chloride (NH4Cl) solution

  • Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS[5]

Procedure:

  • Dissolve the protein in the carbonate-bicarbonate buffer.

  • Slowly add the FITC solution to the protein solution while stirring. A common starting point is to use 40-80 µg of FITC per mg of protein.[14]

  • Incubate the reaction for 1-8 hours at room temperature or 4°C, protected from light.[6][14]

  • Stop the reaction by adding NH4Cl to a final concentration of 50 mM.[6]

  • Separate the FITC-conjugated protein from unreacted FITC using a size-exclusion chromatography column.[5][14]

  • Collect the first colored band, which contains the labeled protein.

  • The degree of labeling can be estimated by measuring the absorbance at 495 nm and 280 nm.[6]

Signaling Pathways and Experimental Workflows

Fluorescent Labeling Workflow

The following diagram illustrates a typical workflow for labeling a target molecule with a fluorescent dye and subsequent purification.

G Target Target Molecule (e.g., Protein) Reaction Conjugation Reaction (pH controlled buffer) Target->Reaction ReactiveDye Amine-Reactive Dye (e.g., NHS Ester, Isothiocyanate) ReactiveDye->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification LabeledProduct Purified Labeled Molecule Purification->LabeledProduct UnreactedDye Unreacted Dye Purification->UnreactedDye

Caption: A generalized workflow for fluorescently labeling a target molecule.

Jablonski Diagram for Fluorescence

This diagram illustrates the electronic transitions that occur during fluorescence.

Jablonski cluster_0 S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

Conclusion

The choice between this compound and fluorescein as fluorescent labels is highly dependent on the specific experimental requirements.

Choose this compound derivatives when:

  • Photostability is critical: For long-term imaging or experiments involving intense or prolonged illumination.

  • A blue emission is desired: For multicolor imaging to minimize spectral overlap.

  • Working in environments with potential pH fluctuations: To ensure a more stable fluorescent signal.

  • UV excitation is acceptable and potential autofluorescence can be managed.

Choose Fluorescein when:

  • High brightness and sensitivity are paramount: For detecting low-abundance targets.

  • Excitation with a 488 nm laser is preferred: Compatible with standard instrumentation and less phototoxic than UV.

  • Photobleaching can be minimized or is not a primary concern.

  • The pH of the experimental system is stable and within the optimal range for fluorescein fluorescence.

Ultimately, the ideal fluorescent label is one that provides the best balance of brightness, stability, and spectral properties for the intended application. Careful consideration of the experimental design and the inherent properties of each fluorophore will lead to the most reliable and informative results.

References

Validation of a Novel 7-Methylcoumarin-Based Enzyme Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a new enzyme assay is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of a novel 7-methylcoumarin (AMC)-based fluorometric enzyme assay with a traditional colorimetric alternative. The data presented herein is based on established validation parameters, offering a clear performance evaluation.

Principle of this compound-Based Assays

This compound-based assays are a type of fluorometric assay.[1] They utilize a substrate that, when cleaved by a specific enzyme, releases a fluorescent 7-amino-4-methylcoumarin (AMC) or a similar coumarin derivative. The resulting fluorescence is directly proportional to the enzyme's activity and can be measured using a fluorometer, offering high sensitivity.[1][2] A common example is the use of Ac-DEVD-AMC as a substrate for caspase-3, an key enzyme in the apoptotic pathway.[3]

Performance Comparison: this compound (Fluorometric) vs. Colorimetric Assays

The following tables summarize the typical performance characteristics of a this compound-based fluorometric assay compared to a colorimetric assay (e.g., using a p-nitroanilide [pNA] substrate) for the detection of caspase-3 activity.

Table 1: General Assay Characteristics

FeatureThis compound-Based Assay (Fluorometric)Colorimetric Assay (pNA-based)
Detection Method FluorescenceAbsorbance (Color Change)
Instrumentation Fluorometer/Fluorescence Plate ReaderSpectrophotometer/Plate Reader
Substrate Example Ac-DEVD-AMCAc-DEVD-pNA
Excitation/Emission (nm) ~350-380 / ~440-460Not Applicable
Absorbance Wavelength (nm) Not Applicable~405

Table 2: Validation Parameter Comparison

Validation ParameterThis compound-Based Assay (Fluorometric)Colorimetric Assay (pNA-based)
Sensitivity
Limit of Detection (LOD)Low nM to pM rangeLow µM range
Limit of Quantification (LOQ)Low nM rangeµM range
Linearity (Typical Range) 0.1 - 10 µM (AMC concentration)1 - 100 µM (pNA concentration)
Precision (%RSD)
Repeatability (Intra-assay)< 5%< 10%
Intermediate Precision (Inter-assay)< 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any new assay.

Protocol 1: Validation of a this compound-Based Caspase-3 Assay

This protocol outlines the steps to validate a new fluorometric caspase-3 assay using an Ac-DEVD-AMC substrate.

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10% Glycerol, 2 mM DTT.

  • Substrate Stock Solution: 10 mM Ac-DEVD-AMC in DMSO.

  • Enzyme Stock Solution: Recombinant human Caspase-3 in assay buffer.

  • AMC Standard Stock Solution: 1 mM 7-amino-4-methylcoumarin in DMSO.

2. Instrumentation:

  • Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm.

3. Validation Procedures:

  • Linearity:

    • Prepare a series of AMC standard dilutions (e.g., 0.1 to 10 µM) in assay buffer.

    • Measure the fluorescence intensity of each standard.

    • Plot fluorescence intensity versus AMC concentration and perform linear regression analysis. A correlation coefficient (R²) > 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Prepare a series of low concentration AMC standards.

    • Calculate the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (SD of blank / slope); LOQ = 10 * (SD of blank / slope).

  • Precision:

    • Repeatability (Intra-assay): Assay multiple replicates of low, medium, and high concentrations of caspase-3 in a single run. Calculate the mean, standard deviation, and %RSD.

    • Intermediate Precision (Inter-assay): Repeat the assay on different days with different analysts and/or equipment. Calculate the %RSD across all runs.

  • Accuracy:

    • Spike known concentrations of AMC into cell lysates.

    • Measure the fluorescence and calculate the percentage recovery of the spiked amount.

Protocol 2: Comparative Colorimetric Caspase-3 Assay

This protocol describes a typical colorimetric caspase-3 assay using Ac-DEVD-pNA for comparison.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol.

  • Substrate Stock Solution: 10 mM Ac-DEVD-pNA in DMSO.

  • Enzyme Stock Solution: Recombinant human Caspase-3 in assay buffer.

  • pNA Standard Stock Solution: 1 mM p-nitroanilide in DMSO.

2. Instrumentation:

  • Absorbance microplate reader capable of reading at 405 nm.

3. Assay Procedure:

  • Add 50 µL of cell lysate or purified enzyme to each well of a 96-well plate.

  • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.

  • Add 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM).

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of Caspase-3 in the apoptosis signaling pathway.

Caspase3_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., TNF-α, FasL) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Caspase-3 signaling pathway.

Experimental Workflow Diagram

This diagram outlines the workflow for validating the this compound-based enzyme assay.

Assay_Validation_Workflow start Start: New Assay Development reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) start->reagent_prep linearity Linearity Assessment (Standard Curve) reagent_prep->linearity lod_loq LOD & LOQ Determination linearity->lod_loq precision Precision Evaluation (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy Assessment (Spike & Recovery) precision->accuracy validation_report Validation Report Generation accuracy->validation_report end End: Validated Assay validation_report->end

Caption: Assay validation workflow.

References

A Comparative Guide to Blue Fluorophores: Alternatives to 7-Methylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal blue fluorescence in their applications, this guide provides a comprehensive comparison of alternatives to 7-Methylcoumarin. We delve into the photophysical properties, application protocols, and key characteristics of prominent blue fluorophores to facilitate informed selection for your experimental needs.

This compound (7-MC), a foundational blue-emitting fluorophore, has long been utilized in various biological applications. However, the demand for brighter, more photostable, and versatile probes has led to the development of a diverse palette of alternatives. This guide offers an objective comparison of these alternatives, supported by quantitative data and detailed experimental methodologies.

Performance Comparison of Blue Fluorophores

The selection of a suitable blue fluorophore is contingent on its specific application, demanding a careful evaluation of its photophysical properties. The following tables summarize the key performance indicators for this compound and its alternatives.

Table 1: Photophysical Properties of Coumarin-Based Blue Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
This compound (Coumarin 120) 34444017,000~0.5Ethanol
7-Hydroxy-4-methylcoumarin (HMC) 32645016,800[1]0.08[1]Ethanol[1]
7-Amino-4-methylcoumarin (AMC) 344[2]440[2]17,000~0.6Ethanol
7-(Diethylamino)coumarin-3-carboxylic acid 408~48035,0000.02-0.7 (solvent dependent)Water/Organic solvents
Coumarin 343 445[3]495[3]44,300[3]0.63[3]Ethanol[3]
Alexa Fluor 350 346[4][5]442[4][5]19,000[4][5]0.24[6]Aqueous buffer[6]
6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) 358[7][8]455[7][8]Not readily availableHighAqueous buffer

Table 2: Photophysical Properties of Non-Coumarin Blue Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Notes
DAPI 358 (bound to DNA)[9]461 (bound to DNA)[9]~33,000~0.9 (bound to DNA)DNA minor groove binder, cell-permeant.
Hoechst 33342 350 (bound to DNA)[10][11]461 (bound to DNA)[10][11]~42,000~0.4 (bound to DNA)DNA minor groove binder, cell-permeant.

Experimental Protocols

Detailed and reproducible protocols are critical for the successful application of fluorescent probes. Below are methodologies for common applications of blue fluorophores.

Protocol for Fluorescent Labeling of Proteins with Amine-Reactive Coumarin Dyes

This protocol outlines the general procedure for conjugating amine-reactive coumarin derivatives (e.g., NHS esters) to proteins.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive coumarin dye (e.g., Alexa Fluor 350 NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive coumarin dye in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the reactive dye. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the dye. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol for Live-Cell Imaging with Blue Fluorescent Probes

This protocol provides a general guideline for staining live cells with cell-permeant blue fluorescent dyes.

Materials:

  • Live cells cultured on a suitable imaging dish or slide

  • Cell-permeant blue fluorescent dye (e.g., Hoechst 33342)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of the fluorescent dye in culture medium or PBS. The optimal concentration should be determined experimentally but is typically in the low micromolar range.

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove excess dye.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with a DAPI or equivalent filter set (e.g., excitation ~350 nm, emission ~460 nm).

Protocol for Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield of a fluorophore can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Fluorophore of interest (test sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvent

Procedure:

  • Prepare a series of dilutions for both the test sample and the fluorescence standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with the same excitation wavelength and instrument settings for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

  • Calculate the quantum yield of the test sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Visualizing Workflows and Relationships

To better understand the processes and relationships discussed, the following diagrams are provided.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p Protein in Amine-Free Buffer m Mix Protein and Dye p->m d Amine-Reactive Coumarin Dye s Dissolve Dye in DMSO/DMF d->s s->m i Incubate (1 hr, RT, protected from light) m->i pu Size-Exclusion Chromatography i->pu dol Determine Degree of Labeling (DOL) pu->dol fc Fluorescently Labeled Protein dol->fc

A generalized workflow for labeling proteins with amine-reactive coumarin dyes.

FluorescentImmunoassayWorkflow cluster_binding Binding Steps cluster_detection Detection a Immobilize Capture Antibody on Solid Support b Add Sample Containing Antigen a->b w1 Wash to Remove Unbound Antigen b->w1 c Add Fluorophore-Labeled Detection Antibody w2 Wash to Remove Unbound Labeled Antibody c->w2 w1->c d Measure Fluorescence Signal w2->d q Quantify Antigen d->q

A simplified workflow for a sandwich-type fluorescent immunoassay.

BlueFluorophoreRelationships cluster_coumarins Coumarin-Based cluster_non_coumarins Non-Coumarin Blue Fluorophores Blue Fluorophores This compound This compound Blue Fluorophores->this compound DNA Stains DNA Stains Blue Fluorophores->DNA Stains 7-Hydroxycoumarins 7-Hydroxycoumarins This compound->7-Hydroxycoumarins Derivatives 7-Aminocoumarins 7-Aminocoumarins This compound->7-Aminocoumarins Derivatives DiFMU DiFMU 7-Hydroxycoumarins->DiFMU Alexa Fluor 350 Alexa Fluor 350 7-Aminocoumarins->Alexa Fluor 350 Other Coumarins Other Coumarins Coumarin 343 Coumarin 343 Other Coumarins->Coumarin 343 DAPI DAPI DNA Stains->DAPI Hoechst 33342 Hoechst 33342 DNA Stains->Hoechst 33342

A logical diagram illustrating the relationships between different classes of blue fluorophores.

References

A Comparative Analysis of 7-Hydroxy- and 7-Amino-4-Methylcoumarin Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used fluorescent probes, 7-hydroxy-4-methylcoumarin (HMC), also known as 4-methylumbelliferone, and 7-amino-4-methylcoumarin (AMC). Both coumarin derivatives are extensively utilized as fluorogenic reporters in a variety of biochemical assays, particularly for detecting enzymatic activity. Their utility stems from the principle that a non-fluorescent substrate conjugate releases the highly fluorescent coumarin upon enzymatic cleavage. This guide offers a detailed analysis of their photophysical properties, pH sensitivity, and applications, supported by experimental data and protocols to aid researchers in selecting the optimal probe for their specific needs.

Data Presentation: Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the key parameters for HMC and AMC. It is important to note that these values can be influenced by the solvent and local environment.

Property7-Hydroxy-4-methylcoumarin (HMC)7-Amino-4-methylcoumarin (AMC)
Excitation Wavelength (λex) ~360 nm[1]~341-351 nm[2][3]
Emission Wavelength (λem) ~448 nm[1]~430-441 nm[2][3][4]
Molar Extinction Coefficient (ε) 18,000 cm⁻¹M⁻¹ (in PBS)[5]19,000 cm⁻¹M⁻¹ (for AMCA)[6]
Quantum Yield (Φ) 0.32 (for a derivative in PBS, pH 7.4)[5]~0.63 (in ethanol)
Fluorescence Lifetime (τ) 4.2 ns (for a derivative in PBS, pH 7.4)[5]Not specified in PBS
pH Sensitivity Highly sensitive; fluorescence increases with pH.Fluorescence is not significantly affected by pH near or above physiological pH[7].
Solubility Soluble in organic solvents and aqueous buffers.Soluble in DMSO, DMF, and acetone[8].

Key Differences and Considerations

The primary distinction between HMC and AMC lies in their pH sensitivity. HMC exhibits significant pH-dependent fluorescence, with its emission intensity increasing as the pH becomes more alkaline. This property can be a critical consideration in assays where pH fluctuations may occur, potentially leading to artifacts. Conversely, AMC's fluorescence is relatively stable across a range of pH values around physiological conditions, making it a more robust choice for assays conducted at or near neutral pH[7].

The choice between these probes also depends on the specific enzyme and substrate chemistry. The hydroxyl group of HMC is typically used to form ether or ester linkages in substrates for enzymes like glycosidases and esterases. The amino group of AMC is commonly used to form amide bonds in substrates for proteases.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for key experiments involving these coumarin probes.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz for fluorescence, appropriate for UV-Vis)

  • Sample of unknown quantum yield (HMC or AMC)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (e.g., PBS pH 7.4)

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorbance spectra of all solutions. Record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission curves for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Enzymatic Assay Using a 7-Amino-4-methylcoumarin (AMC) Substrate

This protocol provides a general framework for a protease activity assay using a fluorogenic AMC-based substrate.

Materials:

  • Fluorometric microplate reader

  • Black 96-well microplate

  • Protease of interest

  • Fluorogenic AMC substrate (e.g., Z-Arg-Arg-AMC for trypsin-like proteases)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • AMC standard for calibration curve

Procedure:

  • Prepare a standard curve by making serial dilutions of a known concentration of AMC in the assay buffer.

  • Prepare the enzyme reaction mixture. In each well of the microplate, add the assay buffer and the enzyme solution.

  • Initiate the reaction by adding the AMC substrate to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the fluorescence intensity at appropriate time intervals using an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

  • Determine the enzyme activity by converting the rate of fluorescence increase to the rate of AMC production using the standard curve.

Enzymatic Assay Using a 7-Hydroxy-4-methylcoumarin (HMC) Substrate

This protocol outlines a general procedure for a β-galactosidase assay using a fluorogenic HMC-based substrate (e.g., 4-Methylumbelliferyl β-D-galactopyranoside - MUG).

Materials:

  • Fluorometer or fluorometric microplate reader

  • β-galactosidase

  • MUG substrate

  • Assay buffer (e.g., Z-buffer, pH 7.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • HMC standard for calibration curve

Procedure:

  • Prepare an HMC standard curve in the assay buffer containing the stop solution.

  • Set up the enzyme reaction. In a microcentrifuge tube or well of a microplate, combine the assay buffer and the cell lysate or purified β-galactosidase.

  • Start the reaction by adding the MUG substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution. The high pH of the stop solution also enhances the fluorescence of the liberated HMC.

  • Measure the fluorescence with excitation at ~360 nm and emission at ~450 nm.

  • Quantify the amount of HMC produced by comparing the fluorescence reading to the HMC standard curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of HMC and AMC probes.

Enzyme_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Enzyme Solution ReactionMix Reaction Mixture Enzyme->ReactionMix Substrate Fluorogenic Substrate (HMC/AMC-conjugate) Substrate->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Incubation Incubation (Time, Temperature) ReactionMix->Incubation Measurement Fluorescence Measurement (Ex/Em Wavelengths) Incubation->Measurement DataAnalysis Data Analysis (Standard Curve, Rate Calculation) Measurement->DataAnalysis

Caption: General workflow for an enzyme assay using a fluorogenic coumarin substrate.

Protease_Signaling_Pathway Procaspase Procaspase (Inactive) ActiveCaspase Active Caspase Procaspase->ActiveCaspase Cleavage Substrate Fluorogenic Caspase Substrate (e.g., Ac-DEVD-AMC) ActiveCaspase->Substrate Cleavage ApoptoticSignal Apoptotic Signal ApoptoticSignal->Procaspase Activation CleavedSubstrate Cleaved Substrate Substrate->CleavedSubstrate Fluorescence Fluorescence Signal CleavedSubstrate->Fluorescence Release of AMC

Caption: Simplified signaling pathway of caspase activation detected by an AMC-based probe.

Conclusion

Both 7-hydroxy-4-methylcoumarin and 7-amino-4-methylcoumarin are powerful tools for developing sensitive fluorogenic assays. The choice between them should be guided by the specific requirements of the experiment, particularly the pH of the assay environment and the enzymatic reaction being studied. HMC is a suitable probe for various enzymes, but its pH sensitivity must be carefully considered and controlled. AMC offers greater pH stability in the physiological range, making it a robust choice for many biological assays, especially for proteases. By understanding the distinct properties of each probe and employing standardized protocols, researchers can generate reliable and accurate data in their drug discovery and life science research endeavors.

References

A Comparative Guide to the Fluorescence of 7-Methylcoumarin and Umbelliferone for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that can significantly impact the sensitivity, accuracy, and overall success of an assay. This guide provides a quantitative comparison of the fluorescence properties of two commonly used coumarin derivatives: 7-Methylcoumarin and Umbelliferone (also known as 7-hydroxycoumarin). By presenting key photophysical data, detailed experimental protocols, and a visual representation of a typical application, this guide aims to facilitate an informed choice between these two fluorophores for various research applications.

Quantitative Comparison of Fluorescence Properties

PropertyThis compound (as 7-Amino-4-methylcoumarin)Umbelliferone (7-Hydroxycoumarin)
Excitation Maximum (λex) ~344-351 nm[1][2]~325 nm (acidic), ~367 nm (alkaline)[3]
Emission Maximum (λem) ~430-440 nm[1][2]~452-455 nm[3][4]
Molar Extinction Coefficient (ε) 1.90 x 10⁴ M⁻¹cm⁻¹ (at 350 nm)log ε = 4.15 (at 325 nm), which corresponds to ε ≈ 14,125 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (ΦF) Data not readily available for the parent compound.0.81 (in acidic solution, pH 5.49), 0.91 (in alkaline solution, pH 9.49)[3]
Solvent/pH for Data Not specified in all sources, but generally in aqueous buffers or organic solvents.pH-dependent, data shown for acidic and alkaline aqueous solutions.

Experimental Protocols

General Protocol for Fluorescence Measurement of Coumarin Derivatives

This protocol outlines the fundamental steps for measuring the fluorescence of this compound and Umbelliferone.

1. Materials and Reagents:

  • This compound or Umbelliferone standard

  • High-purity solvent (e.g., ethanol, methanol, or a suitable buffer solution)

  • Quinine sulfate in 0.1 M H₂SO₄ (as a fluorescence quantum yield standard)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Sample Preparation:

  • Prepare a stock solution of the coumarin derivative (e.g., 1 mM in ethanol).

  • From the stock solution, prepare a series of dilutions in the desired solvent or buffer to determine the linear range of fluorescence. For quantum yield measurements, prepare a solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

3. Instrumentation and Measurement:

  • Absorbance Measurement: Record the UV-Vis absorption spectrum of the sample to determine the optimal excitation wavelength (λex), which corresponds to the absorption maximum.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the determined λex.

    • Record the fluorescence emission spectrum over a relevant wavelength range.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.[6]

4. Quantum Yield Determination (Relative Method):

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard (quinine sulfate, ΦF = 0.54 in 0.1 M H₂SO₄).

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Application in Enzyme Assays: A Workflow

Coumarin derivatives are extensively used as fluorogenic substrates in enzyme assays. The principle involves a non-fluorescent or weakly fluorescent coumarin derivative that is enzymatically converted into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity.

EnzymeAssayWorkflow Enzyme Assay Workflow using a Coumarin-Based Substrate cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection substrate Non-Fluorescent Coumarin Substrate enzyme Enzyme Solution mix Mix Substrate, Enzyme, and Buffer substrate->mix buffer Assay Buffer enzyme->mix buffer->mix incubation Incubate at Optimal Temperature mix->incubation Enzymatic Cleavage measurement Measure Fluorescence Intensity over Time incubation->measurement Releases Fluorescent Coumarin data_analysis Data Analysis: Calculate Reaction Rate measurement->data_analysis

Caption: Workflow of a typical enzyme assay using a fluorogenic coumarin substrate.

In this workflow, a substrate, which is a coumarin molecule conjugated to a recognition moiety, is introduced to an enzyme. The enzyme specifically cleaves the recognition moiety, releasing the free coumarin, which is highly fluorescent. The increase in fluorescence over time is monitored to determine the rate of the enzymatic reaction. This principle is widely applied in high-throughput screening for enzyme inhibitors in drug discovery.

References

Unveiling the Brilliance: A Comparative Guide to 7-Methylcoumarin Derivatives and Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent tools, this guide provides an objective comparison of the performance of 7-methylcoumarin derivatives against commercially available fluorescent dyes. Backed by experimental data and detailed protocols, this guide serves as a comprehensive resource for making informed decisions in your research.

The quest for brighter, more stable, and highly efficient fluorophores is a constant endeavor in various scientific disciplines, from cell biology to drug discovery. This compound derivatives have emerged as a promising class of fluorescent compounds, offering a versatile scaffold for the development of novel probes. This guide benchmarks their key photophysical properties against well-established commercial dyes, namely fluorescein and rhodamine derivatives, to highlight their potential advantages and applications.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and direct comparison, the following table summarizes the key photophysical properties of selected this compound derivatives and popular commercial fluorescent dyes. These parameters are critical in determining the suitability of a dye for specific applications, such as high-resolution microscopy and quantitative assays.

Dye ClassSpecific DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound Derivatives 7-Hydroxy-4-methylcoumarin320-325385-450~10,000 - 20,0000.015 - 0.356[1]
7-Amino-4-methylcoumarin350445~18,000High
7-Methoxycoumarin-4-acetic acid32439011,820[2]0.18[2]
Coumarin 137345023,500[3]0.50 - 0.73[3]
Commercial Dyes Fluorescein494518~70,000 - 90,0000.79 - 0.92
Rhodamine B550590~100,0000.31 - 0.97
Rhodamine 6G530560~116,0000.95

Experimental Protocols: The "How-To" Behind the Data

The following section provides detailed methodologies for the key experiments used to characterize and compare the performance of fluorescent dyes.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of a dye solution.

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a known volume of a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

  • Prepare a Dilution Series: Prepare a series of dilutions of the stock solution with known concentrations.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).

  • Plot a Calibration Curve: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin.

  • Calculate ε: The molar extinction coefficient (ε) is calculated from the slope of the calibration curve using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.

Principle: The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Procedure:

  • Select a Standard: Choose a reference dye with a well-characterized quantum yield and an absorption spectrum that overlaps with the sample dye. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for blue-emitting dyes, while fluorescein in 0.1 M NaOH (Φ = 0.95) and rhodamine 6G in ethanol (Φ = 0.95) are used for green and yellow-orange emitting dyes, respectively.

  • Prepare Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of both the sample and standard solutions at the excitation wavelength.

  • Measure Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings for both.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity (the area under the emission spectrum).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Assessment of Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent dyes, especially in applications requiring prolonged or intense illumination, such as time-lapse microscopy.

Principle: The photostability of a dye is assessed by measuring the decrease in its fluorescence intensity over time upon continuous exposure to excitation light.

Procedure:

  • Sample Preparation: Prepare a sample of the fluorescent dye, for example, by labeling cells or preparing a solution.

  • Image Acquisition: Using a fluorescence microscope, acquire a series of images of the sample at regular time intervals while continuously illuminating it with the excitation light. It is crucial to keep the illumination intensity and all other imaging parameters constant throughout the experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate indicates higher photostability.

  • Control: For comparison, a parallel experiment should be conducted with a standard fluorescent dye under identical conditions. A dark control, where the sample is not exposed to light, should also be included to account for any chemical degradation.[4]

Mandatory Visualization: Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_results Results stock Prepare Stock Solution dilutions Create Dilution Series stock->dilutions abs Measure Absorbance dilutions->abs fluor Measure Fluorescence dilutions->fluor cells Label Cells/Prepare Solution time_series Acquire Time-Lapse Images cells->time_series cal_curve Plot Calibration Curve abs->cal_curve int_fluor Integrate Fluorescence fluor->int_fluor decay_curve Plot Intensity vs. Time time_series->decay_curve epsilon Calculate Molar Extinction (ε) cal_curve->epsilon phi Calculate Quantum Yield (Φ) int_fluor->phi photostability Determine Photostability decay_curve->photostability

Caption: Experimental workflow for benchmarking fluorescent dyes.

calcium_signaling cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_second_messenger Second Messenger Production cluster_calcium_release Calcium Release cluster_response Cellular Response stim Agonist gpcr GPCR stim->gpcr binds plc PLC gpcr->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release opens cam Calmodulin ca_release->cam activates camk CaMK cam->camk activates response Downstream Effects camk->response

Caption: Simplified intracellular calcium signaling pathway.

References

Side-by-side comparison of different 7-Methylcoumarin synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of coumarin derivatives is a critical step in the discovery of new therapeutic agents. 7-Hydroxy-4-methylcoumarin, a key intermediate and bioactive molecule, can be synthesized through various methods, each with its own set of advantages and disadvantages. This guide provides a side-by-side comparison of the most common synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Synthesis Methods

The choice of synthesis method for 7-Hydroxy-4-methylcoumarin significantly impacts reaction time, yield, and environmental footprint. The following table summarizes the quantitative data from various established methods.

Synthesis MethodCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Pechmann Condensation (Conventional) Conc. H₂SO₄-18 h5 °C to RT88%[1]
Amberlyst-15-25 min110 °C95%[2]
Pechmann Condensation (Microwave) SnCl₂·2H₂O-260 sN/A (800W)55.25%[3]
Zirconium Sulfate TetrahydrateCyclohexane12 minN/A (500W)87.5%
Pechmann Condensation (Ultrasound) BiCl₃-N/AN/AGood yields[4]
Intramolecular Wittig Reaction TriphenylphosphinePyridine/DCMN/AN/A30%
Knoevenagel Condensation PiperidineEthanol7 hRefluxHigh Yield (General)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Pechmann Condensation (Conventional Heating)

The Pechmann condensation is a widely used method for coumarin synthesis from a phenol and a β-keto ester under acidic conditions.

Procedure using Sulfuric Acid: A mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) is added to 10 mL of concentrated H₂SO₄ at 5 °C. The reaction mixture is stirred for 1 hour at this temperature, then allowed to warm to room temperature and stirred for an additional 18 hours. The mixture is then poured into ice-cold water with vigorous stirring. The resulting precipitate is filtered, dried, and recrystallized from aqueous ethanol to yield 7-hydroxy-4-methylcoumarin.[1]

Procedure using Amberlyst-15: A mixture of resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and 0.2 g of Amberlyst-15 is stirred in an oil bath heated at 110°C for 25 minutes under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. After completion, the product is isolated and purified.[2]

Pechmann Condensation (Microwave-Assisted)

Microwave-assisted synthesis offers a significant reduction in reaction time.

Procedure using SnCl₂·2H₂O: Resorcinol (1:1 mol/mol with ethyl acetoacetate) and 10 mol% of SnCl₂·2H₂O are reacted for 260 seconds under solvent-free conditions using 800W microwave irradiation to yield 7-hydroxy-4-methylcoumarin.[3]

Pechmann Condensation (Ultrasound-Assisted)

Ultrasound irradiation provides an alternative energy source for promoting the reaction.

General Procedure: While specific protocols vary, ultrasound-assisted Pechmann synthesis of 7-hydroxy-4-methylcoumarin has been reported to produce good yields using a homogeneous BiCl₃ catalyst.[4] This method often leads to shorter reaction times and milder conditions compared to conventional heating.

Intramolecular Wittig Reaction

The Wittig reaction provides a pathway to coumarins, including 7-methylcoumarin derivatives.

Procedure: 2-hydroxy-4-methylbenzaldehyde is reacted with chloroacetyl chloride in the presence of pyridine, followed by the addition of triphenylphosphine and a base to induce an intramolecular Wittig reaction, yielding this compound. A reported yield for this specific transformation is 30%.

Knoevenagel Condensation

The Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound is a classic method for coumarin synthesis. While a specific protocol for 7-hydroxy-4-methylcoumarin is not detailed in the searched literature, a general procedure is as follows:

General Procedure: A substituted salicylaldehyde and an active methylene compound (e.g., diethyl malonate) are refluxed in ethanol with a catalytic amount of piperidine. Reaction times can be lengthy (e.g., 7 hours), though high yields are generally reported for various coumarin derivatives.

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting a suitable synthesis method based on desired outcomes such as yield, reaction time, and environmental considerations.

Synthesis_Method_Selection Start Start: Need to Synthesize 7-Hydroxy-4-methylcoumarin High_Yield Priority: High Yield? Start->High_Yield Fast_Reaction Priority: Fast Reaction? High_Yield->Fast_Reaction No Pechmann_Conventional Pechmann Condensation (Conventional) High_Yield->Pechmann_Conventional Yes Green_Chemistry Priority: Green Chemistry? Fast_Reaction->Green_Chemistry No Pechmann_Microwave Pechmann Condensation (Microwave-Assisted) Fast_Reaction->Pechmann_Microwave Yes Pechmann_Ultrasound Pechmann Condensation (Ultrasound-Assisted) Green_Chemistry->Pechmann_Ultrasound Yes Wittig_Reaction Intramolecular Wittig Reaction Green_Chemistry->Wittig_Reaction Consider (Lower Yield) Pechmann_Conventional->Fast_Reaction Pechmann_Microwave->Green_Chemistry Knoevenagel Knoevenagel Condensation Pechmann_Ultrasound->Knoevenagel

Caption: Workflow for selecting a 7-Hydroxy-4-methylcoumarin synthesis method.

Signaling Pathways Involving 7-Hydroxy-4-methylcoumarin

Recent research has illuminated the role of 7-Hydroxy-4-methylcoumarin in various cellular signaling pathways, highlighting its potential in dermatology and oncology.

Melanogenesis Regulation: 7-Hydroxy-4-methylcoumarin has been shown to enhance melanogenesis in B16-F10 melanoma cells. It stimulates tyrosinase activity and increases the expression of melanin synthesis-associated proteins. This activity is mediated through the upregulation of the PKA/CREB pathway and modulation of the MAPK and PI3K/Akt/GSK-3β signaling cascades.

Anti-Cancer Potential: This synthetic coumarin has also demonstrated anti-cancer properties. Studies have shown it can induce positive modulations in the expression of several biomarkers in carcinogen-induced skin cancer in mice. This is achieved primarily through the down-regulation of the Aryl hydrocarbon receptor and PCNA, and the up-regulation of apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9.

The following diagram illustrates the key signaling pathways influenced by 7-Hydroxy-4-methylcoumarin.

Signaling_Pathways cluster_melanogenesis Melanogenesis cluster_cancer Anti-Cancer Effects Coumarin 7-Hydroxy-4-methylcoumarin PKA_CREB PKA/CREB Pathway Coumarin->PKA_CREB Upregulates MAPK MAPK Pathway Coumarin->MAPK Modulates PI3K_Akt PI3K/Akt/GSK-3β Pathway Coumarin->PI3K_Akt Modulates AhR Aryl Hydrocarbon Receptor Coumarin->AhR Downregulates Apoptosis Apoptotic Proteins (Bax, Bad, Caspases) Coumarin->Apoptosis Upregulates Melanin Increased Melanin Synthesis PKA_CREB->Melanin MAPK->Melanin PI3K_Akt->Melanin Cell_Death Apoptosis Apoptosis->Cell_Death

Caption: Signaling pathways modulated by 7-Hydroxy-4-methylcoumarin.

References

The Specificity of 7-Methylcoumarin-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high specificity is paramount to generating accurate and reproducible data. This guide provides an objective comparison of 7-Methylcoumarin-based sensors against common alternatives for detecting key biological analytes: metal ions, enzyme activities, and reactive oxygen species (ROS). Performance data from cited experimental studies are summarized to aid in the selection of the most appropriate sensor for your research needs.

The 7-hydroxycoumarin scaffold, particularly the this compound derivative, is a popular fluorophore in sensor design due to its favorable photophysical properties, including a large Stokes shift and high quantum yield.[1] Sensor specificity is achieved by chemically modifying the coumarin core with a recognition moiety that selectively interacts with the target analyte. This interaction triggers a change in the fluorophore's properties, leading to a detectable signal, often in a "turn-on" or ratiometric fashion.

I. Comparison with Alternative Probes

The following sections compare this compound-based sensors with other widely used fluorescent probes for specific analytes. Performance metrics are summarized in the tables below, drawing from various experimental studies.

Metal Ion Detection: Zinc (Zn²⁺)

Zinc is an essential transition metal ion involved in numerous physiological and pathological processes.[2] Consequently, the development of selective fluorescent probes for Zn²⁺ is of great interest.

Comparison: this compound-based sensors for Zn²⁺ often rely on a chelation-enhanced fluorescence (CHEF) mechanism.[3] An alternative and widely used class of sensors is based on the fluorescein platform, such as Zinpyr-1 (ZP1).[4]

Sensor Type Probe Example Detection Limit (LOD) Selectivity Profile Signaling Mechanism
This compound-based Schiff Base Probe L9.53 x 10⁻⁸ M[2]High selectivity for Zn²⁺ over other ions like Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺.Turn-on (C=N isomerization)[2]
Fluorescein-based ZinPyr-1 (ZP1)~0.5 nMHigh selectivity for Zn²⁺. Can be interfered with by Cd²⁺ under certain conditions.Turn-on (PET)[4]
Quinoline-based TSQNot specified, but generally lower sensitivity than ZP1.Good selectivity for Zn²⁺.Fluorescence enhancement.[4]

Key Takeaway: While both this compound and fluorescein-based probes offer high selectivity for zinc, the specific detection limits and potential interferences can vary based on the exact molecular design. ZinPyr-1 is noted for its very low detection limit.[4]

Enzyme Activity: Cytochrome P450 (CYP)

Cytochrome P450 enzymes are central to drug metabolism.[5] Fluorogenic substrates are routinely used in high-throughput screening to assess the activity and inhibition of specific CYP isozymes.[6]

Comparison: 7-Alkoxycoumarins, such as 7-ethoxycoumarin, are classic "pro-fluorescent" substrates that are metabolized by a broad range of CYPs to the highly fluorescent 7-hydroxycoumarin.[5] For higher selectivity, other fluorogenic substrates like those based on the resorufin scaffold are used.

Sensor Type Probe Example Target Enzyme(s) Key Characteristics Signaling Mechanism
This compound-based 7-EthoxycoumarinBroad-spectrum (CYP1, CYP2, CYP3 families)[5]Prototypical substrate, but lacks high isozyme specificity.[5]Enzymatic O-dealkylation[5]
This compound-based 3-Cyano-7-ethoxycoumarinCYP1A, CYP2B6, CYP2CHigher turnover rate and sensitivity than some resorufin ethers.[7][8]Enzymatic O-dealkylation[8]
Resorufin-based Resorufin Ethyl Ether (Ethoxyresorufin)Primarily CYP1A1, CYP1A2, CYP2BCommonly used for specific isozymes; product (resorufin) has red-shifted spectra, reducing background interference.Enzymatic O-dealkylation
Trifluoromethylcoumarin-based 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)Primarily CYP3A4[6]A standard probe for high-throughput screening of CYP3A4 activity.[6]Enzymatic O-dealkylation[6]

Key Takeaway: While general 7-alkoxycoumarins are excellent for measuring broad P450 activity, achieving specificity for a single isozyme often requires either derivatives with specific recognition motifs (like BFC for CYP3A4) or alternative fluorophore cores like resorufin.[6][7]

Reactive Oxygen Species (ROS) Detection: Hydroxyl Radical (•OH)

The hydroxyl radical is the most reactive of the ROS and can cause significant oxidative damage to biomolecules.[9] Its detection is challenging due to its extremely short lifespan.

Comparison: Coumarin and its derivatives are used as trapping agents for •OH. The reaction produces the fluorescent 7-hydroxycoumarin.[1] A common alternative is dichlorodihydrofluorescein (DCFH), which is oxidized to the fluorescent dichlorofluorescein (DCF). However, DCFH is known to react with a wide variety of ROS, not just •OH.[9] Aminophenyl fluorescamine (APF) is another alternative with higher selectivity for •OH.

Sensor Type Probe Example Detection Limit (LOD) Selectivity Profile Signaling Mechanism
Coumarin-based Coumarin, Coumarin-3-carboxylic acidNot specified for direct LOD, measures accumulated product.Reacts with •OH to form multiple products, but only 7-hydroxycoumarin is highly fluorescent.[1]Hydroxylation[1]
Fluorescein-based Dichlorodihydrofluorescein (DCFH)Not specified.Lacks specificity; reacts with •OH, H₂O₂, and peroxynitrite.[9]Oxidation
Fluorescein-based Aminophenyl Fluorescamine (APF)Not specified.Considered more sensitive and selective for •OH compared to DCFH.[9]Oxidation

Key Takeaway: For specific detection of hydroxyl radicals, coumarin-based probes and APF are superior to the widely used but non-specific DCFH.[9] The formation of multiple, non-fluorescent products from the reaction of coumarin with •OH should be considered when quantifying results.[1]

II. Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding and implementing these sensors correctly.

Signaling Pathways

G

Experimental Workflow: Evaluating Sensor Specificity

G prep Prepare Sensor Stock Solution mix Mix Sensor with... (in buffer, e.g., HEPES) prep->mix analyte Prepare Target Analyte (e.g., Zn²⁺) Solution analyte->mix interfere Prepare Interfering Species Solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) interfere->mix measure Measure Fluorescence (Plate Reader / Spectrofluorometer) mix->measure Incubate analyze Analyze Data: Compare Fluorescence Intensity measure->analyze

III. Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. Researchers should consult the specific literature for the chosen probe for precise concentrations and conditions.

Protocol 1: Specificity of a Zn²⁺ Sensor

This protocol outlines the steps to assess the selectivity of a this compound-based zinc probe against other common metal ions.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM of Probe L) in an appropriate solvent like ethanol or DMSO.[2]

    • Prepare stock solutions (e.g., 1 mM) of the target analyte (ZnCl₂) and various interfering metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, NiCl₂, CuCl₂) in ultrapure water.[2]

    • Prepare the assay buffer (e.g., 20 mM HEPES, pH 7.4).[10]

  • Assay Procedure:

    • In a 96-well microplate or cuvette, add the assay buffer.

    • Add the probe stock solution to reach a final desired concentration (e.g., 50 µM).[2]

    • To separate wells/cuvettes, add either the Zn²⁺ solution or one of the interfering ion solutions to a final concentration of 1 equivalent or a specified excess (e.g., 10 equivalents).[11][10]

    • For a blank measurement, add only the solvent used for the metal salts.

    • Incubate the solutions for a short period at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer or plate reader.

    • Set the excitation and emission wavelengths appropriate for the specific coumarin derivative (e.g., for Probe L, excitation at 310 nm, emission recorded at 475 nm).[2]

  • Data Analysis:

    • Subtract the fluorescence of the blank (probe only) from all readings.

    • Plot the fluorescence intensity of the probe in the presence of each metal ion. A highly selective probe will show a significant fluorescence change only in the presence of Zn²⁺.[11]

Protocol 2: CYP450 Activity Assay

This protocol describes a method to measure CYP450 activity using a fluorogenic coumarin substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM 7-ethoxycoumarin) in a solvent like methanol or DMSO.[5]

    • Prepare the reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the enzyme source (e.g., human liver microsomes or recombinant P450 enzymes).

    • Prepare a solution of the NADPH-generating system (or NADPH itself) as a cofactor.

  • Assay Procedure:

    • In a temperature-controlled (37°C) microplate or cuvette, combine the reaction buffer, enzyme source, and substrate.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the NADPH solution.

    • Monitor the increase in fluorescence over time. For endpoint assays, stop the reaction after a defined period (e.g., 15-30 minutes) by adding a stop solution (e.g., acetonitrile or by acidification).[5]

  • Fluorescence Measurement:

    • Measure the fluorescence of the product, 7-hydroxycoumarin, using an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm.[5]

    • A standard curve using known concentrations of 7-hydroxycoumarin should be prepared to quantify the amount of product formed.

  • Data Analysis:

    • Calculate the rate of product formation (e.g., in pmol/min/mg protein) from the standard curve and the reaction time. This rate is proportional to the enzyme activity.

This guide provides a foundational comparison to aid in the selection of this compound-based sensors. For optimal results, researchers are encouraged to consult the primary literature for detailed characterization and validation of the specific probe under consideration for their experimental system.

References

Safety Operating Guide

Proper Disposal of 7-Methylcoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 7-Methylcoumarin is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulatory standards.

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, and eye protection.[1] All handling should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2][3]

Disposal Procedures

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a chemical waste that requires special handling. The primary recommended method of disposal is through a licensed professional waste disposal service.[4][5]

Key Disposal Principles:

  • Do Not Discharge into Drains or the Environment: this compound should never be disposed of down the sink or in regular trash.[1][3][4][6][7] Preventing entry into waterways and soil is critical to avoid environmental contamination.

  • Segregation and Labeling: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) department. The waste container must be clearly and accurately labeled as "Hazardous Waste" with the full chemical name, "this compound," and any other required information.

  • Container Requirements: Waste this compound should be stored in a suitable, closed container to prevent spills and the release of dust.[1][3][4][6]

Experimental Protocol for Disposal Preparation

While the final disposal must be handled by a licensed service, laboratories are responsible for the proper collection and temporary storage of the waste. One approved method for preparing the waste for pickup is to dissolve it in a combustible solvent for eventual incineration.[4][5]

Materials:

  • Waste this compound

  • A compatible combustible solvent (e.g., ethanol, methanol). Always check with your EHS department for approved solvents.

  • A designated hazardous waste container with a secure lid.

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat).

  • Fume hood.

Procedure:

  • Consult EHS: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on solvent type and waste accumulation procedures.

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Prepare the Waste Container: Ensure the hazardous waste container is properly labeled.

  • Dissolve the this compound: Carefully add the waste this compound to the designated waste container. Slowly add the combustible solvent to the container to dissolve the solid material. Swirl gently to mix.

  • Secure the Container: Securely close the lid of the waste container.

  • Store Appropriately: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials such as oxidizing agents.[6]

  • Arrange for Pickup: Contact your EHS department to schedule a pickup by a licensed waste disposal contractor.

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound (e.g., concentration limits for specific disposal routes) are not broadly published and are typically determined by local and national regulations. The following table summarizes the available information.

ParameterValue / Information
RCRA Hazardous Waste? Generators must determine classification based on 40 CFR Parts 261.3 and consult state/local regulations.[6]
Recommended Disposal Incineration in a chemical scrubber after dissolution in a combustible solvent.[4][5]
Incompatible Materials Strong oxidizing agents.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe spill Spill or Unused Material? ppe->spill collect_solid Collect Solid Waste (Sweep, avoid dust) spill->collect_solid Solid collect_solution Collect in a Sealed Container spill->collect_solution Solution container Place in a Labeled, Closed Hazardous Waste Container collect_solid->container collect_solution->container consult_ehs Consult Institutional EHS Guidelines container->consult_ehs dissolve Dissolve in an Approved Combustible Solvent (in Fume Hood) consult_ehs->dissolve no_drain Do NOT Dispose Down the Drain consult_ehs->no_drain storage Store in Designated Hazardous Waste Accumulation Area dissolve->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end End: Proper Disposal pickup->end

Disposal workflow for this compound.

By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

Essential Safety and Logistical Information for Handling 7-Methylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 7-Methylcoumarin is paramount. This document provides immediate, procedural guidance for the safe use of this compound in a laboratory setting.

Hazard Identification and First Aid

This compound (CAS No. 2445-83-2) is a solid that may cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this chemical with care, adhering to the following safety protocols.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing and wash it before reuse.[3] If irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious.[3] Seek immediate medical attention.[3]
Personal Protective Equipment (PPE)

The following personal protective equipment is essential to prevent exposure when handling this compound.

PPE CategorySpecifications
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[4][5] Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection For nuisance exposures or when dust is generated, use a NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator.[4][5] In case of inadequate ventilation, a full-facepiece airline respirator may be necessary.[3]
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical to minimize the risk of exposure and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[4][6]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[7]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling the Chemical:

    • Avoid the formation of dust and aerosols.[4]

    • Weigh and handle the solid chemical in a designated area to contain any potential spills.

    • Avoid all personal contact, including inhalation.[6]

    • Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[4][6]

    • Clean the work area and decontaminate any equipment used.

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Identification:

    • Classify waste containing this compound as hazardous chemical waste.

  • Container Management:

    • Collect chemical waste in a suitable, labeled, and closed container.[4]

    • Empty containers may still contain chemical residues and should be treated as hazardous.[6]

  • Disposal:

    • Contact a licensed professional waste disposal service to dispose of the material.[4]

    • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator with an afterburner and scrubber.[4]

    • Do not dispose of with household garbage or allow it to reach the sewage system.[1]

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Accidental Release:

  • Minor Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE.

    • Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[3][4]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

Fire:

  • Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[4]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting, from preparation to disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase Prep_Area Ensure Ventilated Area (Fume Hood) Check_Safety_Equip Verify Eyewash/Shower Prep_Area->Check_Safety_Equip Don_PPE Wear Appropriate PPE Check_Safety_Equip->Don_PPE Handle_Chemical Weigh & Handle Chemical Avoid Dust Formation Don_PPE->Handle_Chemical No_Contamination No Eating, Drinking, Smoking Handle_Chemical->No_Contamination Collect_Waste Collect in Labeled Container Handle_Chemical->Collect_Waste Waste Generated Wash_Hands Wash Hands Thoroughly No_Contamination->Wash_Hands Clean_Area Decontaminate Work Area Wash_Hands->Clean_Area Store_Chemical Store in a Tightly Closed Container Clean_Area->Store_Chemical Contact_Disposal Contact Licensed Disposal Service Collect_Waste->Contact_Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。